molecular formula C18H19F3N4O3 B609948 (R)-PF-04991532 CAS No. 1215197-37-7

(R)-PF-04991532

Cat. No.: B609948
CAS No.: 1215197-37-7
M. Wt: 396.4 g/mol
InChI Key: GKMLFBRLRVQVJO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04991532 has been used in trials studying the basic science of Diabetes Mellitus, Type 2 Diabetes Mellitus, Diabetes Mellitus, Type 2, and Glucose Metabolism Disorders.
PF-04991532 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMLFBRLRVQVJO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215197-37-7
Record name PF-04991532
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04991532
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04991532
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-PF-04991532 IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hepatoselective Glucokinase Activator (S)-PF-04991532

This technical guide provides a comprehensive overview of the potent and hepatoselective glucokinase activator, (S)-PF-04991532, for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

A Note on Chirality

It is important to note that the biologically active and extensively studied enantiomer of PF-04991532 is the (S)-enantiomer. Research indicates that the activation of glucokinase and the subsequent induction of target genes are dependent on the molecule's chirality. While the (R)-enantiomer may be commercially available, the vast body of scientific literature focuses on the (S)-enantiomer due to its pharmacological activity.

IUPAC Name and Chemical Structure

  • IUPAC Name: 6-[[(2S)-3-Cyclopentyl-1-oxo-2-[4-(trifluoromethyl)-1H-imidazol-1-yl]propyl]amino]-3-pyridinecarboxylic acid.[1][2]

  • Chemical Formula: C₁₈H₁₉F₃N₄O₃[2]

  • Molecular Weight: 396.36 g/mol [2]

  • CAS Number: 1215197-37-7[2]

Chemical Structure:

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for (S)-PF-04991532.

Table 1: In Vitro Activity of (S)-PF-04991532

ParameterSpeciesValueReference
Glucokinase Activation (EC₅₀)Human80 nM[3][4]
Glucokinase Activation (EC₅₀)Rat100 nM[3][4]
2-[¹⁴C]-deoxyglucose Uptake (EC₅₀)Primary Rat Hepatocytes1.261 µM[3]
Glucose Oxidation (EC₅₀)Primary Rat Hepatocytes5.769 µM[3]
Glucose Production from 1-[¹⁴C]-lactate (EC₅₀)Primary Rat Hepatocytes0.626 µM[3]

Table 2: In Vivo Effects of (S)-PF-04991532 in Goto-Kakizaki Rats

ParameterTreatmentResultReference
Glucose Infusion RateSingle Dose~5-fold increase[4][5]
Endogenous Glucose ProductionSingle Dose60% reduction[4][5]
Plasma Glucose28-day dosing (30, 60, 100 mg/kg)Dose-dependent decrease[4]
Plasma Triglycerides28-day dosing (100 mg/kg)Increase[4]
Hepatic Triglycerides19 and 28-day dosingNo change[3][4]

Mechanism of Action and Signaling Pathway

(S)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator.[3][4] Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). This action facilitates glycogen (B147801) synthesis and glycolysis in the liver. The hepatoselectivity of PF-04991532 is achieved through its interaction with organic anion-transporting polypeptides (OATPs) in the liver, which leads to higher concentrations in hepatocytes compared to other tissues.[4][6]

The activation of glucokinase by PF-04991532 increases the intracellular concentration of G6P. Elevated G6P levels allosterically activate the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[7][8] Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes, leading to their increased transcription. These target genes include those involved in glycolysis (e.g., L-pyruvate kinase) and de novo lipogenesis (e.g., acetyl-CoA carboxylase and fatty acid synthase).[9]

PF_04991532_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus PF04991532 (S)-PF-04991532 GK Glucokinase (GK) PF04991532->GK Activates G6P Glucose-6-Phosphate (G6P) GK->G6P Catalyzes Glucose Glucose Glucose->GK Substrate ChREBP_inactive Inactive ChREBP G6P->ChREBP_inactive Activates ChREBP_active Active ChREBP ChREBP_inactive->ChREBP_active ChoRE Carbohydrate Response Element (ChoRE) ChREBP_active->ChoRE Translocates to Nucleus and Binds Target_Genes Target Genes (e.g., L-PK, ACC, FAS) ChoRE->Target_Genes Promotes Transcription

Caption: Signaling pathway of (S)-PF-04991532 in hepatocytes.

Experimental Protocols

Isolation and Culture of Primary Rat Hepatocytes

A two-step collagenase perfusion technique is commonly used for the isolation of primary rat hepatocytes.

  • Perfusion: The rat liver is first perfused in situ with a Ca²⁺-free buffer (e.g., containing EDTA) to flush out blood and loosen cell-to-cell junctions. This is followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

  • Cell Liberation and Purification: The digested liver is excised, and hepatocytes are mechanically liberated. The cell suspension is then filtered to remove undigested tissue and purified, often through density-gradient centrifugation, to separate viable hepatocytes.

  • Cell Culture: Viable hepatocytes are seeded on collagen-coated culture plates in a suitable medium, such as William's Medium E, supplemented with fetal bovine serum and other necessary additives. Cells are typically allowed to attach and form a monolayer before experimental treatments.

In Vitro Glucose Metabolism Assays
  • Glucose Uptake Assay:

    • Primary rat hepatocytes are cultured to form a monolayer.

    • Cells are incubated with (S)-PF-04991532 at various concentrations for a specified period (e.g., 1 hour).

    • Radiolabeled 2-deoxyglucose (e.g., 2-[¹⁴C]-deoxyglucose) is added to the culture medium.

    • After a defined incubation time, the cells are washed to remove extracellular radiolabel.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

  • Glucose Production Assay:

    • Hepatocytes are treated with (S)-PF-04991532.

    • A radiolabeled gluconeogenic precursor, such as 1-[¹⁴C]-lactate, is added to the culture medium.

    • After incubation, the amount of radiolabeled glucose released into the medium is quantified to determine the rate of gluconeogenesis.

Gene Expression Analysis
  • RNA Extraction: Following treatment with (S)-PF-04991532, total RNA is extracted from hepatocytes using a suitable kit (e.g., RNeasy kit).

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of target genes (e.g., G6Pase, ChREBP, ACC, FAS) are quantified by qPCR using gene-specific primers. Gene expression is typically normalized to a housekeeping gene.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effects of (S)-PF-04991532 on primary rat hepatocytes.

Experimental_Workflow cluster_main Experimental Workflow for (S)-PF-04991532 Evaluation in Primary Rat Hepatocytes cluster_assays 4. Perform Assays Hepatocyte_Isolation 1. Isolate Primary Rat Hepatocytes (Collagenase Perfusion) Cell_Culture 2. Culture Hepatocytes (Collagen-coated plates) Hepatocyte_Isolation->Cell_Culture Treatment 3. Treat with (S)-PF-04991532 (Dose-response and time-course) Cell_Culture->Treatment Glucose_Uptake Glucose Uptake Assay (Radiolabeled 2-deoxyglucose) Treatment->Glucose_Uptake Glucose_Production Glucose Production Assay (Radiolabeled lactate) Treatment->Glucose_Production Gene_Expression Gene Expression Analysis (qPCR for ChREBP target genes) Treatment->Gene_Expression Data_Analysis 5. Data Analysis and Interpretation Glucose_Uptake->Data_Analysis Glucose_Production->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for studying (S)-PF-04991532 in hepatocytes.

References

An In-depth Technical Guide to PF-04991532 (CAS 1215197-37-7): A Hepatoselective Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04991532 is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Developed by Pfizer, this compound, with CAS number 1215197-37-7, was investigated as a potential therapeutic agent for type 2 diabetes mellitus.[3][4] Its notable characteristic is its hepatoselectivity, a feature designed to mitigate the risk of hypoglycemia associated with non-selective glucokinase activators by primarily targeting the liver.[2][5] This guide provides a comprehensive overview of the technical data available for PF-04991532, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Physicochemical and Pharmacological Properties

PF-04991532 is a white to beige powder with the chemical name (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid.[2][6] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 1215197-37-7[2]
Molecular Formula C18H19F3N4O3[2][6]
Molecular Weight 396.36 g/mol [2][6]
Purity ≥98% (HPLC)[2][7]
Solubility Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM).[8]
Storage Store at +4°C.[8]

Mechanism of Action and Signaling Pathway

PF-04991532 functions as a glucokinase activator (GKA). Glucokinase is a pivotal enzyme in the regulation of glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[9] In the liver, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in both glycogen (B147801) synthesis and glycolysis.[10]

The hepatoselectivity of PF-04991532 is attributed to its low passive permeability and its active transport into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1, OATP1B3, and OATP2B1.[5][11] This targeted delivery enhances the drug's concentration in the liver relative to other tissues like the pancreas, thereby minimizing the risk of hypoglycemia that can arise from stimulating insulin (B600854) secretion in pancreatic β-cells at low glucose levels.[5]

Upon entering the hepatocyte, PF-04991532 allosterically binds to glucokinase, increasing its affinity for glucose and its maximal catalytic rate. This leads to an increased rate of G6P production, which in turn promotes glycogen synthesis and glycolysis, ultimately resulting in increased hepatic glucose uptake and reduced glucose output.[11]

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte PF_blood PF-04991532 OATP OATP Transporters (OATP1B1, OATP1B3, OATP2B1) PF_blood->OATP Active Transport Glucose_blood Glucose Glucose_cell Glucose Glucose_blood->Glucose_cell GLUT2 (facilitated diffusion) PF_cell PF-04991532 OATP->PF_cell GK Glucokinase (GK) PF_cell->GK Allosteric Activation G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Glucose_cell->GK Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis HGU Increased Hepatic Glucose Uptake Glycogen->HGU EGP Reduced Endogenous Glucose Production Glycolysis->EGP

Caption: Signaling Pathway of PF-04991532 in Hepatocytes.

In Vitro and In Vivo Efficacy Data

In Vitro Potency

The potency of PF-04991532 as a glucokinase activator has been demonstrated in biochemical assays.

ParameterSpeciesValueReference
EC50 Human80 nM[1]
EC50 Rat100 nM[1]
EC50 -90 nM[2][8]
In Vitro Effects in Primary Rat Hepatocytes

Mechanistic studies in primary rat hepatocytes have shown that PF-04991532 enhances glucose metabolism.

ParameterEC50Reference
2-[14C]-deoxyglucose uptake 1.261 µM[1]
Glucose oxidation 5.769 µM[1]
Decrease in glucose production from 1-[14C]-lactate 0.626 µM[1]
In Vivo Effects in Goto-Kakizaki Rats

Studies in the Goto-Kakizaki (GK) rat, a model of type 2 diabetes, have demonstrated the in vivo efficacy of PF-04991532.

ParameterTreatmentResultReference
Glucose Infusion Rate (Hyperglycemic Clamp) Single dose of PF-04991532Increased[11][12]
Glucose Disposal Rate Single dose of PF-04991532Increased by 94%[11]
Endogenous Glucose Production Single dose of PF-04991532Reduced by 60%[11][12]
Plasma Glucose 28 days of dosingDose-dependent decrease[11][12]
Plasma Triglycerides 28 days of dosingIncreased at the highest dose[11][12]
Hepatic Triglycerides 19 and 28 days of dosingNo change compared to vehicle[1][11]

Experimental Protocols

Glucokinase Activation Assay

A standard method for determining glucokinase activity involves a coupled enzyme assay.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), KCl, MgCl2, ATP, and a coupling enzyme such as glucose-6-phosphate dehydrogenase.

  • Substrate and Cofactor: Add glucose and NADP+ to the reaction mixture.

  • Enzyme and Compound: Add purified recombinant human or rat glucokinase and varying concentrations of PF-04991532 (or vehicle control).

  • Initiation and Detection: Initiate the reaction by adding the enzyme. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Data Analysis: Calculate the rate of reaction and plot against the concentration of PF-04991532 to determine the EC50 value.

Primary Rat Hepatocyte Assays

Isolate primary hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion method.

  • Plate freshly isolated hepatocytes in appropriate culture plates.

  • After adherence, wash the cells and incubate in a glucose-free medium.

  • Treat the cells with varying concentrations of PF-04991532 for 1 hour.

  • Add 2-[14C]-deoxyglucose and incubate for a defined period.

  • Wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the data to the protein content of each well.

  • Follow a similar procedure as the glucose uptake assay, but use [U-14C]-glucose as the substrate.

  • After incubation, collect the cell culture medium.

  • Measure the production of 14CO2, which is trapped in a suitable absorbent, to quantify the rate of glucose oxidation.

  • Incubate hepatocytes in a glucose-free medium containing [1-14C]-lactate.

  • Treat the cells with varying concentrations of PF-04991532.

  • After incubation, collect the medium and separate the radiolabeled glucose from the lactate (B86563) using ion-exchange chromatography.

  • Quantify the amount of [14C]-glucose produced.

In Vivo Hyperglycemic Clamp Study in Goto-Kakizaki Rats

G cluster_prep Animal Preparation cluster_exp Experimental Day Surgery Surgical implantation of catheters in carotid artery and jugular vein Acclimation 6-7 days of acclimation (ad libitum chow) Surgery->Acclimation Dosing Oral gavage with PF-04991532 (100 mg/kg) or vehicle (0.5% Methyl cellulose) Acclimation->Dosing Clamp Hyperglycemic Clamp Procedure Dosing->Clamp Infusion Glucose infusion to maintain hyperglycemia Clamp->Infusion Sampling Blood sampling for glucose and insulin measurement Clamp->Sampling Analysis Measurement of glucose infusion rate, glucose disposal, and endogenous glucose production Sampling->Analysis

Caption: Experimental Workflow for In Vivo Study in GK Rats.
  • Animal Model: Use 13-week-old male Goto-Kakizaki rats with indwelling carotid artery and jugular vein catheters.[11]

  • Acclimation: Allow the animals to acclimate for 6-7 days after surgery with free access to food and water.[11]

  • Dosing: On the day of the experiment, administer a single oral dose of PF-04991532 (e.g., 100 mg/kg) or vehicle (0.5% methylcellulose).[11]

  • Hyperglycemic Clamp:

    • Perform the clamp in awake, unstressed rats.

    • Initiate a continuous infusion of a tracer, such as [3-3H]-glucose, to measure glucose turnover.

    • Start a variable infusion of glucose through the jugular vein catheter to raise and maintain plasma glucose at a hyperglycemic level.

    • Collect blood samples from the carotid artery at regular intervals to monitor plasma glucose and insulin concentrations.

  • Data Analysis:

    • Calculate the glucose infusion rate required to maintain hyperglycemia.

    • Use the tracer data to determine the rates of glucose disposal and endogenous glucose production.

Clinical Development and Discontinuation

PF-04991532 advanced to Phase 2 clinical trials for the treatment of type 2 diabetes.[3][4] However, its development was discontinued (B1498344) due to insufficient clinical efficacy.[13] Despite this, the compound remains a valuable tool for preclinical research into the role of hepatoselective glucokinase activation in glucose homeostasis.

Conclusion

PF-04991532 is a well-characterized, potent, and hepatoselective glucokinase activator. Its mechanism of action, leveraging active transport into hepatocytes, provides a targeted approach to modulating hepatic glucose metabolism. While its clinical development was halted, the extensive preclinical data and established experimental protocols make PF-04991532 an important reference compound for researchers in the fields of diabetes, metabolic diseases, and drug discovery. The information presented in this guide offers a comprehensive technical resource for scientists and professionals working with this molecule.

References

The Discovery and Synthesis of PF-04991532: A Hepatoselective Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04991532, also known as (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, is a potent and hepatoselective glucokinase (GK) activator developed by Pfizer for the potential treatment of type 2 diabetes mellitus.[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in the liver and pancreas.[5] Systemic activation of glucokinase, however, carries a risk of hypoglycemia due to the stimulation of insulin (B600854) secretion in the pancreas at low glucose levels.[5] PF-04991532 was designed to selectively target hepatic glucokinase, thereby reducing hyperglycemia with a minimized risk of hypoglycemia.[2][5] This was achieved by engineering the molecule to be a substrate for organic anion-transporting polypeptides (OATPs) that are highly expressed in the liver.[2][3] Despite promising preclinical and early clinical findings, the development of PF-04991532 was discontinued.[6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to PF-04991532.

Discovery and Rationale

The discovery of PF-04991532 was driven by the therapeutic potential of glucokinase activation for managing type 2 diabetes. The rationale was to develop a compound that could enhance hepatic glucose uptake and reduce hepatic glucose production without inducing hypoglycemia.[2][5] The key innovation in the design of PF-04991532 was its hepatoselectivity, which was achieved by designing it as a substrate for liver-specific organic anion-transporting polypeptides (OATP1B1 and OATP1B3), leading to its preferential uptake by hepatocytes.[3][7]

Synthesis of PF-04991532

The chemical synthesis of PF-04991532, with the chemical name (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid and CAS number 1215197-37-7, has been reported in the scientific literature, including a publication in the Journal of Medicinal Chemistry and is detailed in patent US 7,977,367.[3][8]

Note: The detailed, step-by-step experimental protocol for the synthesis is extensive and typically found in the supplementary information of publications or the experimental section of patents. Researchers should refer to these primary sources for precise reagent quantities, reaction conditions, and purification methods.

Mechanism of Action

PF-04991532 functions as an allosteric activator of glucokinase.[3] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose, thereby enhancing the rate of glucose phosphorylation. This activation is stereospecific, with the (S)-enantiomer being the active form.[9]

The hepatoselectivity of PF-04991532 is a critical aspect of its design. The molecule is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, leading to its accumulation in the liver.[3][7] This targeted delivery minimizes its effects on pancreatic glucokinase, thereby reducing the risk of hypoglycemia.[5]

In hepatocytes, the activation of glucokinase by PF-04991532 leads to:

  • Increased Glucose Uptake: Enhanced conversion of glucose to glucose-6-phosphate traps glucose inside the liver cells.[2]

  • Decreased Hepatic Glucose Production: The increased levels of glucose-6-phosphate allosterically inhibit glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis and glycogenolysis.[2]

  • Induction of ChREBP Target Genes: PF-04991532 has been shown to induce the expression of Carbohydrate Response Element-Binding Protein (ChREBP) target genes, which are involved in glucose and lipid metabolism.[9]

The signaling pathway is illustrated in the diagram below.

G Signaling Pathway of PF-04991532 in Hepatocytes cluster_extracellular Extracellular Space cluster_cell Hepatocyte PF-04991532_ext PF-04991532 OATP OATP1B1/1B3 PF-04991532_ext->OATP Uptake Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport PF-04991532_int PF-04991532 OATP->PF-04991532_int Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) PF-04991532_int->GK Allosteric Activation G6P Glucose-6-Phosphate (G6P) Glucose_int->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Stimulates Glycolysis Glycolysis G6P->Glycolysis Stimulates HGP Hepatic Glucose Production G6P->HGP Inhibits ChREBP ChREBP Activation G6P->ChREBP Leads to G Experimental Workflow: Hyperglycemic Clamp in Goto-Kakizaki Rats cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Model Goto-Kakizaki Rat Surgery Catheter Implantation (Jugular Vein & Carotid Artery) Animal Model->Surgery Fasting Overnight Fast Surgery->Fasting Basal Period Basal Tracer Infusion ([3-3H]glucose) Clamp Start Start Hyperglycemic Clamp (Variable Glucose Infusion) Basal Period->Clamp Start Drug Admin Administer PF-04991532 or Vehicle Clamp Start->Drug Admin Monitoring Monitor Blood Glucose & Adjust Infusion Rate Drug Admin->Monitoring Sampling Collect Blood Samples (Glucose, Insulin, Tracer) Monitoring->Sampling GIR Calculate Glucose Infusion Rate (GIR) Sampling->GIR EGP Calculate Endogenous Glucose Production (EGP) Sampling->EGP

References

An In-depth Technical Guide on (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532): A Hepatoselective Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, also known as PF-04991532, is a potent and selective small molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed as a clinical candidate for the treatment of type 2 diabetes mellitus, its distinguishing feature is its hepatoselectivity, a property designed to mitigate the risk of hypoglycemia associated with non-selective glucokinase activators. This guide provides a comprehensive overview of the technical aspects of PF-04991532, including its mechanism of action, pharmacological properties, experimental protocols, and available quantitative data.

Mechanism of Action

PF-04991532 functions as an allosteric activator of glucokinase, the primary glucose sensor in hepatocytes and pancreatic β-cells. In the liver, glucokinase plays a pivotal role in postprandial glucose uptake and glycogen (B147801) synthesis. By binding to an allosteric site on the glucokinase enzyme, PF-04991532 induces a conformational change that increases the enzyme's affinity for glucose. This leads to enhanced glucose phosphorylation to glucose-6-phosphate, thereby promoting hepatic glucose uptake and reducing overall blood glucose levels.

The hepatoselectivity of PF-04991532 is achieved through its specific design as a substrate for the organic anion-transporting polypeptides (OATP), particularly OATP1B1, which are highly expressed on the sinusoidal membrane of hepatocytes. This targeted delivery mechanism concentrates the compound in the liver, minimizing its exposure to pancreatic β-cells and thus reducing the risk of stimulating insulin (B600854) secretion at low glucose concentrations, a common cause of hypoglycemia with systemic glucokinase activators.

Signaling Pathways and Experimental Workflows

Hepatoselective Glucokinase Activation Pathway

The following diagram illustrates the mechanism of hepatoselective activation of glucokinase by PF-04991532.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte PF-04991532_blood PF-04991532 OATP1B1 OATP1B1 Transporter PF-04991532_blood->OATP1B1 Uptake Glucose_blood Glucose Glucose_hep Glucose Glucose_blood->Glucose_hep PF-04991532_hep PF-04991532 OATP1B1->PF-04991532_hep Glucokinase_inactive Inactive Glucokinase PF-04991532_hep->Glucokinase_inactive Allosteric Activation Glucokinase_active Active Glucokinase Glucokinase_inactive->Glucokinase_active G6P Glucose-6-Phosphate Glucokinase_active->G6P Phosphorylation Glucose_hep->Glucokinase_active Substrate Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis

Caption: Hepatoselective uptake and activation of glucokinase by PF-04991532.

Experimental Workflow for Assessing Hepatoselectivity

This diagram outlines a typical experimental workflow to determine the hepatoselectivity of a glucokinase activator like PF-04991532.

Start Start: Compound Synthesis In_vitro_assays In Vitro Assays Start->In_vitro_assays GK_activity_assay Glucokinase Activity Assay In_vitro_assays->GK_activity_assay Hepatocyte_uptake_assay Hepatocyte Uptake Assay In_vitro_assays->Hepatocyte_uptake_assay OATP1B1_transporter_assay OATP1B1 Transporter Assay In_vitro_assays->OATP1B1_transporter_assay In_vivo_studies In Vivo Animal Studies GK_activity_assay->In_vivo_studies Hepatocyte_uptake_assay->In_vivo_studies OATP1B1_transporter_assay->In_vivo_studies PK_PD_modeling Pharmacokinetic/Pharmacodynamic Modeling In_vivo_studies->PK_PD_modeling Tissue_distribution Tissue Distribution Analysis (Liver vs. Pancreas) In_vivo_studies->Tissue_distribution Efficacy_safety Efficacy and Safety Assessment (Glucose lowering vs. Hypoglycemia risk) In_vivo_studies->Efficacy_safety Data_analysis Data Analysis and Hepatoselectivity Index Calculation PK_PD_modeling->Data_analysis Tissue_distribution->Data_analysis Efficacy_safety->Data_analysis End End: Candidate Selection Data_analysis->End

Caption: Workflow for determining the hepatoselectivity of a glucokinase activator.

Quantitative Data

The following tables summarize the key quantitative data reported for PF-04991532.

Table 1: In Vitro Potency of PF-04991532

ParameterSpeciesValueReference
Glucokinase Activation (EC50)Human80 nM
Glucokinase Activation (EC50)Rat100 nM
2-Deoxyglucose Uptake in Rat Hepatocytes (EC50)Rat1.261 µM
Glucose Oxidation in Rat Hepatocytes (EC50)Rat5.769 µM
Glucose Production Inhibition in Rat Hepatocytes (EC50)Rat0.626 µM

Table 2: Preclinical Pharmacodynamic Effects of PF-04991532 in Goto-Kakizaki Rats

ParameterTreatment GroupResultReference
Glucose Infusion Rate (Hyperglycemic Clamp)PF-04991532~5-fold increase
Endogenous Glucose ProductionPF-0499153260% reduction
Plasma Glucose (28-day study)PF-04991532Dose-dependent reduction
Hepatic Triglycerides (28-day study)PF-04991532No significant change

Experimental Protocols

Synthesis of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

Note: A detailed, step-by-step synthesis protocol is typically found in the supplementary information of the primary publication. The following is a generalized scheme based on available information.

The synthesis of PF-04991532 involves a multi-step process that likely includes the following key transformations:

  • Synthesis of the chiral amine intermediate: Preparation of (S)-3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine. This would likely involve the alkylation of 4-(trifluoromethyl)-1H-imidazole with a suitable chiral cyclopentyl-containing building block.

  • Synthesis of the nicotinic acid backbone: Preparation of a suitably activated derivative of 6-aminonicotinic acid.

  • Amide coupling: Coupling of the chiral amine intermediate with the activated nicotinic acid derivative to form the final amide bond.

  • Purification: Purification of the final product is typically achieved through chromatographic techniques such as HPLC.

Glucokinase Activity Assay

This assay measures the ability of PF-04991532 to enhance the enzymatic activity of glucokinase.

  • Principle: The assay is a coupled-enzyme spectrophotometric method. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

  • Reagents:

    • Recombinant human or rat glucokinase

    • Glucose

    • ATP

    • MgCl2

    • NADP+

    • G6PDH

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • PF-04991532 in DMSO (various concentrations)

  • Procedure:

    • Prepare a reaction mixture containing all reagents except ATP in a 96-well plate.

    • Add PF-04991532 or vehicle (DMSO) to the wells.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding ATP.

    • Immediately measure the absorbance at 340 nm at regular intervals using a plate reader.

    • Calculate the rate of NADPH formation from the linear portion of the absorbance curve.

    • Plot the rate of reaction against the concentration of PF-04991532 to determine the EC50 value.

Hepatocyte Uptake Assay

This assay evaluates the uptake of PF-04991532 into primary hepatocytes, a key determinant of its hepatoselectivity.

  • Principle: Radiolabeled ([14C] or [3H]) PF-04991532 is incubated with a suspension of primary hepatocytes. The uptake is stopped at various time points, and the intracellular concentration of the compound is measured.

  • Reagents:

    • Freshly isolated or cryopreserved primary hepatocytes (human or rat)

    • Radiolabeled PF-04991532

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • Oil-stop solution (e.g., a mixture of silicone oil and mineral oil) to separate cells from the medium

    • Lysis buffer

    • Scintillation cocktail

  • Procedure:

    • Pre-warm a suspension of hepatocytes to 37°C.

    • Initiate the uptake by adding radiolabeled PF-04991532 to the cell suspension.

    • At designated time points, take an aliquot of the cell suspension and layer it on top of the oil-stop solution in a microcentrifuge tube.

    • Centrifuge immediately to pellet the cells through the oil layer, separating them from the incubation medium.

    • Aspirate the medium and oil, and lyse the cell pellet.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the rate of uptake from the time-course data. To assess the contribution of active transport, parallel experiments can be conducted at 4°C or in the presence of known OATP inhibitors.

Conclusion

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532) represents a significant advancement in the development of glucokinase activators for type 2 diabetes. Its innovative design, which confers hepatoselectivity through targeted uptake via OATP transporters, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The data and protocols presented in this guide provide a valuable technical resource for researchers and drug development professionals working in the field of metabolic diseases. Further investigation into its long-term efficacy and safety in clinical settings will be crucial in determining its ultimate therapeutic value.

Unveiling the Engine of Glycemic Control: A Technical Guide to PF-04991532, a Hepatoselective Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of PF-04991532, a potent, hepatoselective glucokinase activator (GKA). Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in the liver and pancreatic β-cells, and its activation presents a promising therapeutic strategy for type 2 diabetes mellitus. PF-04991532 was specifically designed to preferentially activate glucokinase in the liver, thereby enhancing hepatic glucose uptake and reducing endogenous glucose production, with a minimized risk of hypoglycemia associated with pancreatic GK activation. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental methodologies to facilitate further research and development in this area.

Core Mechanism of Action: Allosteric Activation of Glucokinase

Glucokinase (GK), also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism. Unlike other hexokinases, GK exhibits a low affinity for glucose and is not inhibited by its product, G6P. These properties allow GK to function as a glucose sensor, responding to changes in blood glucose concentrations.

PF-04991532 acts as a non-essential allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change in the enzyme.[1] This conformational shift increases the enzyme's affinity for glucose and enhances its catalytic activity, effectively lowering the glucose concentration required for half-maximal activity (S0.5).

Signaling Pathway of Glucokinase Activation

The activation of glucokinase by PF-04991532 in hepatocytes initiates a cascade of events that ultimately leads to improved glycemic control. The following diagram illustrates the central role of glucokinase in hepatic glucose metabolism and the downstream effects of its activation by PF-04991532.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Glucose_in Glucose GLUT2->Glucose_in GK_inactive Glucokinase (Inactive) GK_active Glucokinase (Active) GK_inactive->GK_active Activation PF04991532 PF-04991532 PF04991532->GK_inactive Allosteric Activator G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis EGP ↓ Endogenous Glucose Production Glycolysis->EGP Glucose_in->GK_inactive Substrate

Caption: Signaling pathway of PF-04991532-mediated glucokinase activation in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-04991532 from in vitro and in vivo studies.

In Vitro Efficacy
ParameterSpeciesValueReference
EC50 (Glucokinase Activation) Human80 nM[1][2]
Rat100 nM[1][2]
EC50 (2-Deoxyglucose Uptake) Rat Hepatocytes1.261 µM[1]
EC50 (Glucose Oxidation) Rat Hepatocytes5.769 µM[1]
EC50 (Gluconeogenesis Inhibition) Rat Hepatocytes0.626 µM[1]
In Vivo Pharmacodynamics in Goto-Kakizaki Rats
ParameterTreatmentResultReference
Glucose Infusion Rate (Hyperglycemic Clamp) PF-04991532~5-fold increase[1]
Endogenous Glucose Production PF-0499153260% reduction[1]
Plasma Glucose (28-day study) PF-04991532Dose-dependent reduction[1]
Plasma Triglycerides (28-day study) PF-04991532Dose-dependent increase[1]
Hepatic Triglycerides (28-day study) PF-04991532No significant change[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Glucokinase Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of PF-04991532 for the activation of recombinant human and rat glucokinase.

Experimental Workflow:

Reagents Prepare Reagents: - Recombinant GK - Glucose - ATP, MgCl2 - G6PDH, NADP+ - PF-04991532 dilutions Incubation Incubate at 30°C Reagents->Incubation Measurement Measure NADPH production (Absorbance at 340 nm) Incubation->Measurement Analysis Calculate GK activity and determine EC50 Measurement->Analysis

Caption: Workflow for the in vitro glucokinase activation assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 60 mM Tris-HCl (pH 9.0), 20 mM MgCl2, and 0.9 mM NADP+.

    • Prepare stock solutions of recombinant human or rat glucokinase, glucose (12.0 mM), ATP (4.0 mM), and glucose-6-phosphate dehydrogenase (G6PDH, 10 units).

    • Prepare a serial dilution of PF-04991532 in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, glucose, ATP, G6PDH, and varying concentrations of PF-04991532.

    • Initiate the reaction by adding glucokinase to each well. The final reaction volume is typically 200 µL.

    • Incubate the plate at 30°C.

  • Data Acquisition:

    • Measure the increase in absorbance at 340 nm over time using a microplate spectrophotometer. The production of NADPH by G6PDH is directly proportional to the amount of G6P produced by glucokinase.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of PF-04991532.

    • Plot the V0 against the log concentration of PF-04991532 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Hepatocyte 2-Deoxyglucose Uptake Assay

Objective: To measure the effect of PF-04991532 on glucose uptake in primary rat hepatocytes.

Methodology:

  • Hepatocyte Isolation:

    • Isolate primary hepatocytes from male Wistar rats via a two-step collagenase perfusion method.

    • Assess cell viability using Trypan blue exclusion.

  • Assay Procedure:

    • Suspend hepatocytes in Krebs-Henseleit buffer containing varying concentrations of PF-04991532 and pre-incubate for 1 hour.

    • Add [14C]-labeled 2-deoxyglucose to the cell suspension and incubate for 15 minutes.

    • Stop the reaction by adding ice-cold PBS and wash the cells three times to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of the cell lysate.

    • Plot the normalized counts against the log concentration of PF-04991532 to determine the EC50 for glucose uptake.

Hyperglycemic Clamp in Goto-Kakizaki Rats

Objective: To assess the in vivo efficacy of PF-04991532 on whole-body glucose metabolism in a diabetic rat model.

Experimental Workflow:

Preparation Surgically catheterize Goto-Kakizaki rats Fasting Fast rats overnight Preparation->Fasting Infusion Administer PF-04991532 and initiate glucose infusion to maintain hyperglycemia Fasting->Infusion Sampling Collect blood samples at timed intervals Infusion->Sampling Analysis Measure glucose infusion rate, plasma glucose, and insulin (B600854) Sampling->Analysis

Caption: Workflow for the hyperglycemic clamp study.

Methodology:

  • Animal Preparation:

    • Use male Goto-Kakizaki rats, a non-obese model of type 2 diabetes.

    • Surgically implant catheters in the jugular vein for infusions and the carotid artery for blood sampling. Allow for a recovery period.

  • Clamp Procedure:

    • Fast the rats overnight.

    • Administer a single oral dose of PF-04991532 or vehicle.

    • Initiate a variable infusion of 20% dextrose to clamp the blood glucose at a hyperglycemic level (e.g., 200 mg/dL).

    • A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is used to measure endogenous glucose production.

  • Blood Sampling and Analysis:

    • Collect blood samples at regular intervals to monitor plasma glucose, insulin, and tracer concentrations.

    • Measure plasma glucose using a glucose analyzer.

    • Measure plasma insulin and C-peptide levels using ELISA.

    • Determine the glucose infusion rate (GIR) required to maintain hyperglycemia.

    • Calculate endogenous glucose production (EGP) based on the dilution of the glucose tracer.

Measurement of Hepatic Triglyceride Content

Objective: To determine the effect of chronic PF-04991532 treatment on hepatic lipid accumulation.

Methodology:

  • Animal Treatment:

    • Treat Goto-Kakizaki rats with daily oral doses of PF-04991532 or vehicle for 28 days.

  • Tissue Collection and Lipid Extraction:

    • At the end of the treatment period, euthanize the rats and collect liver tissue.

    • Homogenize a known weight of liver tissue.

    • Extract total lipids from the homogenate using a chloroform:methanol (2:1) solution (Folch method).

  • Triglyceride Quantification:

    • Evaporate the organic solvent and resuspend the lipid extract in a suitable buffer.

    • Measure the triglyceride concentration using a commercial colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Normalize the triglyceride content to the weight of the liver tissue used for extraction.

    • Compare the hepatic triglyceride levels between the PF-04991532-treated and vehicle-treated groups.

Conclusion

PF-04991532 demonstrates a potent and hepatoselective mechanism of action as a glucokinase activator. By allosterically activating glucokinase in the liver, it enhances hepatic glucose uptake and suppresses endogenous glucose production, leading to significant improvements in glycemic control in preclinical models of type 2 diabetes. The hepatoselective nature of PF-04991532 is a key design feature aimed at mitigating the risk of hypoglycemia. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of hepatoselective glucokinase activators.

References

A Technical Guide to the Hepatoselective Glucokinase Activator PF-04991532: EC50 and Mechanism of Action in Human and Rat Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of PF-04991532, a potent and hepatoselective glucokinase (GK) activator, in human and rat hepatocytes. The document details the half-maximal effective concentrations (EC50) for various metabolic endpoints, outlines the experimental methodologies employed in these determinations, and illustrates the key signaling pathways involved.

Core Data Summary

The following tables summarize the quantitative data regarding the EC50 of PF-04991532 in primary hepatocytes.

Table 1: Glucokinase Activation EC50

SpeciesEC50 (nM)Reference
Human80[1][2][3]
Rat100[1][2][3]

Table 2: Metabolic Effects in Rat Hepatocytes

ParameterEC50 (µM)Reference
Increased 2-[14C]-deoxyglucose uptake1.261[1][4]
Increased glucose oxidation5.769[1][4]
Decreased glucose production from 1-[14C]-lactate0.626[1][4]
Induction of glucokinase translocation from nucleus to cytoplasm0.19[2]

Signaling and Metabolic Pathways

PF-04991532 acts as a direct activator of glucokinase, a key enzyme in hepatic glucose metabolism. This activation triggers a cascade of events that ultimately lead to increased glucose uptake and utilization by the liver.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT2 GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis Glycogen (B147801) Glycogen Synthesis G6P->Glycogen ChREBP ChREBP G6P->ChREBP Activates Pyruvate Pyruvate Glycolysis->Pyruvate PF04991532 PF-04991532 PF04991532->GK Activates GK->G6P Phosphorylation GKRP_bound GKRP-GK Complex (Inactive) GK->GKRP_bound Inhibition GKRP_bound->GK Release (High Glucose) GKRP_nuc GKRP GKRP_nuc->GKRP_bound Binding GK_nuc GK GK_nuc->GK Lipogenic_Genes Lipogenic Gene Expression ChREBP->Lipogenic_Genes

Caption: Signaling pathway of PF-04991532 in hepatocytes.

Experimental Protocols

The following sections detail the methodologies used to derive the EC50 values presented.

Isolation of Primary Rat Hepatocytes

Primary hepatocytes were isolated from male Wistar Han rats following an overnight fast.[3] The isolation procedure involved a two-step, in situ liver perfusion method.[3]

Determination of Glucokinase Activation

The direct activation of glucokinase by PF-04991532 was assessed using purified recombinant human and rat glucokinase. The EC50 values represent the concentration of the compound required to elicit 50% of the maximal enzyme activation.

Measurement of Glucose Uptake in Rat Hepatocytes
  • Freshly isolated primary rat hepatocytes were treated with varying concentrations of PF-04991532 for 1 hour.[1][4]

  • 2-[14C]-deoxyglucose, a radiolabeled glucose analog, was added to the culture medium.

  • The uptake of the radiolabel by the hepatocytes was measured to determine the rate of glucose uptake.[1][4]

  • The EC50 was calculated from the dose-response curve.

Measurement of Glucose Oxidation in Rat Hepatocytes
  • Similar to the glucose uptake assay, primary rat hepatocytes were treated with PF-04991532 for 1 hour.[1][4]

  • [14C]-glucose was introduced into the cell culture.[4]

  • The production of radiolabeled CO2, a product of glucose oxidation, was captured and quantified.[4]

  • The EC50 value was determined from the resulting dose-response data.

Measurement of Glucose Production in Rat Hepatocytes
  • Primary rat hepatocytes were treated with a range of PF-04991532 concentrations.

  • 1-[14C]-lactate, a precursor for gluconeogenesis, was added to the medium.[1][4]

  • The amount of radiolabeled glucose produced by the hepatocytes was measured.[1][4]

  • The EC50 for the decrease in glucose production was calculated.

Gene Expression Analysis

To assess the impact of PF-04991532 on gene expression, such as for Glucose-6-Phosphatase (G6Pase), the following protocol was utilized:

  • 50,000 freshly isolated rat hepatocytes were incubated overnight in Williams E media supplemented with 100 nM dexamethasone, 1x ITS, and 1x PenStrep.

  • The media was then changed to DMEM without glucose, supplemented with various conditions including 5 mM or 25 mM glucose, 1 µM insulin, 100 nM glucagon, or 10 µM PF-04991532.

  • After a 2-hour incubation, the cells were washed, and RNA was extracted using an RNeasy kit for subsequent analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the metabolic effects of PF-04991532 in primary hepatocytes.

cluster_workflow Experimental Workflow Hepatocyte_Isolation Isolate Primary Hepatocytes Cell_Plating Plate Hepatocytes Hepatocyte_Isolation->Cell_Plating Compound_Treatment Treat with PF-04991532 (Dose-Response) Cell_Plating->Compound_Treatment Metabolic_Assay Perform Metabolic Assay (e.g., Glucose Uptake) Compound_Treatment->Metabolic_Assay Data_Analysis Analyze Data and Calculate EC50 Metabolic_Assay->Data_Analysis

Caption: General experimental workflow.

Concluding Remarks

PF-04991532 is a potent, hepatoselective glucokinase activator that enhances glucose uptake and metabolism in hepatocytes from both human and rat species. The provided EC50 values and experimental outlines offer a detailed technical resource for researchers in the field of metabolic diseases and drug discovery. The hepatoselective nature of this compound, coupled with its robust in vitro activity, underscores its potential as a therapeutic agent for type 2 diabetes.[3] The activation of glucokinase by PF-04991532 not only stimulates glycolysis and glycogen synthesis but also influences the expression of key metabolic genes, highlighting its multifaceted impact on hepatic glucose homeostasis.[5][6]

References

A Comprehensive Technical Guide on the Role of PF-04991532 in Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04991532, a potent and hepatoselective glucokinase (GK) activator, and its role in regulating glucose metabolism. The document synthesizes preclinical and clinical data to elucidate its mechanism of action, therapeutic potential, and metabolic consequences.

Introduction: Targeting Glucokinase for Glycemic Control

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1][2][3] In the liver, GK acts as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P). This is the first rate-limiting step in both glycogen (B147801) synthesis and glycolysis.[1] By controlling the flux of glucose into these pathways, hepatic GK plays a crucial role in regulating hepatic glucose uptake and production.[4][5]

PF-04991532, developed by Pfizer, is a small molecule allosteric activator of glucokinase.[6] It was designed to be hepatoselective, aiming to enhance hepatic glucose disposal while minimizing the risk of hypoglycemia that can arise from activating GK in pancreatic β-cells.[3][4] This guide explores the molecular mechanisms, quantitative effects, and experimental basis of PF-04991532's action on glucose metabolism.

Mechanism of Action: Hepatoselective Glucokinase Activation

PF-04991532 functions by binding to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose.[7] This activation promotes the conversion of glucose to G6P, thereby stimulating hepatic glucose uptake, increasing glycogen synthesis, and reducing the net release of glucose from the liver.[4][5]

The hepatoselectivity of PF-04991532 is a key design feature. It has low passive permeability and is a substrate for liver-specific organic anion-transporting polypeptides (OATP1B1, OATP1B3, and OATP2B1 in humans), which leads to enhanced drug concentrations in the liver compared to peripheral tissues like the pancreas.[4] This targeted action is intended to provide glycemic control with a reduced risk of hypoglycemia, a significant concern with systemic GK activators that also stimulate insulin (B600854) secretion from the pancreas.[3][4]

Quantitative Data on Metabolic Effects

The effects of PF-04991532 have been quantified in a series of in vitro and in vivo studies. The data are summarized below for clarity and comparison.

Table 1: In Vitro Efficacy of PF-04991532 in Primary Rat Hepatocytes

Parameter EC50 Value (µM) Effect Reference
Glucokinase Activation (Human) 0.080 Potent Activation [8]
Glucokinase Activation (Rat) 0.100 Potent Activation [8]
2-[¹⁴C]-deoxyglucose Uptake 1.261 Increased Glucose Uptake [8]
Glucose Oxidation (CO₂ Production) 5.769 Increased Glucose Oxidation [8]

| Glucose Production (from ¹⁴C-Lactate) | 0.626 | Decreased Gluconeogenesis |[8][9] |

Table 2: In Vivo Effects of PF-04991532 in Goto-Kakizaki (GK) Diabetic Rats

Parameter Observation Dose/Condition Reference
Plasma Glucose Dose-dependent reduction Acute and 28-day treatment [3][4]
Glucose Infusion Rate ~5-fold increase During hyperglycemic clamp [3][4][9]
Endogenous Glucose Production 60% reduction During hyperglycemic clamp [3][4][9]
Plasma Triglycerides Dose-dependent increase 28-day treatment (100 mg/kg) [4][9]

| Hepatic Triglycerides | No significant change | 19 and 28-day treatment |[8] |

Table 3: Clinical Efficacy of PF-04991532 in Type 2 Diabetes Mellitus (T2DM) Patients (Phase 2 Study)

Parameter Result Dose Reference
Weighted Mean Daily Glucose Statistically significant reduction Not specified [4][9]
HbA1c 0.49% decrease from baseline 750 mg once daily [1]
Plasma Triglycerides Increase observed Not specified [4][9]

| Hypoglycemia Profile | Placebo-like | Not specified |[4][9] |

Note: The development of PF-04991532 was discontinued (B1498344) due to what was considered poor clinical activity relative to other available treatments.[1]

Key Signaling Pathways and Visualizations

The activation of glucokinase by PF-04991532 initiates a cascade of events within the hepatocyte, impacting glucose and lipid metabolism.

G cluster_0 Hepatocyte cluster_1 Systemic Effects PF-04991532 PF-04991532 Glucokinase Glucokinase PF-04991532->Glucokinase Activates Glucose Glucose Glucose->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Catalyzes Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Promotes Glycolysis Glycolysis G6P->Glycolysis Promotes HGP Hepatic Glucose Production G6P->HGP Inhibits (Net Effect) Hepatic_Uptake ↑ Hepatic Glucose Uptake Glycogen_Synth->Hepatic_Uptake Glycolysis->Hepatic_Uptake HGP_out ↓ Hepatic Glucose Output HGP->HGP_out Blood_Glucose ↓ Blood Glucose Hepatic_Uptake->Blood_Glucose HGP_out->Blood_Glucose

Caption: PF-04991532 signaling pathway in hepatocytes.

Activation of GK by PF-04991532 increases G6P levels, which drives glucose into glycogen synthesis and glycolysis, while the net effect is a reduction in hepatic glucose production, ultimately lowering blood glucose.[4][5]

Interestingly, treatment with PF-04991532 led to an increase in the expression of lipogenic genes, such as acetyl-CoA carboxylase (ACC), ATP citrate (B86180) lyase (ACLY), and fatty acid synthase (FAS).[4][8] This was attributed to the increased nuclear localization of Carbohydrate response element-binding protein (ChREBP), a key transcription factor in lipogenesis.[4][6]

G PF-04991532 PF-04991532 GK_Activation Glucokinase Activation PF-04991532->GK_Activation G6P ↑ Glucose-6-Phosphate GK_Activation->G6P ChREBP ↑ Nuclear ChREBP Localization G6P->ChREBP Lipogenic_Genes ↑ Expression of ACC, ACLY, FAS ChREBP->Lipogenic_Genes Plasma_TG ↑ Plasma Triglycerides Lipogenic_Genes->Plasma_TG

Caption: PF-04991532's impact on hepatic lipogenesis.

Despite the upregulation of lipogenic gene expression and a subsequent rise in plasma triglycerides, studies in Goto-Kakizaki rats did not show an increase in hepatic triglyceride content, suggesting that hepatoselective GK activation may not necessarily lead to hepatic steatosis.[3][4][9]

Detailed Experimental Protocols

The following outlines the methodologies for key experiments used to characterize PF-04991532.

5.1. Primary Rat Hepatocyte Assays

  • Hepatocyte Isolation: Primary hepatocytes were isolated from male Sprague-Dawley rats via a two-step collagenase perfusion method. Cell viability was assessed using trypan blue exclusion.

  • Glucose Uptake: Hepatocytes were incubated with PF-04991532 for a specified period. 2-[¹⁴C]-deoxyglucose was then added, and after incubation, cells were washed and lysed. The amount of incorporated radioactivity was measured by scintillation counting to determine the rate of glucose uptake.[8]

  • Glucose Production: Cells were incubated in a glucose-free medium containing [¹⁴C]-lactate as a gluconeogenic precursor, along with the test compound. The amount of ¹⁴C-labeled glucose released into the medium was quantified to measure the rate of gluconeogenesis.[4][8]

  • Gene Expression Analysis: Liver samples from treated rats were collected and total RNA was extracted. Gene expression profiling was performed using microarrays to identify changes in the transcription of metabolic genes.[4]

5.2. In Vivo Hyperglycemic Clamp in Diabetic Rats

  • Animal Model: Chronically catheterized, unstressed Goto-Kakizaki (GK) rats, a model for non-obese type 2 diabetes, were used.[4]

  • Procedure: A continuous infusion of [3-³H]glucose was administered to trace glucose kinetics. After a basal period, a hyperglycemic state was established and maintained by a variable glucose infusion. PF-04991532 or vehicle was administered as a single dose.

  • Measurements: The glucose infusion rate required to maintain hyperglycemia is a measure of overall glucose disposal. Blood samples were taken periodically to determine plasma concentrations of ³H-glucose, which allows for the calculation of endogenous glucose production and glucose disposal rates.[8]

G cluster_0 Experimental Workflow: Hyperglycemic Clamp A Acclimatize Catheterized GK Rats B Administer Continuous [3-3H]glucose Infusion A->B C Basal Period: Collect Blood Samples B->C D Induce & Maintain Hyperglycemia C->D E Administer Single Dose: PF-04991532 or Vehicle D->E F Experimental Period: Collect Blood Samples E->F G Calculate Glucose Infusion Rate, Production, & Disposal F->G

Caption: Workflow for the in vivo hyperglycemic clamp study.

Conclusion and Future Perspective

PF-04991532 is a hepatoselective glucokinase activator that effectively ameliorates hyperglycemia in diabetic animal models by enhancing hepatic glucose uptake and suppressing hepatic glucose production.[3][4] Its liver-specific action provides a favorable safety profile with a low risk of hypoglycemia.[4][9]

While the compound was associated with an increase in plasma triglycerides, it did not induce hepatic steatosis in the preclinical models studied, a finding of significant interest.[3][4] The discontinuation of its clinical development highlights the high bar for efficacy in the modern landscape of diabetes therapeutics.[1] Nevertheless, the study of PF-04991532 has provided valuable insights into the potential and the challenges of targeting hepatic glucokinase. The principle of tissue-specific activation remains a compelling strategy for developing safer and more effective treatments for type 2 diabetes.

References

Preclinical Pharmacology of PF-04991532: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04991532 is a potent and hepatoselective glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key regulatory step in both pancreatic insulin (B600854) secretion and hepatic glucose metabolism.[1] By selectively targeting hepatic glucokinase, PF-04991532 aims to improve glycemic control with a reduced risk of hypoglycemia compared to non-selective GK activators.[2] This technical guide provides a comprehensive overview of the preclinical pharmacology of PF-04991532, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

PF-04991532 acts as a partial glucokinase activator, enhancing the enzyme's catalytic activity.[3] This activation is hepatoselective, meaning it preferentially acts on the glucokinase enzyme in the liver over the pancreas. This selectivity is attributed to its physicochemical properties and interaction with hepatic transporters.[4] In the liver, the activation of glucokinase by PF-04991532 leads to several downstream effects that collectively contribute to lowering blood glucose levels:

  • Increased Glucose Uptake: By accelerating the conversion of glucose to glucose-6-phosphate, PF-04991532 promotes a concentration gradient that facilitates the uptake of glucose from the bloodstream into hepatocytes.[5]

  • Enhanced Glycogen (B147801) Synthesis: The increased intracellular pool of glucose-6-phosphate serves as a substrate for glycogen synthase, leading to augmented glycogen storage in the liver.

  • Suppression of Hepatic Glucose Production (HGP): Elevated levels of glucose-6-phosphate allosterically inhibit glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis and glycogenolysis, thereby reducing the liver's output of glucose into the circulation.[4]

  • Increased Glycolysis and Lipogenesis: The metabolism of glucose-6-phosphate through glycolysis is also enhanced. This can lead to an increase in the production of substrates for de novo lipogenesis.[6]

The activation of glucokinase by PF-04991532 has also been shown to induce the expression of Carbohydrate response element binding protein (ChREBP) target genes.[7] ChREBP is a key transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis.[8]

In Vitro Pharmacology

The in vitro effects of PF-04991532 have been primarily characterized in primary rat hepatocytes. These studies have demonstrated the compound's ability to directly modulate key pathways of glucose metabolism.

Quantitative In Vitro Data
ParameterSpeciesSystemEC50Reference
Glucokinase ActivationHumanRecombinant Enzyme80 nM[6]
Glucokinase ActivationRatRecombinant Enzyme100 nM[6]
2-[14C]-Deoxyglucose UptakeRatPrimary Hepatocytes1.261 µM[5]
Glucose Oxidation (CO2 Production)RatPrimary Hepatocytes5.769 µM[5]
Inhibition of Glucose Production (from [1-14C]-Lactate)RatPrimary Hepatocytes0.626 µM[5]
Experimental Protocols: In Vitro Assays

A two-step collagenase perfusion method is typically employed for the isolation of primary rat hepatocytes.[9][10]

  • Anesthesia and Perfusion Setup: Rats are anesthetized, and the portal vein is cannulated. The liver is then perfused in situ.

  • Step 1: Calcium-Free Buffer Perfusion: The liver is first perfused with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+) containing a chelating agent like EGTA to disrupt cell-cell junctions.[11]

  • Step 2: Collagenase Perfusion: This is followed by perfusion with a buffer containing collagenase and calcium to digest the extracellular matrix.[11]

  • Cell Dissociation and Purification: The digested liver is excised, and hepatocytes are gently dispersed. The cell suspension is then filtered and purified by centrifugation steps to separate viable hepatocytes from other cell types and debris.[10]

  • Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., William's E Medium) for subsequent experiments.[12]

This assay measures the rate of glucose transport into hepatocytes.[13]

  • Cell Preparation: Primary hepatocytes are seeded in culture plates and allowed to adhere.

  • Pre-incubation: Cells are washed and pre-incubated in a glucose-free buffer.

  • Treatment: Cells are then incubated with PF-04991532 at various concentrations.

  • Glucose Uptake: Radiolabeled 2-deoxyglucose (e.g., 2-[14C]-deoxyglucose) is added, and the uptake is allowed to proceed for a defined period.[5]

  • Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter to determine the rate of glucose uptake.

This assay quantifies the conversion of glucose to CO2.[14]

  • Cell Preparation: Similar to the glucose uptake assay, primary hepatocytes are cultured in appropriate plates.

  • Treatment: Cells are treated with varying concentrations of PF-04991532.

  • Incubation with Radiolabeled Glucose: [U-14C]-glucose is added to the culture medium.

  • CO2 Trapping: The CO2 produced from the metabolism of [U-14C]-glucose is trapped using a suitable agent (e.g., a filter paper disc soaked in a trapping solution placed in the well).

  • Quantification: The radioactivity on the filter paper is measured to determine the amount of CO2 produced.[5]

This assay measures the synthesis of glucose from non-carbohydrate precursors.[15]

  • Cell Preparation: Primary hepatocytes are cultured to form a monolayer.

  • Incubation in Glucose-Free Medium: Cells are washed and incubated in a glucose-free medium containing gluconeogenic substrates such as lactate (B86563) and pyruvate.

  • Treatment: PF-04991532 is added at different concentrations.

  • Addition of Radiolabeled Substrate: A radiolabeled gluconeogenic precursor, such as [1-14C]-lactate, is added to the medium.[5]

  • Sample Collection and Analysis: Aliquots of the medium are collected at specific time points. The radiolabeled glucose produced is separated from the radiolabeled substrate (e.g., using ion-exchange chromatography) and quantified by scintillation counting.[16]

In Vivo Pharmacology

The in vivo efficacy of PF-04991532 has been evaluated in diabetic animal models, primarily the Goto-Kakizaki (GK) rat, a non-obese model of T2DM.[4]

Quantitative In Vivo Data
ParameterAnimal ModelTreatmentDoseEffectReference
Glucose Infusion RateGoto-Kakizaki RatAcute100 mg/kg~5-fold increase during hyperglycemic clamp[4]
Endogenous Glucose ProductionGoto-Kakizaki RatAcute100 mg/kg60% reduction during hyperglycemic clamp[4]
Plasma GlucoseGoto-Kakizaki Rat28-day30, 60, 100 mg/kgDose-dependent decrease[4]
Plasma TriglyceridesGoto-Kakizaki Rat28-day100 mg/kgIncrease[4]
Hepatic TriglyceridesGoto-Kakizaki Rat28-day100 mg/kgNo change[4]
Experimental Protocols: In Vivo Studies

Studies were conducted in 13-week-old male Goto-Kakizaki rats with indwelling carotid artery and jugular vein catheters.[4] Animals were individually housed and allowed ad libitum access to chow and water.[4]

PF-04991532 was suspended in 0.5% methylcellulose (B11928114) and administered via oral gavage.[4]

The hyperglycemic clamp technique is used to assess whole-body glucose metabolism and insulin secretion.[17][18]

  • Animal Preparation: Conscious, unrestrained rats with indwelling catheters are used.

  • Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-3H]-glucose) is initiated to measure glucose turnover.[4]

  • Hyperglycemia Induction: A variable infusion of a glucose solution is started to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., ~200 mg/dL).[4]

  • Drug Administration: A single oral dose of PF-04991532 or vehicle is administered.[4]

  • Blood Sampling: Blood samples are collected at regular intervals to monitor plasma glucose, insulin, and tracer concentrations.

  • Data Analysis: The glucose infusion rate required to maintain hyperglycemia is calculated as a measure of whole-body glucose disposal. Endogenous glucose production is calculated based on tracer dilution.[19]

Signaling Pathways and Visualizations

PF-04991532 Signaling Pathway in Hepatocytes

PF04991532_Signaling PF04991532 PF-04991532 GK Glucokinase (GK) PF04991532->GK activates G6P Glucose-6-Phosphate (G6P) GK->G6P catalyzes GlucoseUptake Glucose Uptake GK->GlucoseUptake facilitates Glucose Glucose Glucose->GK Glycogen Glycogen Synthesis G6P->Glycogen promotes Glycolysis Glycolysis G6P->Glycolysis promotes HGP Hepatic Glucose Production G6P->HGP inhibits ChREBP ChREBP Activation G6P->ChREBP activates Lipogenesis Lipogenesis ChREBP->Lipogenesis induces genes for InVitro_Workflow cluster_assays Functional Assays start Start isolate_hepatocytes Isolate Primary Rat Hepatocytes (Collagenase Perfusion) start->isolate_hepatocytes culture_cells Culture Hepatocytes isolate_hepatocytes->culture_cells treat_cells Treat with PF-04991532 culture_cells->treat_cells glucose_uptake 2-Deoxyglucose Uptake Assay treat_cells->glucose_uptake glucose_oxidation Glucose Oxidation Assay treat_cells->glucose_oxidation hgp_assay Hepatic Glucose Production Assay treat_cells->hgp_assay analyze_data Analyze Data (Scintillation Counting) glucose_uptake->analyze_data glucose_oxidation->analyze_data hgp_assay->analyze_data end End analyze_data->end InVivo_Workflow start Start animal_prep Prepare Catheterized Goto-Kakizaki Rats start->animal_prep tracer_infusion Start Primed-Continuous Tracer Infusion animal_prep->tracer_infusion induce_hyperglycemia Induce and Maintain Hyperglycemia (Variable Glucose Infusion) tracer_infusion->induce_hyperglycemia administer_drug Administer PF-04991532 (Oral Gavage) induce_hyperglycemia->administer_drug blood_sampling Collect Blood Samples (Glucose, Insulin, Tracer) administer_drug->blood_sampling data_analysis Calculate Glucose Infusion Rate and Endogenous Glucose Production blood_sampling->data_analysis end End data_analysis->end

References

Methodological & Application

Revolutionizing Hepatocyte Glucose Uptake Measurement: An Application Note on the Glucokinase Activator PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding hepatic glucose metabolism is paramount in the study and treatment of metabolic diseases such as type 2 diabetes mellitus. A key regulator of this process is glucokinase (GK), an enzyme that acts as a glucose sensor in hepatocytes. PF-04991532 is a potent and hepatoselective glucokinase activator (GKA) that enhances the liver's ability to take up and process glucose, thereby offering a promising therapeutic strategy for managing hyperglycemia.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing PF-04991532 to measure and modulate glucose uptake in primary hepatocytes.

Mechanism of Action: PF-04991532 allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose.[5] This activation of glucokinase accelerates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in hepatic glucose metabolism.[3] This enhancement of glucokinase activity leads to increased glucose uptake, glycogen (B147801) synthesis, and glycolysis within the hepatocytes, while simultaneously reducing hepatic glucose production (gluconeogenesis).[6][7][8][9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of PF-04991532 on key metabolic parameters in primary rat hepatocytes.

Table 1: Potency of PF-04991532 in Activating Glucokinase

ParameterSpeciesEC50 (nM)
Glucokinase ActivationHuman80
Glucokinase ActivationRat100

Data sourced from MedchemExpress and Tocris Bioscience.[2][4]

Table 2: Effect of PF-04991532 on Glucose Metabolism in Primary Rat Hepatocytes

Metabolic AssayParameterEC50 (µM)
2-[¹⁴C]-Deoxyglucose UptakeIncreased Uptake1.261
Glucose Oxidation ([¹⁴C]-Glucose to ¹⁴CO₂)Increased Oxidation5.769
Gluconeogenesis (from 1-[¹⁴C]-Lactate)Decreased Glucose Production0.626

Mechanistic experiments were conducted in freshly isolated primary rat hepatocytes treated for 1 hour with PF-04991532.[2][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.

cluster_0 Hepatocyte cluster_1 Downstream Metabolic Pathways cluster_2 Cellular Outcomes PF04991532 PF-04991532 GK Glucokinase (GK) PF04991532->GK Allosteric Activation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis PPP Pentose Phosphate Pathway G6P->PPP Decreased_HGP Decreased Hepatic Glucose Production Increased_GU Increased Glucose Uptake cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis Isolate 1. Isolate Primary Hepatocytes (Collagenase Perfusion) Culture 2. Culture Hepatocytes (e.g., Collagen-coated plates) Isolate->Culture Preincubation 3. Pre-incubate with PF-04991532 (or vehicle control) Culture->Preincubation Add_Tracer 4. Add Radiolabeled Glucose Analog (e.g., 2-[14C]-Deoxyglucose) Preincubation->Add_Tracer Incubate 5. Incubate for a defined period (e.g., 10-60 minutes) Add_Tracer->Incubate Wash 6. Wash cells to remove extracellular tracer Incubate->Wash Lyse 7. Lyse cells Wash->Lyse Scintillation 8. Measure intracellular radioactivity (Scintillation Counting) Lyse->Scintillation Analyze 9. Normalize data and calculate glucose uptake Scintillation->Analyze

References

Application Notes and Protocols for Oral Administration of PF-04991532 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-04991532 is a potent and hepatoselective glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus.[1][2][3] It enhances glucose uptake and reduces glucose production in the liver, thereby ameliorating hyperglycemia.[4] These application notes provide a detailed protocol for the oral administration of PF-04991532 to rodent models, based on preclinical studies. The protocols are intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving the oral administration of PF-04991532 in rats.

Table 1: Dosing and Administration Parameters

ParameterValueSpecies/ModelSource
Drug PF-04991532Goto-Kakizaki rats[4]
Vehicle 0.5% Methyl cellulose (B213188) in waterGoto-Kakizaki rats[4]
Route of Administration Oral gavageGoto-Kakizaki rats[4]
Dosage Range 30, 60, and 100 mg/kgGoto-Kakizaki rats[4]
Administration Volume 5 ml/kgGoto-Kakizaki rats[4]
Study Duration Acute (single dose) and sub-chronic (28 days)Goto-Kakizaki rats[4]

Table 2: Pharmacodynamic Effects in Goto-Kakizaki Rats (28-day study)

ParameterVehicle30 mg/kg PF-0499153260 mg/kg PF-04991532100 mg/kg PF-04991532Source
Plasma Glucose No significant changeDecreasedDecreasedDecreased[4]
Plasma Triglycerides No significant changeNo significant changeNo significant changeIncreased[4]
Hepatic Triglycerides No significant changeNo significant changeNo significant changeNo significant change[4]

Experimental Protocols

Preparation of PF-04991532 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of PF-04991532 in 0.5% methyl cellulose for oral administration to rodents.

Materials:

  • PF-04991532 powder

  • Methyl cellulose (0.5% w/v) in sterile water

  • Sterile water

  • Analytical balance

  • Spatula

  • Weighing paper

  • Conical tube (e.g., 15 mL or 50 mL)

  • Sonicator

  • Vortex mixer

Procedure:

  • Calculate the required amount of PF-04991532: Based on the desired dose (e.g., 100 mg/kg) and the body weight of the animals, calculate the total mass of PF-04991532 needed.

  • Weigh the PF-04991532: Accurately weigh the calculated amount of PF-04991532 powder using an analytical balance.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.

  • Suspend the compound:

    • Transfer the weighed PF-04991532 powder into a conical tube.

    • Add a small volume of the 0.5% methyl cellulose vehicle to the tube.

    • Vortex the mixture to create a paste.

    • Gradually add the remaining volume of the vehicle to achieve the final desired concentration, vortexing intermittently to ensure a homogenous suspension.

  • Sonication: Sonicate the suspension to ensure a fine and uniform particle size, which is critical for accurate dosing.[4]

  • Storage: Store the formulation as appropriate. For short-term storage, it may be kept at 4°C, but stability should be verified.

Protocol for Oral Administration of PF-04991532 by Gavage in Rats

This protocol details the procedure for administering the prepared PF-04991532 suspension to rats via oral gavage.

Materials:

  • Prepared PF-04991532 suspension

  • Goto-Kakizaki rats (or other appropriate rodent model)

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL or 3 mL, depending on the volume to be administered)

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week prior to the experiment.[4]

  • Fasting (if required): For specific experimental endpoints, such as an oral glucose tolerance test, animals may need to be fasted overnight.[4]

  • Body Weight Measurement: On the day of dosing, accurately weigh each animal.

  • Dose Calculation: Calculate the exact volume of the PF-04991532 suspension to be administered to each animal based on its body weight and the target dose (e.g., 5 ml/kg).[4]

  • Preparation for Gavage:

    • Gently mix the PF-04991532 suspension before drawing it into the syringe to ensure homogeneity.

    • Draw the calculated volume into the syringe.

    • Attach the gavage needle to the syringe.

  • Animal Restraint and Gavage:

    • Properly restrain the rat to prevent movement and injury.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

    • Administer the suspension slowly and carefully.

    • Withdraw the gavage needle gently.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse effects after the procedure.

  • Control Group: A control group of animals should be administered the vehicle (0.5% methyl cellulose) only, following the same procedure.[4]

Visualizations

Signaling Pathway of Hepatoselective Glucokinase Activation

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_plasma Plasma Glucose_blood Glucose G6P Glucose-6-Phosphate (G6P) Glucose_blood->G6P Phosphorylation PF04991532_blood PF-04991532 OATP OATP Transporter PF04991532_blood->OATP Uptake GK Glucokinase (GK) OATP->GK Activates GK->G6P Catalyzes EGP Endogenous Glucose Production (EGP) GK->EGP Decreases Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen ChREBP ChREBP Activation G6P->ChREBP Stimulates Lipogenesis Lipogenic Gene Expression (ACC, FAS, ACLY) ChREBP->Lipogenesis Increases VLDL VLDL Secretion Lipogenesis->VLDL Leads to Triglycerides Plasma Triglycerides VLDL->Triglycerides Increases

Caption: Signaling pathway of PF-04991532 in hepatocytes.

Experimental Workflow for Oral Administration

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase A Weigh PF-04991532 C Create Suspension A->C B Prepare 0.5% Methyl Cellulose Vehicle B->C D Sonicate for Homogeneity C->D F Calculate Dose Volume (5 ml/kg) D->F E Weigh Rodent E->F G Administer via Oral Gavage F->G H Monitor Animal G->H I Collect Blood/Tissue Samples H->I J Analyze Endpoints (e.g., Glucose, Lipids) I->J

Caption: Experimental workflow for oral administration of PF-04991532.

References

Application Notes and Protocols: Utilizing 0.5% Methylcellulose as a Vehicle for PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of PF-04991532, a potent and hepatoselective glucokinase activator, using a 0.5% methylcellulose (B11928114) vehicle for pre-clinical research. The following protocols and data have been compiled to ensure consistent formulation and administration for in vivo studies.

Compound Profile: PF-04991532

PF-04991532 is a small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Its hepatoselective nature makes it a valuable tool for studying hepatic glucose metabolism with a reduced risk of hypoglycemia associated with non-selective GK activators.[2][3][4]

Table 1: Physicochemical and Pharmacological Properties of PF-04991532

PropertyValueSource
Molecular Formula C₁₈H₁₉F₃N₄O₃[1]
Molecular Weight 396.36 g/mol
Solubility Soluble to 100 mM in DMSO and ethanol
Mechanism of Action Potent, hepatoselective glucokinase activator[3][5]
EC₅₀ (human) 80 nM[5]
EC₅₀ (rat) 100 nM[5]

Vehicle Preparation: 0.5% Methylcellulose Solution

A 0.5% (w/v) methylcellulose solution is a commonly used vehicle for the oral administration of hydrophobic compounds in animal studies.[6]

Materials
  • Methylcellulose powder (e.g., 400 cP)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating plate

  • Ice bath or refrigerator

Protocol
  • Heat approximately one-third of the final required volume of deionized water to 60-80°C.[6][7]

  • Slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously to ensure the powder is wetted and a homogenous milky suspension is formed.[6][8]

  • Once the powder is fully dispersed, remove the solution from the heat.

  • Add the remaining two-thirds of the required volume of cold deionized water to the mixture.

  • Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.[6][7] This may take several hours or can be left overnight.[7]

  • Store the prepared vehicle at 4°C.

Formulation of PF-04991532 in 0.5% Methylcellulose

This protocol describes the preparation of a suspension of PF-04991532 in 0.5% methylcellulose for oral gavage.

Materials
  • PF-04991532 powder

  • Prepared 0.5% methylcellulose vehicle

  • Sonicator (optional, but recommended)[9][10]

  • Vortex mixer

  • Sterile microcentrifuge tubes or other suitable containers

Protocol
  • Weigh the required amount of PF-04991532 powder.

  • Add the appropriate volume of the 0.5% methylcellulose vehicle to the PF-04991532 powder to achieve the desired final concentration.

  • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.[6]

  • For a finer suspension, sonicate the mixture.[9][10] This will help to break up any clumps and ensure a more uniform particle size.

  • Visually inspect the suspension for homogeneity before administration.

Administration Protocol: Oral Gavage in Rodents

This protocol provides a general guideline for the oral administration of the PF-04991532 suspension to rodents. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials
  • Animal scale

  • Syringes (1 mL or appropriate size)

  • Oral gavage needles (appropriate size for the animal)

  • Prepared PF-04991532 suspension

Protocol
  • Weigh the animal to accurately calculate the required dosing volume. A typical gavage volume for mice is 5-10 mL/kg.[6] For rats, a volume of 5 ml/kg has been used.[9]

  • Ensure the PF-04991532 suspension is well-mixed by vortexing immediately before drawing it into the dosing syringe.

  • Gently restrain the animal.

  • Insert the gavage needle carefully over the tongue and into the esophagus.

  • Administer the formulation slowly and steadily.

  • Monitor the animal briefly after administration to ensure there are no adverse effects.

In Vivo Study Data

The following table summarizes data from a study where PF-04991532 was administered to Goto-Kakizaki rats using a 0.5% methylcellulose vehicle.[9]

Table 2: In Vivo Efficacy of PF-04991532 in Goto-Kakizaki Rats

ParameterVehicle ControlPF-04991532 (100 mg/kg)Source
Route of Administration Oral GavageOral Gavage[9]
Vehicle 0.5% Methylcellulose0.5% Methylcellulose[9]
Glucose Infusion Rate (hyperglycemic clamp) ~50 mg/kg/min~250 mg/kg/min (~5-fold increase)[2][9]
Endogenous Glucose Production N/A60% reduction[2][9]
Plasma Triglycerides (after 28 days) No significant changeDose-dependent increase[9]
Hepatic Triglycerides (after 28 days) No significant changeNo significant change[9]

Visualizations

Experimental Workflow

G cluster_0 Vehicle Preparation cluster_1 Formulation Preparation cluster_2 Administration Heat_Water Heat 1/3 Water to 60-80°C Add_MC Add 0.5% Methylcellulose Heat_Water->Add_MC Mix_Hot Vigorous Mixing Add_MC->Mix_Hot Add_Cold_Water Add 2/3 Cold Water Mix_Hot->Add_Cold_Water Cool_Stir Cool and Stir until Clear Add_Cold_Water->Cool_Stir Store_Vehicle Store at 4°C Cool_Stir->Store_Vehicle Add_Vehicle Add 0.5% MC Vehicle Store_Vehicle->Add_Vehicle Weigh_PF Weigh PF-04991532 Weigh_PF->Add_Vehicle Vortex Vortex Vigorously Add_Vehicle->Vortex Sonicate Sonicate for Fine Suspension Vortex->Sonicate Draw_Suspension Draw Suspension into Syringe Sonicate->Draw_Suspension Weigh_Animal Weigh Animal Calculate_Dose Calculate Dose Volume Weigh_Animal->Calculate_Dose Calculate_Dose->Draw_Suspension Oral_Gavage Administer via Oral Gavage Draw_Suspension->Oral_Gavage

Caption: Workflow for preparing and administering PF-04991532.

Signaling Pathway of PF-04991532

G PF04991532 PF-04991532 GK Glucokinase (GK) PF04991532->GK activates G6P Glucose-6-Phosphate (G6P) GK->G6P catalyzes conversion Glucose Glucose Glucose->GK Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis ChREBP ChREBP Activation G6P->ChREBP Lipogenesis Lipogenic Gene Expression ChREBP->Lipogenesis

Caption: Simplified signaling pathway of PF-04991532 in hepatocytes.

References

Application Notes and Protocols: Measuring the Effect of PF-04991532 on Plasma Glucose Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-04991532 is a potent and hepatoselective glucokinase activator (GKA) developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and production in the liver.[3][4] PF-04991532 selectively activates GK in the liver, aiming to lower plasma glucose levels with a reduced risk of hypoglycemia compared to non-selective GKAs.[5][6] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the glucoregulatory effects of PF-04991532 in both preclinical and clinical settings.

Mechanism of Action of PF-04991532

In the liver, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low glucose.[5] When intracellular glucose concentrations rise, GK is released from GKRP and translocates to the cytoplasm to phosphorylate glucose to glucose-6-phosphate (G6P).[4][5] This is the first and rate-limiting step for both glycolysis and glycogen (B147801) synthesis.[4] PF-04991532 enhances this process by promoting the dissociation of the GK-GKRP complex, thereby increasing the amount of active GK in the cytoplasm.[4] This leads to increased hepatic glucose uptake, enhanced glycogen synthesis, and decreased hepatic glucose production (HGP), ultimately resulting in lower plasma glucose levels.[3][5]

cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm GKRP_GK GK-GKRP Complex (Inactive) GK_active Active GK GKRP_GK->GK_active Dissociation Glucose_in Blood Glucose GLUT2 GLUT2 Transporter Glucose_in->GLUT2 Enters Cell GLUT2->GK_active High Glucose G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis ↑ Glycolysis G6P->Glycolysis Glycogen ↑ Glycogen Synthesis G6P->Glycogen HGP ↓ Hepatic Glucose Production G6P->HGP Reduces Substrate for PF04991532 PF-04991532 PF04991532->GKRP_GK Promotes cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation Surgery Catheter Implantation (Clamp Study) Acclimation->Surgery Recovery Recovery Period Surgery->Recovery Fasting Overnight Fasting Recovery->Fasting Dosing Oral Dosing: Vehicle or PF-04991532 Fasting->Dosing Test Select Test Dosing->Test Clamp Hyperglycemic Clamp Test->Clamp Clamp OGTT Oral Glucose Tolerance Test Test->OGTT OGTT Sampling Timed Blood Sampling Clamp->Sampling OGTT->Sampling Biochem Measure Glucose, Insulin, and Tracer Levels Sampling->Biochem Calc Calculate Endpoints: GIR, HGP, AUC Biochem->Calc Stats Statistical Analysis Calc->Stats Recruit Patient Recruitment (T2DM on Metformin) Screen Screening & Consent Recruit->Screen Baseline Baseline Measures: FPG, HbA1c, OGTT Screen->Baseline Random Randomization Baseline->Random Placebo Placebo Group Random->Placebo Arm 1 PF_Dose1 PF-04991532 (Low Dose) Random->PF_Dose1 Arm 2 PF_Dose2 PF-04991532 (High Dose) Random->PF_Dose2 Arm 3 Treatment 12-Week Dosing Period Placebo->Treatment PF_Dose1->Treatment PF_Dose2->Treatment Monitoring Periodic Visits: FPG, Safety Labs Treatment->Monitoring Final End of Study (Week 12): FPG, HbA1c, OGTT Treatment->Final Monitoring->Treatment Analysis Data Analysis Final->Analysis

References

Application Notes and Protocols: Preclinical Evaluation of PF-04991532 in Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PF-04991532 is a potent, hepatoselective glucokinase activator (GKA) that was investigated as a treatment for Type 2 Diabetes Mellitus (T2DM).[1] Glucokinase (GK) is a key enzyme that regulates glucose metabolism in the liver. By activating hepatic GK, PF-04991532 enhances the liver's ability to take up glucose from the bloodstream and reduces endogenous glucose production, thereby lowering plasma glucose levels.[2][3] Its hepatoselective nature, facilitated by liver-specific transporters, is designed to minimize the risk of hypoglycemia that can be associated with non-selective GKAs.[4][5] Phase 1 and 2 clinical trials in T2DM patients demonstrated that PF-04991532 produced statistically significant reductions in mean daily glucose and HbA1c.[2][3]

These application notes provide detailed protocols for the preclinical evaluation of PF-04991532 and other hepatoselective GKAs in established diabetic animal models, focusing on methods to assess glycemic control and the underlying mechanism of action.

Mechanism of Action: Hepatic Glucokinase Activation

PF-04991532 allosterically activates glucokinase, increasing its affinity for glucose. This action enhances the phosphorylation of glucose to glucose-6-phosphate (G6P) within hepatocytes. The increase in intracellular G6P stimulates downstream metabolic pathways, including glycogen (B147801) synthesis and glycolysis, and suppresses gluconeogenesis, leading to a net reduction in hepatic glucose output.[2][6]

GKA_Mechanism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Blood Glucose Glucose_cell Intracellular Glucose Glucose_blood->Glucose_cell Uptake GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation HGP Hepatic Glucose Production (HGP) GK->HGP Inhibits Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis PF049 PF-04991532 PF049->GK Activates

Caption: PF-04991532 activates hepatic glucokinase, promoting glucose uptake and lowering glucose production.

Experimental Protocols

Animal Model: Goto-Kakizaki (GK) Rat

The Goto-Kakizaki (GK) rat is a well-established non-obese, non-hypertensive spontaneous model of type 2 diabetes. It is characterized by hyperglycemia resulting from impaired insulin (B600854) secretion and hepatic insulin resistance, making it a suitable model for evaluating the glucose-lowering effects of compounds like PF-04991532, independent of obesity.[2]

Animal Specifications:

  • Species: Rat

  • Strain: Goto-Kakizaki (GK)

  • Source: Taconic Labs[2]

  • Age: 13 weeks[2]

  • Sex: Male

  • Preparation: Arrive with pre-implanted indwelling carotid artery and jugular vein catheters for stress-free blood sampling and infusions.[2]

  • Acclimation: Individually housed with ad libitum access to standard chow and water for 6-7 days prior to experimentation.[2]

Protocol: Chronic Efficacy Study (28 Days)

This protocol assesses the long-term glycemic and metabolic effects of daily administration of PF-04991532.

Methodology:

  • Animal Groups: Randomly assign acclimated GK rats to vehicle or treatment groups (n=6-8 per group).[2]

  • Drug Formulation: Prepare PF-04991532 in a vehicle of 0.5% Methyl cellulose.[1]

  • Administration: Administer the assigned treatment (e.g., Vehicle, 30, 60, or 100 mg/kg PF-04991532) once daily via oral gavage for 28 consecutive days.[2]

  • Monitoring: Collect blood samples at baseline and specified time points throughout the study to measure plasma glucose and triglyceride concentrations.

  • Endpoint Analysis: At the end of the 28-day period, euthanize animals and collect liver tissue for triglyceride analysis to assess hepatic steatosis.

Data Presentation: Summary of 28-Day Chronic Dosing Effects

ParameterVehiclePF-04991532 (30 mg/kg)PF-04991532 (60 mg/kg)PF-04991532 (100 mg/kg)
Change in Plasma Glucose Baseline↓↓↓↓↓[2]
Change in Plasma Triglycerides Baseline↑↑[2]
Hepatic Triglycerides No ChangeNo ChangeNo ChangeNo Change[1][2]
Arrow direction and number indicate the magnitude of change relative to the vehicle group.
Protocol: Hyperglycemic Clamp Study

This protocol is designed to quantify the acute effects of PF-04991532 on whole-body glucose metabolism, distinguishing between its impact on endogenous glucose production (EGP) and glucose disposal.[2]

Methodology:

  • Animal Preparation: Use fasted, awake, and unstressed catheterized GK rats.[1]

  • Tracer Infusion: Begin a continuous intravenous infusion of a glucose tracer (e.g., [3-³H]glucose) to measure glucose turnover.[1]

  • Drug Administration: After a baseline period, administer a single oral dose of PF-04991532 (e.g., 100 mg/kg) or vehicle.[2]

  • Hyperglycemic Clamp: Start a variable intravenous infusion of glucose to clamp and maintain blood glucose at a specific hyperglycemic level (e.g., ~250 mg/dL).

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), collect blood samples to determine plasma glucose, insulin, and tracer concentrations.

  • Calculations:

    • Glucose Infusion Rate (GIR): The rate of exogenous glucose required to maintain hyperglycemia, reflecting whole-body glucose uptake.

    • Endogenous Glucose Production (EGP): Calculated from the rate of appearance of the glucose tracer.

    • Glucose Disposal Rate (GDR): Calculated as the sum of GIR and EGP.

Hyperglycemic_Clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Fast Catheterized GK Rat B 2. Start Primed-Continuous [3-3H]glucose Infusion A->B H Calculate Endogenous Glucose Production (EGP) C 3. Administer Vehicle or PF-04991532 (Oral) D 4. Clamp Blood Glucose at Hyperglycemic Level (Variable Glucose Infusion) C->D E 5. Achieve Steady State D->E F 6. Collect Blood Samples E->F G Calculate Glucose Infusion Rate (GIR) F->G F->H I Calculate Glucose Disposal Rate (GDR) F->I

Caption: Workflow for a hyperglycemic clamp study to assess glucose metabolism in vivo.

Data Presentation: Results of Hyperglycemic Clamp Study

ParameterVehicle-TreatedPF-04991532-TreatedOutcome
Glucose Infusion Rate (GIR) Low~5-fold Increase[2][3]Increased glucose disposal
Endogenous Glucose Production (EGP) High~60% Reduction[2][3]Suppressed hepatic glucose output
Plasma Insulin No ChangeNo Change[2]Glucose lowering is insulin-independent
Protocol: In Vitro Primary Hepatocyte Assays

These assays confirm the direct, cell-autonomous effects of PF-04991532 on liver cell metabolism.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from male Sprague-Dawley or Wistar rats via collagenase perfusion.

  • Cell Culture: Plate freshly isolated hepatocytes for use in subsequent assays.[1]

  • Assays:

    • Glucose Uptake: Treat hepatocytes with PF-04991532 at various concentrations for 1 hour, then add 2-[¹⁴C]-deoxyglucose. Measure the incorporated radioactivity.[1]

    • Glucose Production: Treat hepatocytes with PF-04991532 in the presence of a gluconeogenic substrate like ¹⁴C-labeled lactate. Measure the amount of radiolabeled glucose released into the media.[1]

    • Glucose Oxidation: Treat hepatocytes with PF-04991532 and ¹⁴C-labeled glucose. Measure the production of ¹⁴CO₂ as an indicator of glucose oxidation.[2]

  • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) for each assay to determine the potency of the compound.

Data Presentation: In Vitro Potency of PF-04991532 in Rat Hepatocytes

AssayEndpointEC₅₀ (μM)
Glucose Uptake 2-[¹⁴C]-deoxyglucose incorporation1.261[1]
Glucose Production Inhibition of glucose release from [¹⁴C]-lactate0.626[1]
Glucose Oxidation ¹⁴CO₂ Production5.769[1]

References

Application Notes and Protocols: The Effect of PF-04991532 on Hepatic Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-04991532 is a hepatoselective glucokinase (GK) activator that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus.[1][2][3][4] Glucokinase plays a crucial role in hepatic glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key regulatory step in both glycolysis and glycogen (B147801) synthesis.[4][5] Activation of hepatic glucokinase is intended to increase glucose uptake by the liver, thereby lowering blood glucose levels.[4][6] This document provides a detailed overview of the effects of PF-04991532 on hepatic gene expression, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Data Presentation

The administration of PF-04991532 in diabetic rat models has been shown to significantly alter the expression of genes involved in key metabolic pathways in the liver.[1] The following tables summarize the observed changes in hepatic gene expression following treatment with PF-04991532.

Table 1: Effect of PF-04991532 on Hepatic Lipogenic and Carbohydrate Metabolism Gene Expression [1]

GeneGene NameFunctionFold Change vs. Vehicle
AclyATP citrate (B86180) lyaseFatty acid synthesisIncreased
AccAcetyl-CoA carboxylaseFatty acid synthesisIncreased
FasnFatty acid synthaseFatty acid synthesisIncreased
G6pcGlucose-6-phosphataseGluconeogenesisUpregulated
GckGlucokinaseGlycolysisDownregulated
PklrPyruvate kinase, liver and red blood cellGlycolysisUpregulated

Table 2: Effect of PF-04991532 on Hepatic Cholesterol Metabolism Gene Expression [7]

GeneGene NameFunctionFold Change vs. Vehicle
Hmgcr3-hydroxy-3-methylglutaryl-CoA reductaseCholesterol synthesisDecreased
Pcsk9Proprotein convertase subtilisin/kexin type 9LDL receptor degradationDecreased
SqleSqualene epoxidaseCholesterol synthesisDecreased

Signaling Pathways and Experimental Workflows

The observed changes in gene expression are mediated by complex signaling pathways. PF-04991532, by activating glucokinase, increases the intracellular concentration of glucose-6-phosphate. This leads to the activation of the carbohydrate response element-binding protein (ChREBP), a key transcription factor for lipogenic and glycolytic genes.[6][7] The activation of ChREBP is a critical step in mediating the transcriptional effects of PF-04991532 on hepatic gene expression.[7]

Signaling Pathway of PF-04991532 Action

PF04991532_Signaling cluster_cell Hepatocyte PF04991532 PF-04991532 GK Glucokinase (GK) PF04991532->GK activates Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK ChREBP_inactive Inactive ChREBP (Cytosolic) G6P->ChREBP_inactive activates pathway leading to ChREBP_active Active ChREBP (Nuclear) ChREBP_inactive->ChREBP_active translocation Lipogenic_Genes Lipogenic & Glycolytic Gene Expression ChREBP_active->Lipogenic_Genes upregulates Gene_Expression_Workflow Animal_Treatment Animal Treatment (e.g., Diabetic Rats + PF-04991532) Liver_Harvest Liver Tissue Harvest Animal_Treatment->Liver_Harvest RNA_Isolation Total RNA Isolation Liver_Harvest->RNA_Isolation Protein_Analysis Protein Level Analysis (e.g., Western Blot for ChREBP) Liver_Harvest->Protein_Analysis Microarray Microarray Analysis (e.g., Affymetrix Rat Genome 230 2.0 Array) RNA_Isolation->Microarray Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Microarray->Data_Analysis qPCR_Validation qPCR Validation of Key Genes Data_Analysis->qPCR_Validation

References

Assessing the Impact of PF-04991532 on Triglyceride Levels in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the impact of the hepatoselective glucokinase activator, PF-04991532, on triglyceride levels in rats. The information is compiled from preclinical studies and is intended to guide researchers in designing and interpreting experiments related to this compound.

Introduction

PF-04991532 is a potent, hepatoselective glucokinase activator that has been investigated for its potential to treat type 2 diabetes mellitus.[1] Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation in the liver is intended to improve glycemic control.[2] An important aspect of the preclinical assessment of glucokinase activators is their effect on lipid profiles, particularly triglyceride levels, as activation of hepatic glucokinase has been associated with changes in plasma triglycerides.[3][4] This document outlines the experimental procedures and summarizes the key findings regarding the impact of PF-04991532 on triglyceride levels in a diabetic rat model.

Mechanism of Action: Signaling Pathway

PF-04991532 is designed to preferentially activate glucokinase in the liver, a selectivity achieved through its affinity for the organic anion-transporting polypeptides (OATP) 1B1 and 1B3, which are highly expressed in hepatocytes.[5] This targeted action aims to enhance hepatic glucose uptake and reduce endogenous glucose production, thereby lowering blood glucose levels.[6] The activation of glucokinase can, however, also influence lipid metabolism. The increased glucose metabolism can lead to an increase in the expression of lipogenic genes.[7] Interestingly, studies with PF-04991532 have shown that while it can increase plasma triglycerides, it does not appear to cause hepatic steatosis (fatty liver) in the rat models studied.[3] This is potentially due to an increase in hepatic futile cycling of glucose, which decreases intracellular AMP concentrations.[6]

cluster_blood Bloodstream cluster_liver Hepatocyte PF-04991532_blood PF-04991532 OATP OATP1B1/1B3 PF-04991532_blood->OATP Hepatic Uptake PF-04991532_liver PF-04991532 OATP->PF-04991532_liver GK Glucokinase (Inactive) PF-04991532_liver->GK Activates GK_active Glucokinase (Active) GK->GK_active Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK_active Glycolysis Glycolysis G6P->Glycolysis Futile_Cycling Increased Futile Cycling G6P->Futile_Cycling Lipogenesis Lipogenesis Glycolysis->Lipogenesis Plasma_TG Increased Plasma Triglycerides Lipogenesis->Plasma_TG Hepatic_TG No Change in Hepatic Triglycerides Lipogenesis->Hepatic_TG Expected increase counteracted? AMP Decreased Intracellular AMP Futile_Cycling->AMP Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Randomization Randomization into Dosing Groups Acclimation->Randomization Dosing Daily Oral Dosing (28 days) Randomization->Dosing Monitoring Regular Monitoring (Body weight, food intake) Dosing->Monitoring Blood_Collection Periodic Blood Collection (e.g., weekly) Dosing->Blood_Collection Terminal_Procedure Terminal Procedure (Day 28) Dosing->Terminal_Procedure Analysis Biochemical Analysis (Plasma & Hepatic Triglycerides) Blood_Collection->Analysis Tissue_Collection Liver Tissue Collection Terminal_Procedure->Tissue_Collection Tissue_Collection->Analysis

References

Troubleshooting & Optimization

PF-04991532 solubility and stability in laboratory buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the hepatoselective glucokinase activator, PF-04991532, in common laboratory buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of PF-04991532?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PF-04991532. It is highly soluble in DMSO, with concentrations of up to 125 mg/mL (315.37 mM) being achievable.[1] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.

Q2: How should I store stock solutions of PF-04991532?

A2: Stock solutions of PF-04991532 in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: Is PF-04991532 soluble in aqueous buffers like PBS?

A3: The aqueous solubility of PF-04991532 is limited. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS), Tris, or HEPES at high concentrations is challenging. To prepare working solutions for in vitro or in vivo experiments, it is common to first dissolve the compound in an organic solvent such as DMSO and then dilute it into the desired aqueous buffer. For in vivo studies, co-solvents such as PEG300 and surfactants like Tween-80 can be used to improve solubility and maintain the compound in solution.[1]

Q4: What is the expected stability of PF-04991532 in working solutions?

A4: The stability of PF-04991532 in aqueous working solutions can be influenced by several factors including pH, temperature, and buffer composition. It is recommended to prepare fresh working solutions for each experiment. If storage is necessary, it should be for a short duration at 2-8°C, and the stability under these conditions should be validated. For critical applications, a stability-indicating assay is recommended to determine the degradation profile.

Troubleshooting Guides

Problem: I am observing precipitation when diluting my DMSO stock solution of PF-04991532 into an aqueous buffer.

  • Possible Cause 1: Low Aqueous Solubility. The concentration of PF-04991532 in the final aqueous solution may be above its solubility limit.

    • Solution: Decrease the final concentration of PF-04991532 in the working solution. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.

  • Possible Cause 2: High Percentage of DMSO. A high concentration of DMSO in the final solution can sometimes cause precipitation when it mixes with the aqueous buffer.

    • Solution: Minimize the volume of the DMSO stock solution added to the aqueous buffer. A final DMSO concentration of less than 1% (v/v) is generally recommended for most cell-based assays.

  • Possible Cause 3: Buffer Composition. The pH and ionic strength of the buffer can affect the solubility of the compound.

    • Solution: Evaluate the solubility of PF-04991532 in a few different physiological buffers (e.g., PBS, Tris-HCl, HEPES) at your desired pH to identify the most suitable one.

Problem: I am seeing a loss of activity of PF-04991532 in my experiments over time.

  • Possible Cause 1: Degradation in Aqueous Solution. PF-04991532 may not be stable in your experimental buffer at the incubation temperature and duration.

    • Solution: Prepare fresh working solutions immediately before each experiment. If the experiment requires long incubation times, conduct a stability study to assess the degradation rate of PF-04991532 under your specific experimental conditions.

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the solution.

    • Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes. Including a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer can sometimes help to prevent adsorption, but be sure to check for compatibility with your experimental system.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of PF-04991532 in Laboratory Buffers

This protocol describes a method to determine the kinetic solubility of PF-04991532 in a buffer of choice (e.g., PBS, pH 7.4). Kinetic solubility is a measure of the concentration of a compound that remains in solution after being diluted from a concentrated DMSO stock into an aqueous buffer.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of PF-04991532 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a fixed volume (e.g., 198 µL) of the test buffer (e.g., PBS, pH 7.4). This will result in a range of PF-04991532 concentrations with a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) for a defined period (e.g., 2 hours) with gentle shaking.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Quantification of Soluble Compound (Optional but Recommended): To obtain a more precise solubility value, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PF-04991532 using a validated analytical method such as HPLC-UV.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed, or the highest measured concentration in the supernatant after centrifugation.

Data Presentation:

Buffer (pH)Temperature (°C)Incubation Time (h)Kinetic Solubility (µM)
PBS (7.4)252To be determined
Tris-HCl (7.4)252To be determined
HEPES (7.4)252To be determined
Protocol 2: Assessment of PF-04991532 Stability in Laboratory Buffers

This protocol outlines a method to assess the stability of PF-04991532 in a chosen buffer over time at a specific temperature.

Methodology:

  • Preparation of Working Solution: Prepare a working solution of PF-04991532 in the test buffer (e.g., PBS, pH 7.4) at a concentration below its determined kinetic solubility. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Aliquot the working solution into multiple vials and incubate them at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis: Once all time-point samples are collected, thaw them and analyze the concentration of the remaining PF-04991532 in each sample using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.

  • Data Analysis: Plot the concentration of PF-04991532 as a percentage of the initial concentration (time 0) versus time. This will provide the degradation profile of the compound under the tested conditions.

Data Presentation:

Buffer (pH)Temperature (°C)Time (h)% Remaining PF-04991532
PBS (7.4)250100
PBS (7.4)252To be determined
PBS (7.4)254To be determined
PBS (7.4)258To be determined
PBS (7.4)2524To be determined
PBS (7.4)2548To be determined

Visualizations

Signaling Pathway of Glucokinase Activation by PF-04991532

G Glucokinase Activation Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate (G6P) Glucokinase->G6P Phosphorylation PF04991532 PF-04991532 PF04991532->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Insulin_Sec Insulin Secretion (in β-cells) Glycolysis->Insulin_Sec

Caption: Glucokinase activation by PF-04991532 in hepatocytes and pancreatic β-cells.

Experimental Workflow for Kinetic Solubility Assay

G Kinetic Solubility Assay Workflow Start Start Prep_Stock Prepare 10 mM PF-04991532 in DMSO Start->Prep_Stock Serial_Dil Serial Dilution of DMSO Stock Prep_Stock->Serial_Dil Transfer Transfer to Buffer (e.g., PBS, pH 7.4) Serial_Dil->Transfer Incubate Incubate (e.g., 2h at 25°C) Transfer->Incubate Measure Measure Turbidity (Nephelometry) Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for determining the kinetic solubility of PF-04991532.

Logical Relationship for Troubleshooting Precipitation Issues

G Troubleshooting Precipitation of PF-04991532 Precipitation Precipitation Observed High_Conc Is final concentration high? Precipitation->High_Conc High_DMSO Is final DMSO% high? High_Conc->High_DMSO No Reduce_Conc Reduce final concentration High_Conc->Reduce_Conc Yes Buffer_Issue Is buffer composition optimal? High_DMSO->Buffer_Issue No Reduce_DMSO Lower final DMSO% High_DMSO->Reduce_DMSO Yes Change_Buffer Test alternative buffers Buffer_Issue->Change_Buffer Yes Resolved Issue Resolved Reduce_Conc->Resolved Reduce_DMSO->Resolved Change_Buffer->Resolved

Caption: Decision tree for troubleshooting precipitation of PF-04991532 in aqueous buffers.

References

Off-target effects of the glucokinase activator PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the glucokinase activator, PF-04991532. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target binding interactions of PF-04991532?

A1: PF-04991532 is reported to be a highly selective glucokinase activator with no known direct off-target pharmacology.[1] Extensive preclinical profiling has not revealed significant binding to other receptors or enzymes. Therefore, the observed effects in experimental systems are generally considered to be a consequence of glucokinase activation.

Q2: My cells are showing increased lipid accumulation after treatment with PF-04991532. Is this expected?

A2: An increase in plasma triglycerides has been observed in both preclinical and clinical studies with PF-04991532.[1] This is thought to be a downstream consequence of hepatic glucokinase activation, which leads to an increase in the expression of lipogenic genes.[2] However, in some preclinical studies, while plasma triglycerides were elevated, no significant increase in hepatic triglyceride content (steatosis) was observed.[1][2] If you are observing significant intracellular lipid accumulation, consider the following:

  • Experimental System: The lipid phenotype can be model-dependent. Primary hepatocytes, cell lines, and in vivo models may respond differently.

  • Compound Concentration: High concentrations of PF-04991532 may lead to exaggerated metabolic effects. Ensure you are using a concentration range appropriate for your experimental goals.

  • Duration of Treatment: Chronic exposure is more likely to lead to changes in lipid metabolism.

Q3: I am observing changes in the expression of genes not directly related to glucose metabolism. What could be the cause?

A3: Activation of glucokinase by PF-04991532 in hepatocytes leads to an increase in glucose-6-phosphate. This can activate the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP), which in turn regulates the expression of a variety of target genes involved in glycolysis and lipogenesis.[3] Therefore, changes in the expression of ChREBP target genes are an expected on-target effect of PF-04991532.

Q4: Are there any known human-specific metabolites of PF-04991532 that I should be aware of?

A4: Yes, clinical studies have identified several metabolites of PF-04991532 in humans that were not detected in preclinical animal models (rats and dogs).[4][5] These include a glucuronide conjugate (M1) and several monohydroxylated products (M2a, M2b, and M2c).[4] The formation of these human-specific metabolites is an important consideration for translational studies.

Troubleshooting Guides

Issue: Unexpectedly High Glucose Uptake in Non-Hepatic Cells
  • Problem: You are observing a significant increase in glucose uptake in a non-hepatic cell line treated with PF-04991532.

  • Possible Cause: While PF-04991532 is designed to be hepatoselective, high concentrations or prolonged exposure might lead to effects in other cell types that express glucokinase.

  • Troubleshooting Steps:

    • Confirm Glucokinase Expression: Verify that your cell line expresses glucokinase (GCK) at the mRNA and protein level.

    • Titrate the Compound: Perform a dose-response experiment to determine the EC50 for glucose uptake in your specific cell line. Compare this to the known EC50 in hepatocytes.

    • Use a Negative Control: Include a cell line that is known to not express glucokinase to confirm that the observed effect is target-dependent.

Issue: Inconsistent Results in Hepatocyte Glucose Production Assays
  • Problem: You are getting variable results when measuring the effect of PF-04991532 on gluconeogenesis in primary hepatocytes.

  • Possible Cause: The net effect of PF-04991532 on hepatic glucose output is a balance between increased glucose uptake and potentially altered gluconeogenic flux. Experimental conditions can significantly influence this balance.

  • Troubleshooting Steps:

    • Substrate Concentrations: Ensure that the concentrations of gluconeogenic precursors (e.g., lactate, pyruvate) in your assay medium are physiological and consistent between experiments.

    • Hormonal Milieu: The presence or absence of hormones like glucagon (B607659) and insulin (B600854) can dramatically alter the cellular response to glucokinase activation.[2] Standardize the hormonal conditions in your assay.

    • Hepatocyte Viability: Ensure high viability of your primary hepatocytes throughout the experiment, as poor cell health can lead to inconsistent metabolic activity.

Quantitative Data Summary

ParameterSpeciesValueReference
Glucokinase Activation (EC50) Human80 nM[2]
Rat100 nM[6]
Hepatocyte 2-[14C]-deoxyglucose uptake (EC50) Rat1.261 µM[2]
Hepatocyte Glucose Oxidation (EC50) Rat5.769 µM[2]
Hepatocyte Glucose Production Inhibition (EC50) Rat0.626 µM[2]
Plasma Triglyceride Increase Rat (100 mg/kg dose)Significant increase[1]
Hepatic Triglyceride Levels Rat (up to 28 days)No significant change[2]

Experimental Protocols

Protocol 1: Hepatocyte Glucose Uptake Assay (2-NBDG)

This protocol is a general guideline for measuring glucose uptake in primary hepatocytes using the fluorescent glucose analog 2-NBDG. Optimization may be required for your specific experimental conditions.

  • Cell Plating: Plate primary hepatocytes in a 96-well, black, clear-bottom plate at a suitable density and allow them to adhere.

  • Starvation: Gently wash the cells with pre-warmed PBS and then incubate in glucose-free culture medium for 2-3 hours to deplete intracellular glucose.

  • Compound Treatment: Add PF-04991532 at the desired concentrations to the glucose-free medium and incubate for 1 hour. Include a vehicle control (e.g., DMSO).

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

  • Termination and Wash: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Plasma Triglyceride Measurement

This protocol provides a general procedure for the colorimetric determination of triglycerides in plasma samples. Commercially available kits are recommended.

  • Sample Preparation: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

  • Standard Curve Preparation: Prepare a series of triglyceride standards of known concentrations according to the kit manufacturer's instructions.

  • Assay Reaction:

    • Pipette the plasma samples and standards into a 96-well plate.

    • Add the triglyceride reagent (containing lipase, glycerol (B35011) kinase, glycerol phosphate (B84403) oxidase, and peroxidase) to each well.

    • Incubate at 37°C for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 500-550 nm using a microplate reader.

  • Calculation: Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: ChREBP Target Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of ChREBP target genes in hepatocytes treated with PF-04991532 using qRT-PCR.

  • Cell Treatment: Plate and treat hepatocytes with PF-04991532 as described in your experimental design.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for your target genes (e.g., FASN, ACLY, PKLR), and a suitable qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using a suitable method (e.g., the ΔΔCt method), normalizing to a stable housekeeping gene.

Visualizations

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte PF-04991532_ext PF-04991532 OATP OATP Transporter PF-04991532_ext->OATP Uptake GK Glucokinase (GK) Glucose_ext Glucose G6P Glucose-6-Phosphate Glucose_ext->G6P Phosphorylation OATP->GK Activates GK->G6P ChREBP ChREBP G6P->ChREBP Activates Glycolysis Glycolysis G6P->Glycolysis Lipogenesis Lipogenesis ChREBP->Lipogenesis Induces Gene Expression Triglycerides Triglycerides Lipogenesis->Triglycerides

Caption: Signaling pathway of PF-04991532 in hepatocytes.

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_measurement Measurement plate_cells Plate Primary Hepatocytes starve_cells Glucose Starvation (2-3 hours) plate_cells->starve_cells add_pf Add PF-04991532 (1 hour) starve_cells->add_pf add_nbdg Add 2-NBDG (30 minutes) add_pf->add_nbdg wash_cells Wash with Ice-Cold PBS add_nbdg->wash_cells read_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) wash_cells->read_fluorescence

Caption: Experimental workflow for hepatocyte glucose uptake assay.

G A Unexpected Result (e.g., High Lipid Accumulation) B Is the compound concentration within the expected range? A->B C Is the experimental model appropriate? B->C Yes E Reduce compound concentration and repeat the experiment. B->E No D Is the effect consistent with downstream GK activation? C->D Yes F Consider model-specific effects. Compare with literature. C->F No G Investigate downstream pathways (e.g., ChREBP activation). D->G Yes H Potential for novel off-target effect. Requires further investigation. D->H No

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Analysis of PF-04991532 and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of PF-04991532 and its primary human plasma metabolites: M1 (glucuronide) and M2a, M2b, and M2c (monohydroxylated isomers).

Quantitative Data Summary

In human plasma, PF-04991532 is metabolized into several key metabolites. The parent compound remains the most abundant circulating entity. The monohydroxylated metabolites (M2a, M2b, M2c) are diastereomers resulting from the oxidation of the cyclopentyl ring. The glucuronide metabolite (M1) is another significant product.

AnalytePercentage of Total Radioactivity in PlasmaNotes
PF-04991532 (Parent Drug)64.4%[1]The major circulating component.
M2a, M2b, M2c (Monohydroxylated)Collectively 28.9%[1]Abundances of M2a and M2b/M2c were each greater than 10% of the total drug-related material.[2]
M1 (Glucuronide)>10% of total drug-related material[2]An acyl glucuronide conjugate.

Metabolic Pathway of PF-04991532

The primary metabolic transformations of PF-04991532 in humans involve Phase I oxidation and Phase II glucuronidation. The cyclopentyl moiety is susceptible to hydroxylation, mediated by CYP3A4 enzymes, leading to the formation of the M2 series of metabolites. The carboxylic acid group on the nicotinic acid portion of the molecule can undergo glucuronidation to form the M1 metabolite.[1]

Metabolic Pathway of PF-04991532 PF-04991532 PF-04991532 M2 M2a, M2b, M2c (Monohydroxylated Metabolites) PF-04991532->M2 CYP3A4 (Oxidation on cyclopentyl ring) M1 M1 (Acyl Glucuronide) PF-04991532->M1 UGTs (Acyl Glucuronidation)

Metabolic pathway of PF-04991532 in humans.

Experimental Protocols & Troubleshooting

A robust and validated bioanalytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is essential for the accurate quantification of PF-04991532 and its metabolites in human plasma.

Experimental Workflow

The general workflow for analyzing these compounds in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

References

Species differences in PF-04991532 metabolism (rat vs. human)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-04991532. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the species differences in the metabolism of PF-04991532 between rats and humans.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of PF-04991532 in humans?

In humans, PF-04991532 undergoes moderate metabolic elimination through two primary pathways[1]:

  • Acyl Glucuronidation: Formation of a glucuronide conjugate (M1).

  • Oxidative Metabolism: Monohydroxylation of the cyclopentyl ring, resulting in several diastereomers (M2a, M2b, M2c, M2d). This process is mediated by the CYP3A4 enzyme[1].

Following a single oral dose of [14C]-PF-04991532 in humans, approximately 47.2% of the dose was excreted as the unchanged parent drug, indicating that metabolism is a significant route of clearance[1].

Q2: How does the metabolic profile of PF-04991532 in rats compare to humans?

There are significant qualitative and quantitative differences in the metabolic profiles of PF-04991532 between rats and humans.

In rats , the majority of the circulating drug-related material is the unchanged parent compound (>70%)[1][2]. While the glucuronide metabolite (M1) is detected in rats, the prominent human oxidative metabolites (M2a, M2b, M2c) are not found in systemic circulation[1][2].

In humans , while the parent drug is still the major component (64.4% of total radioactivity), the monohydroxylated metabolites (M2a-d) are abundant, collectively accounting for 28.9% of the total plasma radioactivity[1].

Q3: Why were the major human oxidative metabolites not detected in early in vitro studies?

Initial in vitro experiments using liver microsomes and hepatocytes from both humans and preclinical species showed a lack of metabolic turnover for PF-04991532[1][2]. This led to the initial prediction that metabolism would not be a significant clearance mechanism. However, subsequent in vivo studies in humans contradicted these findings, revealing significant oxidative metabolism[1][2]. This discrepancy suggests that the standard in vitro models may not fully recapitulate the in vivo metabolic environment for this compound.

Troubleshooting Guides

Issue: My in vitro (microsomes/hepatocytes) results for PF-04991532 metabolism do not align with in vivo human data.

Possible Cause:

Standard in vitro systems may have limitations in predicting the in vivo metabolism of PF-04991532. The discrepancy between initial in vitro data and subsequent in vivo findings for this compound suggests that factors not fully replicated in simple in vitro incubations could be at play[1][2].

Troubleshooting Steps:

  • Consider Alternative In Vitro Systems: Explore more complex in vitro models, such as liver slices or co-cultures of hepatocytes with other cell types, which may better mimic the in vivo environment.

  • Investigate Transporter-Enzyme Interplay: Since PF-04991532 is a substrate for hepatic transporters (OATPs), the interplay between uptake into hepatocytes and subsequent metabolism might be a critical factor that is not fully captured in standard microsomal assays[3].

  • Use Species-Specific Reagents: Ensure that the microsomes or hepatocytes used are from the correct species (human or rat) and are of high quality and activity.

  • Review Incubation Conditions: While initial studies showed low turnover, extending incubation times or using a higher concentration of cofactor-regenerating systems might reveal low-level metabolism. However, be mindful of potential artifacts with prolonged incubations.

Issue: I am unable to detect the monohydroxylated metabolites (M2a-d) of PF-04991532 in my rat plasma samples.

Confirmation:

This is an expected finding. The monohydroxylated metabolites (M2a, M2b, M2c) that are prominent in human circulation are not detected systemically in rats[1][2]. Your experimental results are consistent with the published species differences for this compound.

Recommendation:

If your research requires the study of these specific oxidative metabolites, consider using a different preclinical species. Studies have shown that cynomolgus monkeys produce a circulating metabolite profile of PF-04991532 that is comparable to humans, including the presence of the M2a-d metabolites[1].

Data Presentation

Table 1: Circulating Metabolite Profile of PF-04991532 in Humans vs. Rats
Component Human (% of Total Radioactivity in Plasma) [1]Rat (% of Total Radioactivity in Plasma) [1][2]
Unchanged PF-0499153264.4%>70%
M1 (Glucuronide)DetectedDetected
M2a-d (Monohydroxylated Metabolites)28.9%Not Detected

Experimental Protocols

In Vitro Metabolism in Liver Microsomes (General Protocol)

This protocol is a general representation based on standard industry practices for such experiments.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a mixture containing:

      • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

      • Liver microsomes (human or rat, e.g., 0.5 mg/mL protein)

      • PF-04991532 (e.g., 1 µM final concentration, added from a stock solution in a solvent like DMSO, ensuring the final solvent concentration is low, e.g., <0.5%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge to pellet the protein.

  • Analysis:

    • Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS to identify and quantify the parent compound and metabolites.

Human Mass Balance Study (General Protocol)

This protocol is a generalized summary of a human absorption, metabolism, and excretion (AME) study.

  • Subject Enrollment:

    • Enroll healthy male subjects who provide informed consent.

  • Dosing:

    • Administer a single oral dose of [14C]-PF-04991532[1].

  • Sample Collection:

    • Collect blood, urine, and feces at predetermined time points over a period sufficient to ensure mass balance (e.g., up to 10 days)[1].

  • Sample Analysis:

    • Analyze plasma, urine, and feces for total radioactivity using techniques like liquid scintillation counting.

    • Profile the radioactive components in plasma and excreta using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry to identify the parent drug and its metabolites.

  • Data Interpretation:

    • Calculate the percentage of the administered radioactive dose recovered in urine and feces to determine mass balance.

    • Quantify the relative abundance of the parent drug and each metabolite in circulation and excreta.

Visualizations

Metabolic Pathways of PF-04991532

PF04991532_Metabolism cluster_human cluster_rat PF04991532 PF-04991532 M1 M1 (Acyl Glucuronide) PF04991532->M1 UGTs M2 M2a, M2b, M2c, M2d (Monohydroxylated Metabolites) PF04991532->M2 CYP3A4 Rat Rat Metabolism M2->Rat Not Detected Human Human Metabolism Human->Human_M1 Human->Human_M2 ✔ (Major) Rat->Rat_M1

Caption: Metabolic pathways of PF-04991532 in humans and rats.

Experimental Workflow for Metabolite Identification

Experimental_Workflow Dosing Dosing ([14C]-PF-04991532) SampleCollection Sample Collection (Plasma, Urine, Feces) Dosing->SampleCollection Radioactivity Total Radioactivity Measurement SampleCollection->Radioactivity MetaboliteProfiling Metabolite Profiling (LC-Radio-MS/MS) SampleCollection->MetaboliteProfiling DataAnalysis Data Analysis (Structure Elucidation & Quantitation) Radioactivity->DataAnalysis MetaboliteProfiling->DataAnalysis SpeciesComparison Species Comparison (Rat vs. Human) DataAnalysis->SpeciesComparison

Caption: Workflow for in vivo metabolite identification studies.

References

Low passive permeability of PF-04991532 and experimental implications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-04991532. This resource is designed for researchers, scientists, and drug development professionals to address experimental challenges related to the low passive permeability of PF-04991532, a hepatoselective glucokinase activator.

Frequently Asked Questions (FAQs)

Q1: What is PF-04991532 and why is its low passive permeability significant?

A1: PF-04991532 is a potent, hepatoselective glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus.[1] Its low passive permeability is a key design feature intended to minimize its distribution to peripheral tissues.[1] This characteristic, combined with its uptake by organic anion-transporting polypeptides (OATPs) in the liver, contributes to its hepatoselectivity, concentrating its therapeutic action in the liver while reducing the risk of systemic effects like hypoglycemia.[1][2]

Q2: My in vitro experiments show low cell permeability for PF-04991532. Is this expected?

A2: Yes, this is an expected outcome. The molecular design of PF-04991532 intentionally results in low passive diffusion across cell membranes.[1][2] Therefore, observing low apparent permeability (Papp) in assays like the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) is consistent with the compound's known physicochemical properties.

Q3: Is PF-04991532 a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: Studies have indicated that the permeability of PF-04991532 in Caco-2 cell assays was not significantly affected by inhibitors of P-gp, BCRP, and OATP2B1. This suggests that transporter-mediated intestinal efflux is likely minimal, and the observed low permeability is primarily due to its inherent difficulty in passively crossing the intestinal barrier.[3]

Q4: How does the low passive permeability of PF-04991532 impact its oral absorption?

A4: While low passive permeability can often suggest poor oral absorption, PF-04991532 is designed to be orally active.[2] Its absorption, though not driven by high passive diffusion, is sufficient for therapeutic efficacy. The overall bioavailability is a balance of its permeability, solubility, and metabolism.

Data Presentation

While specific quantitative Papp values for PF-04991532 are not publicly available, the following table provides a general framework for interpreting permeability data from common in vitro assays. PF-04991532 would be expected to fall into the "Low Permeability" category.

Table 1: General Classification of Apparent Permeability (Papp) Values

Permeability ClassCaco-2 Papp (x 10⁻⁶ cm/s)PAMPA Pe (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High > 10> 1.5Good to Excellent
Moderate 1 - 100.5 - 1.5Moderate
Low < 1< 0.5Poor to Low

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the permeability and hepatoselectivity of compounds like PF-04991532.

Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential for active transport.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Seed cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.

  • Culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers before the experiment. TEER values should be within the laboratory's established range for intact monolayers.

  • Optionally, assess the permeability of a low-permeability marker, such as Lucifer Yellow, to confirm the integrity of the tight junctions.

3. Bidirectional Permeability Assay:

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the dosing solution containing PF-04991532 to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

4. Incubation and Sampling:

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

5. Sample Analysis and Data Calculation:

  • Analyze the concentration of PF-04991532 in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio ≥ 2 typically indicates active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a cell-free assay that measures passive permeability.

1. Plate Preparation:

  • Coat the wells of a 96-well filter plate with an artificial membrane solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent).

  • Allow the solvent to evaporate, leaving a lipid bilayer on the filter.

2. Assay Procedure:

  • Add the dosing solution of PF-04991532 to the donor wells.

  • Add buffer to the acceptor wells of a 96-well plate.

  • Place the filter plate on top of the acceptor plate, creating a "sandwich".

  • Incubate for a specified time (e.g., 5 hours) at room temperature.

3. Sample Analysis and Data Calculation:

  • Determine the concentration of PF-04991532 in both the donor and acceptor wells.

  • Calculate the effective permeability (Pe).

OATP Substrate Assay

This assay determines if a compound is a substrate for OATP transporters, which is crucial for hepatoselectivity.

1. Cell Lines:

  • Use cells overexpressing specific OATP transporters (e.g., OATP1B1, OATP1B3) and a control cell line (wild-type).

2. Uptake Assay:

  • Plate the cells in a multi-well format.

  • Incubate the cells with a solution containing PF-04991532 for a short period.

  • In parallel, run incubations in the presence of a known OATP inhibitor (e.g., rifampicin) to confirm specific uptake.

3. Analysis:

  • After incubation, wash the cells to remove extracellular compound.

  • Lyse the cells and quantify the intracellular concentration of PF-04991532.

  • An uptake ratio of ≥ 2 in the OATP-expressing cells compared to control cells, and a significant reduction in uptake in the presence of an inhibitor, indicates that the compound is a substrate.

Troubleshooting Guides

Issue: Very low to undetectable compound in the receiver compartment in Caco-2 or PAMPA assays.

  • Possible Cause 1: Low intrinsic permeability.

    • Troubleshooting: This is expected for PF-04991532. Consider increasing the incubation time or the initial concentration in the donor well (ensure it remains within the solubility limits). Use a highly sensitive analytical method (e.g., LC-MS/MS) for quantification.

  • Possible Cause 2: Compound binding to the experimental apparatus.

    • Troubleshooting: Pre-treat plates with a blocking agent or use low-binding plates. Include control wells without cells or membrane to quantify non-specific binding.

  • Possible Cause 3: Poor compound solubility.

    • Troubleshooting: Visually inspect the donor well for precipitation. If observed, reduce the starting concentration. The use of co-solvents should be carefully evaluated as they can affect monolayer integrity.

Issue: High variability in permeability results.

  • Possible Cause 1: Inconsistent Caco-2 monolayer integrity.

    • Troubleshooting: Ensure consistent cell seeding density and culture period. Always perform TEER measurements and/or a Lucifer Yellow permeability test to confirm monolayer integrity before each experiment.

  • Possible Cause 2: Analytical variability.

    • Troubleshooting: Ensure the analytical method is validated for accuracy, precision, and sensitivity in the relevant buffers. Prepare standards and quality controls in the same matrix as the samples.

Visualizations

Signaling_Pathway cluster_Blood Bloodstream cluster_Hepatocyte Hepatocyte PF-04991532_blood PF-04991532 OATP OATP Transporters (OATP1B1, OATP1B3) PF-04991532_blood->OATP Active Uptake PF-04991532_liver PF-04991532 OATP->PF-04991532_liver Glucokinase_inactive Inactive Glucokinase PF-04991532_liver->Glucokinase_inactive Allosteric Activation Glucokinase_active Active Glucokinase Glucokinase_inactive->Glucokinase_active Glucose Glucose Glucokinase_active->Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis Glycolysis Glycolysis G6P->Glycolysis

Caption: Mechanism of hepatoselective action of PF-04991532.

Experimental_Workflow cluster_Permeability Permeability Assessment cluster_Hepatoselectivity Hepatoselectivity Assessment PAMPA PAMPA (Passive Permeability) Low_Papp Result: Low Papp/Pe (Confirms low passive permeability) PAMPA->Low_Papp Caco2 Caco-2 Assay (Passive + Active Transport) Caco2->Low_Papp OATP_Assay OATP Transporter Assay (Substrate Identification) Substrate Result: OATP Substrate (Confirms active liver uptake) OATP_Assay->Substrate

Caption: In vitro experimental workflow for PF-04991532.

Troubleshooting_Logic Start Low Recovery in Receiver Well Check_Solubility Check for Precipitation in Donor Well Start->Check_Solubility Check_Binding Assess Non-Specific Binding Check_Solubility->Check_Binding No Precipitate Reduce_Conc Action: Reduce Concentration Check_Solubility->Reduce_Conc Precipitate Observed Check_Integrity Verify Monolayer Integrity (TEER/Lucifer Yellow) Check_Binding->Check_Integrity Low Binding Use_Low_Binding Action: Use Low-Binding Plates Check_Binding->Use_Low_Binding High Binding Low_Permeability Conclusion: Low Intrinsic Permeability Check_Integrity->Low_Permeability Good Integrity Re_Culture Action: Re-culture/Optimize Seeding Check_Integrity->Re_Culture Poor Integrity

Caption: Troubleshooting logic for low permeability results.

References

Reasons for discontinuation of PF-04991532 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the clinical trials for PF-04991532, a hepatoselective glucokinase activator. The content is presented in a question-and-answer format, including troubleshooting guides for relevant experimental protocols and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the PF-04991532 clinical trials?

A1: The primary reason for the discontinuation of the clinical trials for PF-04991532 was its insufficient clinical efficacy in managing type 2 diabetes.[1] Specifically, in a Phase II clinical trial (NCT01336738), PF-04991532 demonstrated a statistically significant, but clinically modest, reduction in HbA1c levels, which was less than that observed with the active comparator, sitagliptin.[1] This "poor clinical activity" was a prominent obstacle in its development.[1]

Q2: Were there any safety concerns associated with PF-04991532?

A2: While the broader class of glucokinase activators has been associated with risks of hypoglycemia and hypertriglyceridemia, PF-04991532 was designed to be hepatoselective to minimize the risk of hypoglycemia.[2] In clinical studies, PF-04991532 was reported to have a placebo-like hypoglycemia profile.[2] However, an increase in plasma triglycerides was observed, which is a known effect of this class of drugs.[3][2] A preclinical study in rats showed that while plasma triglycerides were elevated, there was no accompanying increase in hepatic triglycerides.[3][2]

Q3: What was the mechanism of action of PF-04991532?

A3: PF-04991532 is a potent and hepatoselective glucokinase (GK) activator. Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in the liver and pancreas. By allosterically activating glucokinase, PF-04991532 was intended to increase glucose uptake and glycogen (B147801) synthesis in the liver, thereby lowering blood glucose levels.[3] Its hepatoselective nature was aimed at preferentially targeting the liver to reduce the risk of hypoglycemia associated with pancreatic glucokinase activation.[3]

Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic data from the clinical trials of PF-04991532.

Table 1: Phase II Efficacy Data (NCT01336738)

Treatment GroupMean Change in HbA1c from Baseline
PF-04991532 (750 mg once daily)-0.49%
Sitagliptin (100 mg once daily)-0.79%

Source:[1]

Table 2: Pharmacokinetic Parameters of PF-04991532

ParameterValueSpecies
EC50 80 nMHuman
100 nMRat

Source:

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the clinical evaluation of PF-04991532.

Hemoglobin A1c (HbA1c) Measurement

Q: How can I accurately measure HbA1c levels in a clinical trial setting?

A: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for HbA1c measurement due to its high precision and ability to detect hemoglobin variants.[4]

Experimental Protocol: HbA1c Measurement by HPLC

  • Sample Collection: Collect whole blood samples in EDTA-containing tubes to prevent coagulation.

  • Sample Preparation:

    • Perform a hemolysis step to release hemoglobin from red blood cells. This typically involves diluting the whole blood sample with a specific lysing reagent provided with the HPLC instrument.

  • HPLC Analysis:

    • Inject the hemolyzed sample into the HPLC system.

    • The separation of different hemoglobin fractions (including HbA1c and HbA0) occurs in the analytical column based on their charge differences.[4]

    • A detector measures the absorbance of the eluting fractions.

    • The instrument's software calculates the percentage of HbA1c relative to the total hemoglobin.[4]

  • Quality Control:

    • Run certified reference materials and controls with known HbA1c concentrations at the beginning and end of each batch of samples to ensure the accuracy and precision of the measurements.

Troubleshooting:

IssuePossible CauseSolution
Inaccurate Results Hemoglobin variants interfering with the assay.Use an HPLC method that can identify and quantify common variants. If a variant is detected, consider using an alternative method like immunoassay that is less affected by that specific variant.
Poor Reproducibility Improper sample handling or storage.Ensure consistent sample collection and storage procedures. Avoid repeated freeze-thaw cycles.
Baseline Drift Column degradation or buffer contamination.Replace the analytical column or prepare fresh buffers according to the manufacturer's instructions.
Fasting Plasma Glucose (FPG) Measurement

Q: What is the standard protocol for measuring fasting plasma glucose in a clinical study?

A: The hexokinase enzymatic method is a widely used and accurate method for quantifying plasma glucose.

Experimental Protocol: Fasting Plasma Glucose Measurement

  • Patient Preparation: Instruct participants to fast for at least 8 hours (overnight) before blood collection.[5] Water intake is permitted.

  • Sample Collection: Draw venous blood into a tube containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent glucose metabolism by blood cells.

  • Sample Processing:

    • Centrifuge the blood sample to separate the plasma from the cellular components.

  • Glucose Assay (Hexokinase Method):

    • The assay is based on a coupled enzyme reaction.

    • Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P) and ADP.

    • Glucose-6-phosphate dehydrogenase (G6PD) then oxidizes G6P to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH.

    • The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the glucose concentration in the sample.

  • Quality Control: Analyze control samples with known glucose concentrations to validate the assay performance.

Troubleshooting:

IssuePossible CauseSolution
Falsely Low Glucose Glycolysis due to improper sample handling.Use tubes with a glycolytic inhibitor and process samples promptly.
Interference Hemolysis, icterus, or lipemia in the sample.Follow instrument-specific guidelines for handling such samples, which may include special blanking procedures or sample dilution.
Mixed Meal Tolerance Test (MMTT) for C-peptide and Insulin (B600854) Assessment

Q: How is a Mixed Meal Tolerance Test (MMTT) performed to assess C-peptide and insulin responses?

A: The MMTT is a standardized test to evaluate pancreatic beta-cell function by measuring C-peptide and insulin secretion in response to a meal stimulus.

Experimental Protocol: MMTT

  • Patient Preparation: Participants should fast overnight for at least 8 hours.

  • Baseline Sample: Collect a baseline blood sample (time 0) for glucose, C-peptide, and insulin measurement.

  • Meal Ingestion: The participant consumes a standardized liquid meal (e.g., Boost or Sustacal) within a specified timeframe (usually 5-10 minutes). The volume is often weight-based.[6]

  • Post-Meal Blood Sampling: Collect blood samples at specific time points after meal ingestion (e.g., 30, 60, 90, and 120 minutes).[6]

  • Sample Analysis: Analyze the collected plasma samples for glucose, C-peptide, and insulin concentrations.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for C-peptide and insulin using the trapezoidal rule to quantify the overall secretory response.[7]

Troubleshooting:

IssuePossible CauseSolution
High Variability in Response Inconsistent meal ingestion time or volume.Strictly adhere to the protocol for meal consumption.
Inaccurate AUC Calculation Missed or improperly timed blood draws.Ensure precise timing of all blood sampling points.

Visualizations

Signaling Pathway of PF-04991532

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake GK Glucokinase (GK) GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis PF04991532 PF-04991532 GK_active Active GK PF04991532->GK_active Allosteric Activation GKRP GKRP (inactive) GKRP->GK Inhibition GK_active->G6P Enhanced Phosphorylation cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis InformedConsent Informed Consent InclusionExclusion Inclusion/Exclusion Criteria Met InformedConsent->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization Placebo Placebo Randomization->Placebo PF04991532_low PF-04991532 (Low Dose) Randomization->PF04991532_low PF04991532_high PF-04991532 (High Dose) Randomization->PF04991532_high Comparator Active Comparator (e.g., Sitagliptin) Randomization->Comparator Baseline Baseline Measurements (HbA1c, FPG, etc.) FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) Baseline->FollowUp Endpoint End-of-Study Assessment FollowUp->Endpoint DataAnalysis Statistical Analysis Endpoint->DataAnalysis Results Efficacy & Safety Results DataAnalysis->Results

References

Addressing variability in experimental results with PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04991532. Our goal is to help you address variability in your experimental results and ensure the successful application of this hepatoselective glucokinase activator.

Frequently Asked Questions (FAQs)

Q1: What is PF-04991532 and what is its primary mechanism of action?

A1: PF-04991532 is a potent and hepatoselective small molecule activator of glucokinase (GK), also known as hexokinase IV.[1] Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key step in glycolysis and glycogen (B147801) synthesis.[2] By selectively activating GK in the liver, PF-04991532 aims to increase hepatic glucose uptake and reduce hepatic glucose production, thereby lowering blood glucose levels.[3] Its hepatoselectivity is designed to minimize the risk of hypoglycemia that can be associated with non-selective GK activators that also act on pancreatic beta-cells.[4]

Q2: What are the reported efficacy and outcomes of PF-04991532 in preclinical and clinical studies?

A2: In preclinical studies using diabetic rat models, PF-04991532 has been shown to ameliorate hyperglycemia.[5] It reduces plasma glucose concentrations in a dose-dependent manner, both acutely and after chronic administration.[5] However, clinical trial results have shown variability. Some studies reported that PF-04991532 did not lead to significant improvements in HbA1c or fasting plasma glucose (FPG) levels.[4] In fact, its development was discontinued (B1498344) due to "poor clinical activity".[6] It has also been observed to cause an increase in plasma triglycerides.[7]

Q3: What is the importance of the stereochemistry of PF-04991532?

A3: The biological activity of PF-04991532 is dependent on its chirality.[8] The (S)-enantiomer is the active form of the molecule. It is crucial to ensure that the compound used in experiments is the correct and pure enantiomer to achieve the expected glucokinase activation. Inconsistent results can arise from using a racemic mixture or the incorrect enantiomer.

Q4: How is PF-04991532 metabolized and could this affect experimental results?

A4: PF-04991532 is metabolized in humans to form several metabolites, including a glucuronide conjugate (M1) and various monohydroxylated products (M2a, M2b, M2c).[9] These metabolites were found to be less prevalent in preclinical species like rats and dogs.[9] This difference in metabolic profile between species could contribute to variability in results when translating findings from animal models to humans.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected glucokinase activation in vitro.
Potential Cause Troubleshooting Step
Incorrect Enantiomer Verify the stereochemistry of the PF-04991532 batch. Ensure you are using the active (S)-enantiomer.[8]
Compound Degradation Prepare fresh stock solutions of PF-04991532. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the supplier.
Suboptimal Assay Conditions Optimize the concentration of glucose in your assay. Glucokinase activators' potency can be glucose-dependent.
Presence of Glucokinase Regulatory Protein (GKRP) In cellular assays, consider the expression levels of GKRP, which can inhibit glucokinase activity by sequestering it in the nucleus.[6]
Poor Solubility Ensure complete solubilization of PF-04991532 in your assay buffer. Consider using a different solvent or sonication to aid dissolution.
Issue 2: High variability in in vivo glucose-lowering effects.
Potential Cause Troubleshooting Step
Species-specific Metabolism Be aware of the differences in PF-04991532 metabolism between your animal model and humans.[9] This can affect drug exposure and efficacy.
Animal Model Variability The underlying pathology of the diabetic animal model can influence the response to a glucokinase activator. Ensure your animal model is well-characterized.
Dosing and Formulation Optimize the dose and formulation of PF-04991532 for your specific animal model and route of administration. Inconsistent oral bioavailability can lead to variable results.
Food Intake Control for the prandial state of the animals, as food intake can significantly impact blood glucose levels and the effect of a glucokinase activator.
Issue 3: Unexpected off-target effects, such as increased plasma triglycerides.
Potential Cause Troubleshooting Step
Mechanism of Action Increased hepatic glucose metabolism can lead to an increase in de novo lipogenesis, which may contribute to elevated plasma triglycerides.[7] This is a known effect of some glucokinase activators.
Experimental Model The lipid profile of the animal model can influence the magnitude of the triglyceride increase.
Concomitant Treatments If using other compounds in combination with PF-04991532, consider potential drug-drug interactions that could affect lipid metabolism.

Quantitative Data Summary

Table 1: In Vitro Activity of PF-04991532

ParameterValueSpeciesReference
EC5080 nMHuman[10]
EC50100 nMRat[10]

Table 2: Key Findings from a Study in Goto-Kakizaki Rats

ParameterObservationTreatment GroupReference
Glucose Infusion RateIncreased ~5-foldPF-04991532[1]
Endogenous Glucose ProductionReduced by 60%PF-04991532[1]
Plasma TriglyceridesDose-dependent increasePF-04991532[1]
Hepatic TriglyceridesNo significant changePF-04991532[1]

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activation Assay

  • Prepare Reagents:

    • Recombinant human glucokinase

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)

    • ATP

    • NADP+

    • Glucose-6-phosphate dehydrogenase

    • Varying concentrations of glucose (e.g., 5 mM, 10 mM, 25 mM)

    • PF-04991532 stock solution (in DMSO)

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, NADP+, ATP, and glucose-6-phosphate dehydrogenase.

    • Add varying concentrations of PF-04991532.

    • Add glucokinase to initiate the reaction.

    • Add glucose to start the measurement.

    • Monitor the increase in NADPH fluorescence or absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the rates against the PF-04991532 concentration to determine the EC50 value at different glucose concentrations.

Protocol 2: In Vivo Study in a Diabetic Rat Model (Goto-Kakizaki rats)

  • Animal Model:

    • Use male Goto-Kakizaki rats, a model of non-obese type 2 diabetes.

    • Acclimatize animals for at least one week before the experiment.

  • Compound Formulation and Administration:

    • Prepare a suspension of PF-04991532 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle via oral gavage.

  • Experimental Procedure (Hyperglycemic Clamp):

    • Fast the rats overnight.

    • Infuse glucose to clamp blood glucose at a hyperglycemic level (e.g., 250 mg/dL).

    • After a stabilization period, administer PF-04991532 or vehicle.

    • Monitor the glucose infusion rate required to maintain the hyperglycemic clamp.

    • Collect blood samples at regular intervals to measure plasma glucose, insulin, and triglycerides.

  • Data Analysis:

    • Compare the glucose infusion rates between the PF-04991532 and vehicle-treated groups.

    • Analyze changes in plasma glucose, insulin, and triglyceride levels over time.

Visualizations

Signaling_Pathway cluster_liver_cell Hepatocyte Glucose_outside Glucose (Bloodstream) GLUT2 GLUT2 Transporter Glucose_outside->GLUT2 Uptake Glucose_inside Glucose GLUT2->Glucose_inside GK Glucokinase (GK) Glucose_inside->GK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen GK->G6P Phosphorylation GKRP GKRP (inactive GK) GK->GKRP Inhibition/Release PF04991532 PF-04991532 PF04991532->GK Activation

Caption: Signaling pathway of PF-04991532 in a hepatocyte.

Troubleshooting_Workflow Start Inconsistent Experimental Results with PF-04991532 Check_Compound Verify Compound Integrity (Purity, Enantiomer, Storage) Start->Check_Compound Check_InVitro Review In Vitro Assay Parameters (Glucose, GKRP) Start->Check_InVitro Check_InVivo Assess In Vivo Model (Species, Dosing, Diet) Start->Check_InVivo Consult_Literature Consult Literature for Similar Issues Start->Consult_Literature Optimize_Protocol Optimize Experimental Protocol Check_Compound->Optimize_Protocol Check_InVitro->Optimize_Protocol Check_InVivo->Optimize_Protocol Resolved Results are Consistent Optimize_Protocol->Resolved Consult_Literature->Optimize_Protocol

Caption: A logical workflow for troubleshooting PF-04991532 experiments.

References

Potential for hypoglycemia with PF-04991532 at high doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-04991532 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-04991532?

A1: PF-04991532 is a potent and hepatoselective glucokinase activator (GKA).[1] Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreas.[2] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis. By allosterically activating hepatic glucokinase, PF-04991532 enhances the liver's capacity to take up and metabolize glucose, thereby lowering blood glucose levels.[3][4]

Q2: What is the rationale for the hepatoselectivity of PF-04991532 and how does it relate to hypoglycemia risk?

A2: The hepatoselectivity of PF-04991532 is a key design feature aimed at minimizing the risk of hypoglycemia.[2][4] Non-selective GKAs that also activate glucokinase in the pancreas can lead to inappropriate insulin (B600854) secretion, even at low blood glucose levels, significantly increasing the risk of hypoglycemia.[2] By preferentially targeting the liver, PF-04991532 is designed to lower glucose levels by increasing hepatic glucose uptake and reducing hepatic glucose production, without directly stimulating insulin release from the pancreas.[3][4] This mechanism is intended to provide glycemic control with a reduced risk of hypoglycemia.[4]

Q3: Is there a potential for hypoglycemia with PF-04991532, especially at high doses?

A3: While hypoglycemia is a known risk for the glucokinase activator class of drugs, the hepatoselective nature of PF-04991532 is intended to mitigate this risk.[4][5] Clinical studies and meta-analyses have suggested that PF-04991532 has a hypoglycemia profile similar to that of a placebo.[5][6] A meta-analysis of randomized controlled trials indicated that the overall risk of hypoglycemia with GKA treatment was similar to placebo, and specifically for PF-04991532, there was no statistically significant increase in hypoglycemia risk compared to placebo.[6] However, as with any glucose-lowering agent, monitoring blood glucose is crucial, particularly when initiating treatment or escalating doses.

Troubleshooting Guides

Problem: Unexpected variability in in vitro hepatocyte glucose uptake assays.

Possible Cause & Solution:

  • Cell Viability: Ensure high viability of primary hepatocytes. Use freshly isolated cells for the best results.

  • Glucose Concentration: The activity of glucokinase is highly dependent on glucose concentration. Ensure precise and consistent glucose concentrations in your assay medium.

  • Compound Stability: Prepare fresh solutions of PF-04991532 for each experiment.

  • Assay Conditions: Maintain consistent incubation times, temperature, and cell densities across all experimental conditions.

Problem: Difficulty in reproducing in vivo glucose-lowering effects.

Possible Cause & Solution:

  • Animal Model: The choice of animal model is critical. The Goto-Kakizaki rat is a well-characterized model of type 2 diabetes used in preclinical studies of PF-04991532.[3]

  • Dosing and Formulation: Ensure accurate dosing and appropriate vehicle for administration. For preclinical studies, PF-04991532 has been administered via oral gavage.

  • Fasting State: The metabolic state of the animal (fed vs. fasted) will significantly impact baseline glucose levels and the observed effect of the compound. Standardize the fasting period before the experiment.

  • Blood Sampling: Use consistent and minimally stressful blood sampling techniques to avoid stress-induced hyperglycemia.

Data Presentation

Table 1: Preclinical Dose-Dependent Effects of PF-04991532 in Goto-Kakizaki Rats (28-day study)

Dose GroupChange in Plasma GlucoseChange in Plasma Triglycerides
VehicleNo significant changeNo significant change
30 mg/kgStatistically significant decreaseNo significant change
60 mg/kgStatistically significant decreaseNo significant change
100 mg/kgStatistically significant decreaseStatistically significant increase

Data summarized from a preclinical study in a rat model of type 2 diabetes.[3]

Table 2: Clinical Hypoglycemia Risk with PF-04991532 (from a Meta-Analysis)

ComparisonOdds Ratio (95% CI) for HypoglycemiaResult
PF-04991532 vs. Placebo1.368 (0.223 to 8.387)Not Statistically Significant

This meta-analysis of randomized controlled trials found no significant difference in the risk of hypoglycemia between PF-04991532 and placebo in patients with type 2 diabetes.[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Glucose Metabolism in Primary Rat Hepatocytes

This protocol is adapted from studies investigating the effects of PF-04991532 on hepatocyte glucose metabolism.[3]

1. Hepatocyte Isolation:

  • Isolate primary hepatocytes from male Sprague-Dawley or Goto-Kakizaki rats using a two-step collagenase perfusion method.
  • Assess cell viability using trypan blue exclusion; only use preparations with >90% viability.

2. Glucose Uptake Assay:

  • Plate hepatocytes in collagen-coated plates and allow them to adhere.
  • Wash cells with glucose-free Krebs-Henseleit buffer (KHB) supplemented with 0.1% BSA.
  • Pre-incubate cells with various concentrations of PF-04991532 or vehicle in KHB for 1 hour.
  • Initiate glucose uptake by adding KHB containing 2-[¹⁴C]-deoxyglucose and unlabeled glucose.
  • After a defined incubation period (e.g., 30 minutes), stop the uptake by washing cells with ice-cold KHB.
  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

3. Glucose Production Assay:

  • Plate hepatocytes and allow them to adhere.
  • Wash cells with glucose-free KHB.
  • Incubate cells in glucose-free KHB containing gluconeogenic substrates (e.g., lactate (B86563) and pyruvate) and various concentrations of PF-04991532 or vehicle.
  • After incubation (e.g., 3-4 hours), collect the medium and measure the glucose concentration using a glucose oxidase-based assay.

Protocol 2: Hyperglycemic Clamp in Rats

This protocol provides a general framework for performing a hyperglycemic clamp to assess in vivo glucose metabolism, as was done in preclinical studies with PF-04991532.[3]

1. Animal Preparation:

  • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the rats.
  • Allow animals to recover for 5-7 days.

2. Experimental Procedure:

  • Fast the rats overnight.
  • Administer a single oral dose of PF-04991532 or vehicle.
  • Start a continuous infusion of a 20% dextrose solution through the jugular vein catheter.
  • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
  • Adjust the glucose infusion rate (GIR) to clamp and maintain blood glucose at a specific hyperglycemic level (e.g., 250 mg/dL).
  • The GIR required to maintain hyperglycemia is a measure of whole-body glucose disposal.

3. (Optional) Tracer Infusion for Glucose Kinetics:

  • To measure endogenous glucose production and glucose disposal, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) can be administered.
  • Collect blood samples at baseline and during the clamp to measure plasma glucose, insulin, and tracer concentrations.

Mandatory Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte Glucose High Blood Glucose (Post-prandial) GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Hepatocyte GK Glucokinase (GK) GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis PF04991532 PF-04991532 PF04991532->GK Allosteric Activation

Caption: Hepatic Glucokinase Activation by PF-04991532.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Hepatocyte_Isolation Isolate Primary Rat Hepatocytes Glucose_Uptake Glucose Uptake Assay (2-[14C]-deoxyglucose) Hepatocyte_Isolation->Glucose_Uptake Glucose_Production Glucose Production Assay (Gluconeogenic Substrates) Hepatocyte_Isolation->Glucose_Production end End Glucose_Uptake->end Glucose_Production->end Animal_Prep Catheterize Goto-Kakizaki Rats Dosing Oral Dose of PF-04991532 or Vehicle Animal_Prep->Dosing Clamp Hyperglycemic Clamp Dosing->Clamp Measurement Measure Glucose Infusion Rate (GIR) Clamp->Measurement Measurement->end start Start start->Hepatocyte_Isolation start->Animal_Prep

Caption: Preclinical Experimental Workflow for PF-04991532.

References

Interpreting unexpected results in PF-04991532 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hepatoselective glucokinase activator, PF-04991532.

Frequently Asked Questions (FAQs)

Q1: We observe a significant increase in plasma triglycerides in our animal models treated with PF-04991532, but hepatic triglyceride levels remain unchanged. Is this an expected outcome?

A1: Yes, this is a documented and unexpected finding for a glucokinase activator. Preclinical studies in Goto-Kakizaki rats have shown that while PF-04991532 leads to a dose-dependent increase in plasma triglycerides, it does not cause hepatic steatosis (an accumulation of triglycerides in the liver).[1][2][3] This is noteworthy because hepatic glucokinase activation is expected to increase lipogenesis. The proposed mechanism for this uncoupling of plasma and hepatic triglyceride levels involves an increase in hepatic futile cycling and a decrease in intracellular AMP, which may influence overall hepatic energy homeostasis.[1][2][3]

Q2: Our in vitro metabolism studies with PF-04991532 in liver microsomes and hepatocytes showed minimal turnover, but in human clinical trials, significant metabolites were detected. Why is there a discrepancy?

A2: This is another key unexpected finding. While in vitro assays predicted that metabolism would not be a major clearance mechanism for PF-04991532, human studies revealed the presence of a glucuronide (M1) and several monohydroxylation products (M2a, M2b, and M2c) at levels greater than 10% of the total drug-related material.[4][5] These oxidative metabolites were not detected in the circulation of preclinical animal models like rats and dogs.[5] This highlights a significant species difference in the metabolism of PF-04991532 and underscores the importance of human metabolite profiling early in drug development.

Q3: Clinical trial data indicates PF-04991532 was discontinued (B1498344) due to "poor clinical activity." What does this mean in the context of its mechanism of action?

A3: PF-04991532 was developed to lower blood glucose by selectively activating glucokinase in the liver. While it did show a statistically significant reduction in HbA1c in Phase 2 clinical trials, the effect size was modest and less than that of an active comparator, sitagliptin.[6] For instance, one study reported a 0.49% decrease in HbA1c with PF-04991532, compared to a 0.79% decrease with sitagliptin.[6] This "poor clinical activity" suggests that the degree of hepatic glucokinase activation achieved with PF-04991532 at tolerable doses was insufficient to produce a clinically meaningful improvement in glycemic control for patients with type 2 diabetes. A meta-analysis also indicated no significant improvement in HbA1c and FPG for hepatoselective GKAs like PF-04991532.[7]

Q4: We are not observing the expected increase in glucose uptake in our primary hepatocyte experiments with PF-04991532. What could be the issue?

A4: Several factors could contribute to this. First, ensure the viability of your primary hepatocytes is high, as this can significantly impact experimental outcomes. Second, verify the concentration and purity of your PF-04991532 stock solution. The compound's EC50 for increasing 2-deoxyglucose uptake in primary rat hepatocytes is approximately 1.26 µM.[8] Ensure your experimental concentrations are appropriate to observe an effect. Finally, consider the experimental conditions, including the glucose concentration in your media, as this can influence the activity of glucokinase and its responsiveness to activators. Refer to the detailed experimental protocol for a validated method.

Troubleshooting Guides

Issue 1: Discrepancy between Expected and Observed Effects on Lipid Metabolism
Symptom Possible Cause Suggested Solution
Increased plasma triglycerides without a corresponding increase in hepatic triglycerides.This is a known, paradoxical effect of PF-04991532. The mechanism is thought to involve altered hepatic energy metabolism.[1][2][3]- Measure markers of hepatic energy status, such as AMP/ATP ratios, to investigate the underlying mechanism. - Analyze the expression of genes involved in fatty acid oxidation in addition to lipogenesis to get a complete picture of hepatic lipid metabolism. - Consider that this may be an on-target effect of hepatoselective glucokinase activation.
Increased expression of lipogenic genes (e.g., ACC, FAS) without an increase in hepatic triglycerides.This is also consistent with published data.[8] The disconnect between gene expression and lipid accumulation is a key finding.- Confirm the upregulation of lipogenic gene expression using quantitative PCR. - Measure fatty acid synthesis rates directly using isotopic tracers to determine if the increased gene expression translates to increased de novo lipogenesis.
Issue 2: Inconsistent Glucose Uptake in Primary Hepatocytes
Symptom Possible Cause Suggested Solution
No significant increase in radiolabeled glucose uptake after treatment with PF-04991532.- Poor hepatocyte viability. - Incorrect concentration of PF-04991532. - Suboptimal assay conditions.- Assess hepatocyte viability using Trypan blue exclusion or an ATP-based assay.[2] - Prepare fresh PF-04991532 solutions and verify the concentration. - Optimize the glucose concentration in the incubation buffer and the incubation time. Refer to the provided protocol.
High background glucose uptake in control (vehicle-treated) cells.- High basal glucose concentration in the media. - Contamination of cell culture.- Ensure cells are incubated in a buffer with a physiological glucose concentration (e.g., 5.5 mM) before and during the assay.[2] - Perform routine checks for mycoplasma and other contaminants.

Experimental Protocols

Protocol 1: Assessment of Glucose Uptake in Primary Rat Hepatocytes

This protocol is adapted from studies investigating the effects of PF-04991532 on glucose metabolism in primary rat hepatocytes.[2][8]

Materials:

  • Primary rat hepatocytes

  • Krebs Buffer (containing 5.5 mM glucose, 3 mM lactate, and 300 µM pyruvate)

  • PF-04991532

  • [14C] 2-deoxyglucose

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Scintillation counter

Procedure:

  • Isolate primary rat hepatocytes using a standard collagenase perfusion method.

  • Assess cell viability using Trypan blue exclusion.

  • Resuspend hepatocytes in Krebs Buffer.

  • Aliquot hepatocytes into tubes for different treatment conditions (e.g., vehicle control, varying concentrations of PF-04991532).

  • Prepare a stock solution of PF-04991532 in DMSO and dilute to final concentrations in Krebs Buffer. The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.

  • Add PF-04991532 or vehicle (DMSO) to the hepatocyte suspensions and incubate for 1 hour.

  • To initiate the glucose uptake assay, add 1 µCi of [14C] 2-deoxyglucose to each tube.

  • Incubate for 15 minutes on a rotating platform.

  • Stop the reaction by adding ice-cold Krebs Buffer and pellet the cells by centrifugation.

  • Wash the cell pellet twice with ice-cold Krebs Buffer to remove extracellular radiolabel.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of each sample.

Data Presentation

Table 1: In Vitro Activity of PF-04991532 in Primary Rat Hepatocytes

ParameterEC50 (µM)Reference
2-Deoxyglucose Uptake1.261[8]
Glucose Oxidation5.769[8]
Decrease in Glucose Production0.626[8]

Table 2: Effect of PF-04991532 on Plasma and Hepatic Triglycerides in Goto-Kakizaki Rats (28-day study)

TreatmentPlasma Triglycerides (mg/dL)Hepatic Triglycerides (mg/g liver)Reference
Vehicle~1009.89 ± 0.31[8]
PF-04991532 (100 mg/kg)Increased9.91 ± 0.31[8]

Visualizations

Signaling_Pathway cluster_liver Hepatocyte Glucose_ext Extracellular Glucose Glucose_int Intracellular Glucose Glucose_ext->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Glucokinase Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis VLDL VLDL Secretion Lipogenesis->VLDL Plasma_TG Plasma Triglycerides VLDL->Plasma_TG PF04991532 PF-04991532 Glucokinase Glucokinase PF04991532->Glucokinase Activates

Caption: Signaling pathway of PF-04991532 in hepatocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Isolate_Hepatocytes Isolate Primary Rat Hepatocytes Incubate Incubate Hepatocytes with PF-04991532/Vehicle Isolate_Hepatocytes->Incubate Prepare_Compound Prepare PF-04991532 and Vehicle Solutions Prepare_Compound->Incubate Add_Radiolabel Add [14C] 2-Deoxyglucose Incubate->Add_Radiolabel Incubate_Assay Incubate for 15 min Add_Radiolabel->Incubate_Assay Stop_Reaction Stop Reaction & Wash Cells Incubate_Assay->Stop_Reaction Measure_Radioactivity Measure Radioactivity Stop_Reaction->Measure_Radioactivity Normalize_Data Normalize to Protein Content Measure_Radioactivity->Normalize_Data

Caption: Experimental workflow for glucose uptake assay.

Logical_Relationship cluster_premise Premise cluster_expectation Expected Outcome cluster_observation Observed Outcome GK_Activation Hepatic Glucokinase Activation Lipogenic_Genes Increased Lipogenic Gene Expression GK_Activation->Lipogenic_Genes Plasma_TG Increased Plasma Triglycerides GK_Activation->Plasma_TG Observed Hepatic_Steatosis Increased Hepatic Triglycerides Lipogenic_Genes->Hepatic_Steatosis Expected No_Steatosis No Change in Hepatic Triglycerides Lipogenic_Genes->No_Steatosis Observed

Caption: Logical relationship of unexpected lipid results.

References

Validation & Comparative

A Comparative Analysis of Glucokinase Activators: PF-04991532, AZD1656, and TTP399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators represent a promising therapeutic class for the management of diabetes mellitus by enhancing glucose sensing and metabolism. This guide provides a detailed comparison of three notable glucokinase activators: PF-04991532, AZD1656, and TTP399 (cadisegliatin). The objective is to present a comprehensive overview of their mechanisms of action, pharmacological profiles, and clinical findings to inform research and development efforts in this area.

Mechanism of Action: A Key Differentiator

Glucokinase activators allosterically bind to the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity. This leads to increased glucose phosphorylation to glucose-6-phosphate, a critical step in both insulin (B600854) secretion from pancreatic β-cells and glucose uptake and glycogen (B147801) synthesis in the liver.

A primary distinction among these compounds lies in their tissue selectivity:

  • PF-04991532 and TTP399 are designed as hepatoselective glucokinase activators.[1][2] Their activity is predominantly targeted to the liver, aiming to increase hepatic glucose uptake and reduce glucose production, with minimal effects on pancreatic insulin secretion.[1][2] This hepatoselectivity is intended to lower the risk of hypoglycemia, a significant concern with non-selective GK activators.[1]

  • AZD1656 is a dual-acting glucokinase activator, targeting GK in both the pancreas and the liver.[3] This dual mechanism is intended to provide robust glucose-lowering effects by both stimulating glucose-dependent insulin secretion and enhancing hepatic glucose metabolism.[3]

In Vitro Potency

The following table summarizes the in vitro potency of the three glucokinase activators, as determined by their half-maximal effective concentration (EC50) values.

CompoundTarget/SystemEC50Reference(s)
PF-04991532 Human Glucokinase80 nM[1][4]
Rat Glucokinase100 nM[1][4]
Glucose Uptake (rat hepatocytes)1.26 µM[4]
AZD1656 Glucokinase60 nM
Human Glucokinase57 nM[5]
Rat Glucokinase72 nM[5]
TTP399 Human Glucokinase (15 mM glucose)304 nM[6]
Human Glucokinase (5 mM glucose)762 nM[6]
Lactate Production (rat hepatocytes)2.39 µM[7]
Glycogen Content (rat hepatocytes)2.64 µM[7]

Pharmacokinetics

A summary of the pharmacokinetic properties of each compound is presented below.

CompoundKey Pharmacokinetic FeaturesReference(s)
PF-04991532 Designed for hepatoselectivity via organic anion-transporting polypeptides (OATPs). Moderate metabolic elimination in humans, with acyl glucuronidation and oxidative metabolism being key pathways.[8]
AZD1656 Rapidly absorbed and eliminated. An active metabolite with a longer half-life is formed. Renal excretion is low.[9]
TTP399 Liver-selective. Well-tolerated in clinical studies.[10]

Clinical Trial Data

The following tables summarize key findings from clinical trials involving PF-04991532, AZD1656, and TTP399.

PF-04991532
Trial IdentifierPhasePopulationKey FindingsReference(s)
NCT014690651Adults with Type 2 DiabetesAssessed safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses.[11]
Phase 2 (12-week study)2Patients with Type 2 DiabetesStatistically significant reduction in weighted mean daily glucose and HbA1c. Associated with an increase in plasma triglycerides.[4]
AZD1656
Trial IdentifierPhasePopulationKey FindingsReference(s)
ARCADIA (NCT04516759)2Hospitalized patients with diabetes and COVID-19Did not meet the primary endpoint of clinical improvement at Day 14. However, a lower mortality rate was observed in the AZD1656 group compared to placebo.[12]
Multiple Ascending Dose Study1Patients with Type 2 DiabetesDose-dependent reductions in plasma glucose were observed. Generally well-tolerated.[9]
TTP399 (Cadisegliatin)
Trial IdentifierPhasePopulationKey FindingsReference(s)
Simplici-T1 (NCT03335371)1b/2Adults with Type 1 DiabetesSignificantly improved HbA1c compared to placebo over 12 weeks. Reduced frequency of severe or symptomatic hypoglycemia by 40% relative to placebo in part 2. No increased risk of ketosis.[13][14][15]
Pilot Study (10-day)-Drug-naïve patients with Type 2 DiabetesImproved glycemic control and insulin resistance without inducing hypoglycemia or detrimental effects on plasma lipids.[10]
Phase 22Patients with Type 2 DiabetesClinically significant and sustained reduction in HbA1c. Increased HDL-cholesterol and decreased fasting plasma glucagon.[16]

Experimental Protocols

In Vitro Glucokinase Activation Assay

A common method to determine the potency of glucokinase activators involves a coupled enzymatic assay.

  • Principle: The activity of glucokinase is measured by quantifying the rate of glucose-6-phosphate (G6P) production. G6P is then used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, G6PDH, and the test compound (glucokinase activator) at various concentrations.

  • Procedure:

    • The test compound is pre-incubated with glucokinase in a reaction buffer.

    • The reaction is initiated by the addition of glucose and ATP.

    • The rate of NADPH formation is measured over time.

  • Data Analysis: The EC50 value, the concentration of the activator that produces 50% of the maximal response, is calculated from the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models

The OGTT is a standard preclinical model to assess the in vivo efficacy of anti-diabetic compounds.

  • Animal Model: Typically, diabetic or insulin-resistant rodent models are used, such as the Goto-Kakizaki (GK) rat or diet-induced obese (DIO) mice.

  • Procedure:

    • Animals are fasted overnight.

    • The test compound or vehicle is administered orally.

    • After a specified time, a glucose bolus is administered orally.

    • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin levels.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance. Reductions in glucose AUC indicate improved glucose handling.

Visualizations

Signaling Pathway of Glucokinase Activators

GKA_Signaling cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Depolarization K_ATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p AZD1656_p AZD1656 AZD1656_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis GKA_l PF-04991532 AZD1656 TTP399 GKA_l->GK_l Activates

Caption: Glucokinase activator signaling in pancreas and liver.

Experimental Workflow for In Vivo Efficacy Testing

GKA_Workflow start Start: Select Diabetic Animal Model acclimatization Acclimatization Period start->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization dosing Oral Administration: - Vehicle Control - GKA Compound randomization->dosing ogtt Perform Oral Glucose Tolerance Test (OGTT) dosing->ogtt sampling Collect Blood Samples at Timed Intervals ogtt->sampling analysis Measure Plasma Glucose & Insulin sampling->analysis data_analysis Calculate Glucose AUC & Statistical Analysis analysis->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Workflow for in vivo glucokinase activator efficacy testing.

References

Comparative Efficacy of PF-04991532 and Metformin in Preclinical Diabetic Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two investigational compounds for the treatment of type 2 diabetes: PF-04991532, a hepatoselective glucokinase activator, and metformin (B114582), a biguanide (B1667054) that is the first-line therapy for type 2 diabetes. This analysis is based on available data from studies conducted in various diabetic rat models.

Executive Summary

PF-04991532 and metformin both demonstrate significant glucose-lowering effects in preclinical diabetic models, although they operate through distinct mechanisms of action. PF-04991532 directly activates glucokinase in the liver, leading to increased glucose uptake and decreased hepatic glucose production. Metformin's mechanism is more complex, primarily involving the inhibition of mitochondrial complex I and subsequent activation of AMP-activated protein kinase (AMPK), which also results in reduced hepatic glucose output and increased insulin (B600854) sensitivity in peripheral tissues.

While a direct head-to-head preclinical study is not publicly available, this guide synthesizes data from separate studies conducted in comparable diabetic rat models to provide a comparative overview of their efficacy.

Data Presentation: Efficacy in Diabetic Rat Models

The following tables summarize the quantitative data on the efficacy of PF-04991532 and metformin in various diabetic rat models. It is important to note that direct comparisons should be made with caution due to variations in experimental design, duration, and the specific rat strains used.

Table 1: Efficacy of PF-04991532 in Goto-Kakizaki Rats

ParameterVehiclePF-04991532 (30 mg/kg)PF-04991532 (60 mg/kg)PF-04991532 (100 mg/kg)Duration
Fasting Plasma Glucose (mg/dL) ~200 (~175) (~160) (~150)28 days
Glucose Infusion Rate (mg/kg/min) during hyperglycemic clamp ~5-- (~25)Acute
Endogenous Glucose Production (% reduction) during hyperglycemic clamp --- (60%)Acute
Plasma Triglycerides (mg/dL) ~100No significant changeNo significant change (~150)28 days

Data synthesized from a study in male Goto-Kakizaki rats[1].

Table 2: Efficacy of Metformin in Diabetic Rat Models

ParameterDiabetic ControlMetforminDiabetic ModelDuration
Fasting Blood Glucose (mg/dL) ~250 (~150)Streptozotocin-induced13 weeks
HbA1c (%) ~8.5 (~6.5)Streptozotocin-inducedNot Specified
2-h Oral Glucose Tolerance Test (OGTT) Blood Glucose (mg/dL) ~450 (~350)Zucker Diabetic Fatty (ZDF)6 months
Fasting Blood Glucose (mM) ~16.2 (~7.5)Goto-KakizakiNot Specified

Data synthesized from multiple studies in various rat models[2][3].

Experimental Protocols

PF-04991532 in Goto-Kakizaki Rats[1]

  • Animal Model: Male Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes.

  • Drug Administration: PF-04991532 was administered orally via gavage once daily for 28 days at doses of 30, 60, and 100 mg/kg.

  • Key Experiments:

    • Chronic Efficacy Study: Fasting plasma glucose and triglycerides were measured at baseline and throughout the 28-day treatment period.

    • Hyperglycemic Clamp: A single dose of PF-04991532 (100 mg/kg) was administered, followed by a hyperglycemic clamp to assess the glucose infusion rate and endogenous glucose production.

  • Analytical Methods: Plasma glucose and triglycerides were measured using standard biochemical assays.

Metformin in Diabetic Rat Models

  • Animal Models:

    • Streptozotocin (STZ)-induced diabetic rats: A model of insulin-deficient diabetes.

    • Zucker Diabetic Fatty (ZDF) rats: A genetic model of obesity, insulin resistance, and type 2 diabetes.

    • Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes.

  • Drug Administration: Metformin administration varied across studies, with oral gavage being a common method. Dosages also varied depending on the study design.

  • Key Experiments:

    • Fasting Blood Glucose and HbA1c: Measured to assess long-term glycemic control.

    • Oral Glucose Tolerance Test (OGTT): Performed to evaluate glucose disposal after a glucose challenge.

  • Analytical Methods: Blood glucose was typically measured using a glucometer, and HbA1c was analyzed using standard laboratory methods.

Signaling Pathways and Mechanisms of Action

PF-04991532: Glucokinase Activation

PF-04991532 is a hepatoselective glucokinase (GK) activator. Glucokinase is a key enzyme in glucose metabolism, primarily in the liver and pancreas. By activating hepatic glucokinase, PF-04991532 increases the conversion of glucose to glucose-6-phosphate, which in turn enhances glucose uptake by the liver and stimulates glycogen (B147801) synthesis, while simultaneously reducing hepatic glucose production[1]. Studies have also shown that glucokinase activators can lead to an increase in the phosphorylation of AMP-activated protein kinase (AMPK), although the direct mechanism is still under investigation[1].

PF04991532_Pathway PF04991532 PF-04991532 GK Hepatic Glucokinase PF04991532->GK activates G6P Glucose-6-Phosphate GK->G6P increases conversion of Glucose to GlucoseUptake Hepatic Glucose Uptake GK->GlucoseUptake enhances AMPK AMPK Phosphorylation GK->AMPK may lead to Glycogen Glycogen Synthesis G6P->Glycogen promotes HGP Hepatic Glucose Production G6P->HGP reduces

Caption: Signaling pathway of PF-04991532.

Metformin: Multi-faceted Mechanism of Action

Metformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK)[4]. Activated AMPK has several downstream effects that contribute to its glucose-lowering action, including the inhibition of hepatic gluconeogenesis and the stimulation of glucose uptake in muscle cells. More recent research has also highlighted the role of the gut in metformin's action, where it can influence the gut microbiome and activate a gut-brain-liver neuronal axis to lower glucose production[5].

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits Gut Gut Microbiome & Gut-Brain-Liver Axis Metformin->Gut acts on AMP_ATP ↑ AMP:ATP ratio Mito->AMP_ATP leads to AMPK AMPK Activation AMP_ATP->AMPK activates HGP Hepatic Glucose Production AMPK->HGP inhibits MuscleGU Muscle Glucose Uptake AMPK->MuscleGU stimulates Gut->HGP inhibits

Caption: Signaling pathway of Metformin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of anti-diabetic compounds in a preclinical rodent model.

Experimental_Workflow Start Diabetic Animal Model (e.g., Goto-Kakizaki Rat) Acclimatization Acclimatization Period Start->Acclimatization Baseline Baseline Measurements (Blood Glucose, Body Weight, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Chronic Drug Administration (e.g., Daily Oral Gavage) Randomization->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Terminal Terminal Procedures (e.g., OGTT, Tissue Collection) Monitoring->Terminal Analysis Data Analysis and Interpretation Terminal->Analysis

Caption: Preclinical efficacy testing workflow.

Conclusion

Both PF-04991532 and metformin demonstrate robust glucose-lowering effects in preclinical models of type 2 diabetes. PF-04991532 acts as a targeted activator of hepatic glucokinase, offering a specific mechanism for reducing hyperglycemia. Metformin, on the other hand, has a more pleiotropic mechanism of action, impacting cellular energy metabolism and having effects beyond the liver.

The choice between these or similar compounds for further development would depend on a variety of factors, including long-term efficacy, safety profiles (e.g., risk of hypoglycemia and effects on lipid metabolism), and the specific patient population being targeted. The data presented in this guide provides a foundation for understanding the comparative preclinical efficacy of these two agents and highlights the different mechanistic approaches to treating type 2 diabetes. Further head-to-head studies would be invaluable for a more definitive comparison.

References

Validating the Hepatoselectivity of PF-04991532 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of PF-04991532, a hepatoselective glucokinase activator (GKA), with other relevant alternatives. The data presented herein, supported by detailed experimental protocols, substantiates the liver-specific action of PF-04991532, a key attribute for mitigating the risk of hypoglycemia associated with systemic glucokinase activation.

Executive Summary

PF-04991532 is a potent, orally active small molecule designed to allosterically activate glucokinase (GK), a key enzyme in glucose metabolism, with a high degree of selectivity for the liver.[1] This hepatoselectivity is achieved through its properties as a substrate for organic anion-transporting polypeptides (OATPs) that are highly expressed on hepatocytes, leading to preferential uptake in the liver.[2][3] Preclinical studies in rodent models of type 2 diabetes demonstrate that PF-04991532 effectively lowers blood glucose by enhancing hepatic glucose uptake and reducing glucose production, without stimulating insulin (B600854) secretion from pancreatic β-cells.[4][5] This targeted mechanism of action contrasts with that of earlier, non-selective GKAs, which carried a higher risk of hypoglycemia due to their activity in the pancreas.

Comparative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of PF-04991532 and other notable glucokinase activators.

Table 1: In Vitro Potency and Hepatoselectivity of Glucokinase Activators

CompoundTargetEC50 (nM)Hepatoselectivity MetricReference
PF-04991532 Human GK80Designed for OATP-mediated hepatic uptake[1]
Rat GK100[1]
Rat Hepatocyte Glucose Uptake1,261[1]
Rat Hepatocyte Glucose Production626[1]
A Pfizer GKA Not specifiedNot specified~50:1 Liver:Pancreas concentration ratio[2][3]
MK-0941 Systemic GKNot specifiedSystemically active[4]
AZD1656 Systemic GKNot specifiedSystemically active
TTP399 Hepatic GKNot specifiedHepatoselective[6]

Table 2: In Vivo Efficacy of PF-04991532 in Goto-Kakizaki Rats

ParameterVehiclePF-04991532 (100 mg/kg)% Change vs. VehicleReference
Hyperglycemic Clamp
Glucose Infusion Rate (mg/kg/min)~5~25~400% increase[4][5]
Endogenous Glucose ProductionBaselineReduced~60% reduction[4][5]
Plasma InsulinNo changeNo changeNo significant change[4][5]
28-Day Dosing
Fasting Plasma GlucoseBaselineSignificantly reducedDose-dependent reduction[4]
Plasma TriglyceridesBaselineIncreasedDose-dependent increase[4]
Hepatic TriglyceridesNo changeNo changeNo significant change[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

Hepatoselective Glucokinase Activation Pathway

The following diagram illustrates the proposed signaling pathway for PF-04991532 in a hepatocyte.

Hepatoselective Glucokinase Activation by PF-04991532 cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PF-04991532_blood PF-04991532 OATP OATP Transporter PF-04991532_blood->OATP Active Transport Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Facilitated Diffusion PF-04991532_cyto PF-04991532 OATP->PF-04991532_cyto Glucose_cyto Glucose GLUT2->Glucose_cyto GK_GKRP_complex Inactive GK-GKRP Complex GK_active Active Glucokinase (GK) GK_GKRP_complex->GK_active Dissociation PF-04991532_cyto->GK_active Allosteric Activation G6P Glucose-6-Phosphate Glucose_cyto->G6P Phosphorylation HGP Hepatic Glucose Production GK_active->HGP Inhibition Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis

Caption: PF-04991532 is actively transported into hepatocytes via OATP transporters.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for validating the hepatoselectivity of a glucokinase activator.

Experimental Workflow for Validating Hepatoselectivity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme_Assay Glucokinase Enzyme Assay (Human, Rat) Hepatocyte_Assay Primary Hepatocyte Assays (Glucose Uptake & Production) Enzyme_Assay->Hepatocyte_Assay Potency Confirmation PK_PD Pharmacokinetics & Pharmacodynamics Hepatocyte_Assay->PK_PD Functional Activity Pancreatic_Islet_Assay Pancreatic Islet Assay (Insulin Secretion) Pancreatic_Islet_Assay->PK_PD Selectivity Assessment OATP_Uptake_Assay OATP Transporter Uptake Assay Tissue_Distribution Tissue Distribution Study (Liver vs. Pancreas) OATP_Uptake_Assay->Tissue_Distribution Mechanism of Hepatoselectivity Efficacy_Model Efficacy Model (e.g., Goto-Kakizaki Rat) PK_PD->Efficacy_Model Tissue_Distribution->Efficacy_Model Hyperglycemic_Clamp Hyperglycemic Clamp Efficacy_Model->Hyperglycemic_Clamp Mechanism of Action in vivo Safety_Tox Safety & Toxicology Efficacy_Model->Safety_Tox

Caption: A multi-step workflow validates hepatoselectivity from in vitro to in vivo models.

Detailed Experimental Protocols

In Vitro Glucose Metabolism in Primary Rat Hepatocytes

Objective: To determine the effect of PF-04991532 on glucose uptake and production in isolated primary rat hepatocytes.[4]

Protocol:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar rats via a two-step collagenase perfusion method. Cell viability is assessed using Trypan blue exclusion.

  • Glucose Uptake Assay:

    • Hepatocytes are incubated in Krebs-Henseleit buffer containing [14C]-2-deoxyglucose and varying concentrations of PF-04991532.

    • The reaction is stopped by centrifugation through oil to separate cells from the incubation medium.

    • Cell-associated radioactivity is measured by liquid scintillation counting to determine the rate of glucose uptake.

  • Gluconeogenesis Assay:

    • Hepatocytes are incubated with a gluconeogenic substrate, such as [14C]-lactate, in the presence of different concentrations of PF-04991532.

    • The amount of [14C]-glucose produced and released into the medium is quantified to assess the rate of gluconeogenesis.

In Vivo Hyperglycemic Clamp in Goto-Kakizaki Rats

Objective: To assess the effect of PF-04991532 on whole-body glucose metabolism, endogenous glucose production, and insulin secretion in a diabetic rat model.[4][5]

Protocol:

  • Animal Model: Male Goto-Kakizaki rats, a non-obese model of type 2 diabetes, are used.

  • Surgical Preparation: Rats are surgically implanted with catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) and allowed to recover.

  • Hyperglycemic Clamp Procedure:

    • Following a fasting period, a continuous infusion of glucose is initiated to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 250 mg/dL).

    • A single oral dose of PF-04991532 or vehicle is administered at the beginning of the clamp.

    • The glucose infusion rate (GIR) required to maintain the hyperglycemic plateau is recorded. An increased GIR indicates enhanced whole-body glucose disposal.

    • A tracer, such as [3-3H]-glucose, is infused to measure the rate of endogenous glucose production (EGP).

    • Blood samples are collected periodically to measure plasma glucose, insulin, and tracer concentrations.

Conclusion

The preclinical data for PF-04991532 strongly support its profile as a hepatoselective glucokinase activator. Its mechanism of action, centered on preferential uptake into the liver via OATP transporters, translates to potent glucose-lowering efficacy in diabetic animal models without the concomitant stimulation of pancreatic insulin secretion that is a hallmark of non-selective GKAs. This liver-specific activity mitigates the risk of hypoglycemia, a significant clinical advantage. While PF-04991532 did lead to an increase in plasma triglycerides in preclinical models, a known effect of hepatic glucokinase activation, it did not result in hepatic steatosis.[4] These findings validate the therapeutic hypothesis that hepatoselective glucokinase activation is a viable strategy for the treatment of type 2 diabetes.

References

A Cross-Species Comparative Guide to the Potency and Efficacy of PF-04991532, a Hepatoselective Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data on PF-04991532, a hepatoselective glucokinase activator (GKA), with other notable GKAs. The information is intended to offer an objective assessment of its performance, supported by available experimental data, to aid in research and drug development efforts.

Introduction to PF-04991532 and Glucokinase Activation

PF-04991532 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] As a hepatoselective GKA, it is designed to primarily target GK in the liver, thereby increasing glucose uptake and reducing hepatic glucose production, with a minimized risk of hypoglycemia that can be associated with systemic GK activation in the pancreas.[2] Glucokinase acts as a glucose sensor, and its activation is a promising therapeutic strategy for type 2 diabetes. This guide compares the potency and efficacy of PF-04991532 across different species and relative to other GKAs such as Dorzagliatin, AZD1656, and TTP399.

Data Presentation: Cross-Species Potency and Efficacy

The following tables summarize the available quantitative data on the in vitro potency and in vivo efficacy of PF-04991532 and comparator GKAs. It is important to note that direct head-to-head studies are limited, and the data presented here are compiled from separate studies. Experimental conditions, such as animal models and dosing regimens, may vary, which should be considered when making comparisons.[3]

Table 1: In Vitro Potency of Glucokinase Activators
CompoundSpeciesAssay SystemEC50Reference(s)
PF-04991532 HumanPurified Enzyme80 nM[1]
RatPurified Enzyme100 nM[1]
RatPrimary Hepatocytes (Glucose Uptake)1.26 µM[1][2]
RatPrimary Hepatocytes (Glucose Production Inhibition)0.63 µM[1][2]
TTP399 HumanPurified Enzyme (15 mM Glucose)304 nM[4]
HumanPurified Enzyme (5 mM Glucose)762 nM[4]
RatPrimary Hepatocytes (Lactate Production)2.39 µM[4]
RatPrimary Hepatocytes (Glycogen Content)2.64 µM[4]
Table 2: In Vivo Efficacy of Glucokinase Activators
CompoundAnimal Model/Human StudyDoseKey FindingsReference(s)
PF-04991532 Goto-Kakizaki Rats30, 60, 100 mg/kgDose-dependent reduction in plasma glucose.[2] 60% reduction in endogenous glucose production.[2][2]
Dorzagliatin Drug-naïve T2DM Patients (Phase 3)75 mg, twice daily for 24 weeks-1.07% change in HbA1c from baseline.[3]
AZD1656 T2DM Patients on Metformin10-140 mg & 20-200 mg (titrated)Significant reductions in HbA1c at 4 months, but efficacy diminished over time.[5]
TTP399 Umeå ob/ob Mice75 or 150 mg/kg/day for 4 weeksSignificant reduction in HbA1c.[4]
T2DM Patients on Metformin (Phase 2)800 mg/day for 6 months-0.9% placebo-subtracted change in HbA1c.[6]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and potential replication of findings.

Glucokinase Activation Assay (In Vitro)

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

Principle: The activity of glucokinase is determined by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The rate of G6P production is measured by the subsequent reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.

General Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 75 mM Tris-HCl, pH 9.0) containing MgCl2, ATP, and glucose.

  • Enzyme and Compound Incubation: Add purified recombinant glucokinase enzyme to the reaction mixture with or without the test compound (e.g., PF-04991532) at various concentrations.

  • Coupling Enzymes: Add G6PDH and NADP+ to the mixture.

  • Initiation and Measurement: Initiate the reaction by adding glucose. Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of NADPH formation. Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Hepatocyte Glucose Uptake Assay

This assay assesses the effect of a compound on the uptake of glucose into primary hepatocytes.

Principle: Radiolabeled glucose (e.g., 2-[14C]-deoxyglucose) is used to trace glucose uptake into cultured hepatocytes.

General Protocol:

  • Cell Culture: Isolate and culture primary hepatocytes from the species of interest (e.g., rat).

  • Compound Treatment: Treat the hepatocytes with the test compound (e.g., PF-04991532) for a specified period (e.g., 1 hour).[1]

  • Glucose Uptake: Add radiolabeled glucose to the culture medium and incubate for a defined time.

  • Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular radiolabeled glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Compare the glucose uptake in treated cells to untreated controls to determine the effect of the compound.

Hepatic Glucose Production Assay

This assay evaluates the inhibitory effect of a compound on the production of glucose by hepatocytes.

Principle: Hepatocytes are stimulated to produce glucose from gluconeogenic precursors (e.g., lactate (B86563) and pyruvate). The amount of glucose released into the medium is quantified.

General Protocol:

  • Cell Culture and Starvation: Culture primary hepatocytes and then incubate them in a glucose-free medium to deplete intracellular glucose.

  • Gluconeogenic Substrate and Compound Treatment: Add gluconeogenic precursors (e.g., 1-[14C]-lactate) and the test compound (e.g., PF-04991532) to the culture medium.[1][2]

  • Incubation: Incubate the cells for a set period to allow for glucose production.

  • Glucose Measurement: Collect the culture medium and measure the concentration of newly synthesized (radiolabeled) glucose.

  • Data Analysis: Compare the amount of glucose produced in the presence of the test compound to that in control wells to determine the percent inhibition of hepatic glucose production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

GKA_Signaling_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport GK_inactive Glucokinase (Inactive) + GKRP GLUT2->GK_inactive Glucose Entry GK_active Glucokinase (Active) GK_inactive->GK_active Glucose Binding G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis PF04991532 PF-04991532 PF04991532->GK_active Allosteric Activation

Caption: Glucokinase activation pathway in a hepatocyte.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Enzyme_Assay Glucokinase Activation Assay Hepatocyte_Uptake Hepatocyte Glucose Uptake Animal_Model Diabetic Animal Model Selection (e.g., Goto-Kakizaki Rat) Enzyme_Assay->Animal_Model Lead Compound Selection Hepatocyte_Production Hepatic Glucose Production Dosing Compound Administration (e.g., Oral Gavage) Animal_Model->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Clamp Hyperglycemic Clamp Dosing->Clamp Biochemical_Analysis Blood Glucose & Insulin Measurement OGTT->Biochemical_Analysis Clamp->Biochemical_Analysis

Caption: A typical experimental workflow for GKA evaluation.

Conclusion

PF-04991532 demonstrates potent and selective activation of hepatic glucokinase in preclinical models, leading to improved glucose metabolism. While direct cross-species and head-to-head comparative data with other glucokinase activators are limited, the available information suggests that hepatoselective activation is a viable strategy for glycemic control. The provided data and protocols serve as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation and development of novel glucokinase activators. The distinct metabolic profiles of PF-04991532 across species, particularly between preclinical models and humans, underscore the importance of comprehensive translational studies in drug development.

References

Evaluating the Therapeutic Index of PF-04991532 in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the glucokinase activator PF-04991532, focusing on its therapeutic index as determined in preclinical animal studies. By juxtaposing its performance with other notable glucokinase activators, this document aims to offer a clear, data-driven perspective for researchers in the field of metabolic diseases.

Executive Summary

PF-04991532 is a hepatoselective glucokinase activator that has demonstrated efficacy in lowering blood glucose levels in animal models of type 2 diabetes. While it shows promise, a comprehensive evaluation of its therapeutic window is crucial for further development. This guide summarizes the available preclinical data on the efficacy and safety of PF-04991532 and compares it with other glucokinase activators: AZD1656, TTP399, Dorzagliatin, and MK-0941. The data indicates that while PF-04991532 is effective, its therapeutic index is influenced by dose-dependent increases in plasma triglycerides. In comparison, other activators present different efficacy and safety profiles, highlighting the nuanced landscape of this class of therapeutic agents.

Comparative Efficacy and Safety in Animal Models

The following tables summarize the quantitative data on the effective doses (ED) and safety profiles, including No Observed Adverse Effect Levels (NOAEL) or observed adverse effects, for PF-04991532 and its comparators in rodent models.

Table 1: Efficacy of Glucokinase Activators in Diabetic Rat Models

CompoundAnimal ModelEffective Dose (Oral)Key Efficacy EndpointCitation
PF-04991532 Goto-Kakizaki Rat30, 60, 100 mg/kgDose-dependent reduction in plasma glucose.[1][1]
AZD1656 Obese Zucker Rat3, 10 mg/kg/dayDose-dependent decrease in glucose AUC.
MK-0941 db/db mice, HFD/STZ mice3-10 mg/kgReduction in blood glucose.
TTP399 Wistar Rats, MiceNot specified in detailImproved glycemic control.[1][1]
Dorzagliatin Diabetic RatsNot specified in detailRestored hepatic GK expression, improved glycemic control.

Table 2: Safety and Toxicity Profile of Glucokinase Activators in Rodents

CompoundAnimal ModelNOAEL / Adverse EffectKey Toxicity Finding(s)Citation
PF-04991532 Goto-Kakizaki RatAdverse Effect at 100 mg/kgIncreased plasma triglycerides (no hepatic steatosis).[1][1]
AZD1656 Rats and DogsHigh doses toleratedNo effect on plasma lipids or hepatic triglycerides in safety studies.
MK-0941 Rats and DogsAdverse Effect observedCataracts observed at exposures 1.5-3x higher than predicted human exposure.
TTP399 Animal ModelsGenerally well-toleratedDid not induce hypoglycemia or dyslipidemia.[1][1]
Dorzagliatin RatsGenerally well-toleratedPreclinical studies showed β-cell protective effects.

Experimental Protocols

Efficacy Study of PF-04991532 in Goto-Kakizaki Rats

  • Animal Model: Male Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, were used.[2][3]

  • Dosing: Animals were orally administered PF-04991532 at doses of 30, 60, or 100 mg/kg once daily.[1]

  • Efficacy Assessment: Plasma glucose levels were monitored to determine the glucose-lowering effect of the compound.

  • Safety Assessment: Plasma triglycerides and hepatic triglyceride content were measured to assess potential lipid-related side effects.[1]

Chronic Oral Toxicity Study of MK-0941 in Rats and Dogs

  • Animal Models: Studies were conducted in both rats and dogs.

  • Dosing: Animals were administered MK-0941 orally for a chronic duration at doses leading to exposures equivalent to, and multiples of, the maximum predicted human exposure.

  • Toxicity Assessment: Regular ophthalmologic examinations were performed to detect the formation of cataracts.

Signaling Pathways and Experimental Workflows

Glucokinase Activation Pathway in Hepatocytes

Glucokinase (GK) activators, such as PF-04991532, allosterically bind to the GK enzyme, increasing its affinity for glucose.[4][5] This leads to an enhanced rate of glucose phosphorylation to glucose-6-phosphate (G6P). In hepatocytes, this has two main consequences: increased glycogen (B147801) synthesis and stimulation of glycolysis, ultimately contributing to lower blood glucose levels.[4][6]

Glucokinase_Activation_Pathway cluster_hepatocyte Hepatocyte cluster_activation Glucokinase Activation Glucose Glucose GK Glucokinase (GK) Glucose->GK Enters cell Activated_GK Activated GK GKA PF-04991532 (GK Activator) GKA->GK Allosteric Binding G6P Glucose-6-Phosphate (G6P) Activated_GK->G6P Phosphorylation Glycogen Glycogen (Storage) G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA ATP ATP TCA->ATP

Glucokinase activation pathway in a hepatocyte.

Experimental Workflow for Evaluating Therapeutic Index

The evaluation of a drug's therapeutic index involves a systematic process of determining its efficacy and toxicity in preclinical models. This workflow outlines the key steps from initial dose-ranging studies to the calculation of the therapeutic index.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation ED_studies Dose-Response Studies (e.g., glucose lowering) ED50_calc Calculate ED50 ED_studies->ED50_calc TI_calc Therapeutic Index (TI) = TD50 / ED50 ED50_calc->TI_calc Tox_studies Dose-Escalation Toxicity Studies (Single & Repeat Dose) NOAEL_TD50_calc Determine NOAEL / TD50 Tox_studies->NOAEL_TD50_calc NOAEL_TD50_calc->TI_calc

Workflow for determining the therapeutic index.

Conclusion

PF-04991532 demonstrates clear efficacy as a glucokinase activator in preclinical models of type 2 diabetes. Its hepatoselective nature is a desirable characteristic, potentially minimizing the risk of hypoglycemia. However, the dose-dependent increase in plasma triglycerides highlights a potential safety concern that narrows its therapeutic window. Compared to other glucokinase activators, PF-04991532's profile underscores the ongoing challenge in this field: achieving robust glycemic control without off-target effects or long-term toxicity. Further studies are warranted to fully delineate the risk-benefit profile of PF-04991532 and to establish a definitive No Observed Adverse Effect Level to more precisely calculate its therapeutic index. This will be critical in guiding its potential progression into clinical development.

References

A Comparative Meta-Analysis of Hepatoselective Glucokinase Activators in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical and preclinical data of PF-04991532 and other leading hepatoselective glucokinase activators, offering a comparative analysis of their efficacy, safety, and mechanisms of action for researchers and drug development professionals.

Glucokinase (GK) activators represent a promising therapeutic class for the management of Type 2 Diabetes Mellitus (T2DM) by enhancing glucose sensing and metabolism. This guide provides a meta-analysis of key hepatoselective glucokinase activators, with a focus on PF-04991532, and compares its performance against other notable compounds in development: TTP399, Dorzagliatin (a dual-acting activator with significant hepatic effects), and ARRY-403.

Clinical Efficacy and Safety: A Side-by-Side Comparison

The following tables summarize the key findings from clinical trials of PF-04991532 and its comparators, providing a quantitative overview of their glycemic control and safety profiles.

Table 1: Comparison of Efficacy in Phase 2/3 Clinical Trials

CompoundTrial NameDoseChange in HbA1c from BaselineChange in Fasting Plasma Glucose (FPG) from BaselineReference
PF-04991532 Phase 2Not specified-0.7% (over 12 weeks)Statistically significant reduction[1]
TTP399 AGATA (Phase 2b)800 mg/day-0.9% (placebo-subtracted)Not reported[2]
Dorzagliatin SEED (Phase 3)75 mg BID-1.07%Significant reduction[3][4]
Dorzagliatin DAWN (Phase 3, + Metformin)75 mg BID-1.02%Significant reduction[5][6]
ARRY-403 Phase 2a50, 100, 200 mg BIDSignificant linear dose-effect trendSignificant reduction with BID dosing[7]

Table 2: Comparison of Safety Profiles in Clinical Trials

CompoundHypoglycemia RiskPlasma Triglyceride LevelsOther Notable Adverse EventsReference
PF-04991532 Placebo-likeIncreaseAssociated with toxic metabolites[1][8]
TTP399 NegligibleNo detrimental effectNo increase in blood pressure or liver enzymes[2][9]
Dorzagliatin No severe events reportedMild increaseSimilar incidence of adverse events to placebo[3][5][6]
ARRY-403 Higher incidenceHypertriglyceridemiaNot specified[7]

Preclinical Data Overview

Preclinical studies in various animal models have laid the groundwork for the clinical development of these compounds, demonstrating their potential to improve glucose homeostasis.

Table 3: Comparative Preclinical Efficacy

CompoundAnimal ModelKey FindingsReference
PF-04991532 Goto-Kakizaki ratsReduced plasma glucose, increased glucose infusion rate during hyperglycemic clamp, no hepatic steatosis despite increased plasma triglycerides.[8]
TTP399 Umeå ob/ob miceImproved glucose homeostasis, reduced HbA1c, no increase in plasma insulin.[2]
Dorzagliatin Not specifiedImproves glucose-stimulated GLP-1 secretion.[10]
ARRY-403 Not specifiedPreclinical data supported advancement to Phase 1 trials.[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport GK_inactive Glucokinase (GK) (Inactive) GLUT2->GK_inactive Glucose Entry GK_active Glucokinase (GK) (Active) GK_inactive->GK_active Activation by High Glucose GK_GKRP_complex GK-GKRP Complex (Inactive) GK_inactive->GK_GKRP_complex Binding G6P Glucose-6-Phosphate (G6P) GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis GKA Hepatoselective GK Activator (e.g., PF-04991532) GKA->GK_inactive Allosteric Activation GKRP_nucleus GKRP (Nucleus) GKRP_nucleus->GK_GKRP_complex GK_GKRP_complex->GK_inactive Dissociation by High Glucose Hyperglycemic_Clamp_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Goto-Kakizaki rat) Fasting Catheterization Catheterization (Jugular Vein & Carotid Artery) Animal_Prep->Catheterization Baseline Baseline Sampling (Glucose, Insulin) Catheterization->Baseline GKA_Admin Administer GKA (e.g., PF-04991532) or Vehicle Baseline->GKA_Admin Glucose_Infusion Start Hyperglycemic Clamp (Variable Glucose Infusion to maintain high blood glucose) GKA_Admin->Glucose_Infusion Steady_State Achieve Steady State Glucose_Infusion->Steady_State Sampling Frequent Blood Sampling (Glucose, Insulin, C-peptide) Steady_State->Sampling GIR Calculate Glucose Infusion Rate (GIR) Sampling->GIR EGP Measure Endogenous Glucose Production (EGP) Sampling->EGP Glucose_Disposal Measure Glucose Disposal Sampling->Glucose_Disposal Comparison Compare GKA vs. Vehicle GIR->Comparison EGP->Comparison Glucose_Disposal->Comparison

References

A Comparative Guide to PF-04991532 and Other Glucokinase Activators for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators (GKAs) represent a promising class of therapeutic agents for the treatment of type 2 diabetes mellitus (T2DM). By allosterically activating glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes, these compounds enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. PF-04991532 is a potent, hepatoselective GKA that has been utilized as a tool compound to investigate the specific roles of hepatic glucokinase activation in glucose homeostasis. This guide provides a comparative overview of PF-04991532 and other notable GKAs, offering insights into their mechanisms, potency, and reported effects, supported by experimental data and protocols.

Mechanism of Action: Hepatoselective vs. Dual-Acting Glucokinase Activators

Glucokinase activators can be broadly categorized based on their tissue selectivity:

  • Hepatoselective GKAs , such as PF-04991532 and TTP399, are designed to primarily target glucokinase in the liver. This is often achieved through mechanisms like high uptake by liver-specific transporters (e.g., OATP1B1, OATP1B3) and low passive permeability, which limits their distribution to other tissues like the pancreas.[1] The rationale behind this approach is to lower blood glucose by increasing hepatic glucose uptake and reducing hepatic glucose production, while minimizing the risk of hypoglycemia that can arise from overstimulation of insulin secretion in the pancreas.[2][3]

  • Dual-Acting GKAs , including Dorzagliatin, AZD1656, and MK-0941, activate glucokinase in both the liver and the pancreas.[2][3][4] This dual action aims to improve glycemic control by simultaneously enhancing insulin secretion from pancreatic β-cells and increasing glucose uptake and glycogen (B147801) synthesis in the liver.[5]

Comparative Performance of Glucokinase Activators

The following table summarizes key quantitative data for PF-04991532 and other selected glucokinase activators. It is important to note that direct comparisons should be made with caution, as the data are derived from various studies with potentially different experimental conditions.

CompoundTypeTarget(s)Potency (EC50)Key Clinical/Preclinical FindingsReferences
PF-04991532 HepatoselectiveLiverHuman: 80 nM, Rat: 100 nMReduces fasting and postprandial glucose with a low risk of hypoglycemia.[3] Associated with an increase in plasma triglycerides but no significant change in hepatic triglycerides in preclinical models.[1][1]
Dorzagliatin Dual-ActingLiver & PancreasNot specified in reviewsFirst GKA approved for marketing (in China).[2] Demonstrated sustained glycemic control and improvement in β-cell function in Phase III trials.[6][7][2][6][7]
TTP399 HepatoselectiveLiverNot specified in reviewsShowed significant and sustained reduction in HbA1c with a low risk of hypoglycemia in a Phase 2 trial.[4] Did not adversely affect plasma lipids.[4][4]
AZD1656 Dual-ActingLiver & Pancreas60 nMShowed dose-dependent reductions in plasma glucose.[8] Development was discontinued, with some studies indicating a loss of efficacy over time.[8]
MK-0941 Dual-ActingLiver & PancreasNot specified in reviewsShowed initial improvements in glycemic control that were not sustained.[9] Associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure.[9][9]

Signaling Pathways and Experimental Workflows

To visualize the underlying biology and the process of evaluating these compounds, the following diagrams are provided.

glucokinase_pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte / Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in GK Glucokinase Glucose_in->GK Phosphorylation G6P Glucose-6-Phosphate GK->G6P Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis Insulin Insulin Secretion (β-cell) Glycolysis->Insulin GKA Glucokinase Activator (e.g., PF-04991532) GKA->GK Allosteric Activation

Caption: Glucokinase signaling pathway and the action of activators.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Assay Glucokinase Activity Assay (Potency - EC50) Hepatocyte_Uptake Hepatocyte Glucose Uptake Assay (Cellular Activity) Assay->Hepatocyte_Uptake Pancreatic_Islets Pancreatic Islet Insulin Secretion Assay (Selectivity) Hepatocyte_Uptake->Pancreatic_Islets PK Pharmacokinetics (PK) in Animal Models (Absorption, Distribution, Metabolism, Excretion) Pancreatic_Islets->PK Efficacy Efficacy in Diabetic Animal Models (e.g., OGTT, HbA1c reduction) PK->Efficacy Safety Safety & Toxicology Studies (Hypoglycemia, Lipid Profile) Efficacy->Safety Phase1 Phase I Trials (Safety, Tolerability, PK in Humans) Safety->Phase1 Phase2 Phase II Trials (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3

Caption: General experimental workflow for glucokinase activator development.

Key Experimental Protocols

Glucokinase Activity Assay

Objective: To determine the in vitro potency (EC50) of a test compound on the glucokinase enzyme.

Principle: This is a coupled enzyme assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically or fluorometrically and is proportional to the glucokinase activity.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl) containing ATP, magnesium chloride, glucose, and NADP+.

  • Enzyme Addition: Add a known amount of recombinant human glucokinase and G6PDH to the reaction mixture.

  • Compound Incubation: Add the test compound (e.g., PF-04991532) at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding glucose. Measure the increase in absorbance or fluorescence due to NADPH formation over time.

  • Data Analysis: Plot the initial reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Hepatocyte Glucose Uptake Assay

Objective: To measure the effect of a glucokinase activator on glucose uptake in primary hepatocytes.

Principle: Primary hepatocytes are incubated with a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG). The amount of label incorporated into the cells is quantified as a measure of glucose uptake.

General Protocol:

  • Cell Culture: Plate primary hepatocytes (e.g., from rats or humans) in collagen-coated plates and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period.

  • Glucose Analog Incubation: Add the labeled glucose analog to the cells and incubate for a short period.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular label.

  • Lysis and Quantification: Lyse the cells and measure the amount of intracellular label using liquid scintillation counting (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Normalize the glucose uptake to the total protein content in each well and compare the uptake in treated versus untreated cells.

In Vivo Efficacy in Diabetic Animal Models

Objective: To evaluate the glucose-lowering effects of a glucokinase activator in a relevant animal model of type 2 diabetes.

Principle: A diabetic animal model (e.g., Zucker diabetic fatty rats, db/db mice, or high-fat diet-fed mice) is treated with the test compound, and various glycemic parameters are monitored over time.

General Protocol (Oral Glucose Tolerance Test - OGTT):

  • Animal Acclimation and Fasting: Acclimate the diabetic animals and fast them overnight.

  • Compound Administration: Administer the test compound or vehicle orally at a defined time before the glucose challenge.

  • Glucose Challenge: Administer a bolus of glucose orally.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure the blood glucose concentrations in the collected samples.

  • Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion over time. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

PF-04991532 serves as a valuable tool for dissecting the specific contributions of hepatic glucokinase activation to glucose metabolism. Its hepatoselective nature offers a distinct profile compared to dual-acting GKAs. The choice of a tool compound for studying glucokinase function will depend on the specific research question. For investigating the direct effects of hepatic glucose metabolism, a hepatoselective activator like PF-04991532 is ideal. In contrast, to study the combined effects on insulin secretion and hepatic glucose uptake, a dual-acting activator would be more appropriate. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of glucokinase activation.

References

A Comparative Guide to the Metabolic Profiles of Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for type 2 diabetes by targeting a key regulator of glucose homeostasis. These small molecules allosterically activate GK, enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increasing glucose uptake and metabolism in the liver. However, the development of GKAs has been marked by challenges, including the risk of hypoglycemia and adverse effects on lipid profiles. This guide provides an objective comparison of the metabolic profiles of different GKAs, supported by experimental data, to aid in research and development efforts.

Mechanism of Action: A Tale of Two Strategies

GKAs can be broadly categorized into two main classes based on their mechanism of action:

  • Dual-acting GKAs: These compounds, such as dorzagliatin (B607184) , activate glucokinase in both the pancreas and the liver. This dual action leads to potent glucose lowering by simultaneously enhancing insulin secretion and hepatic glucose disposal.

  • Hepatoselective GKAs: This newer generation of activators, exemplified by TTP399 , is designed to selectively target glucokinase in the liver. This approach aims to minimize the risk of hypoglycemia associated with pancreatic GK activation while still effectively controlling hepatic glucose output.

Comparative Metabolic Profiles

The following tables summarize the quantitative data on the metabolic effects of prominent GKAs from various clinical and preclinical studies. It is important to note that these data are compiled from separate studies and not from direct head-to-head trials, which may lead to variations due to different study designs and patient populations.

Table 1: Glycemic Control
Glucokinase ActivatorChange in HbA1c (%)Change in Fasting Plasma Glucose (FPG) (mg/dL)Change in 2-hour Postprandial Glucose (2h-PPG) (mg/dL)Risk of HypoglycemiaKey Findings & Citations
Dorzagliatin -1.07 (vs. -0.50 with placebo)[1]Significant reduction[1][2]Significant reduction[1][2]Higher incidence of mild hypoglycemia compared to placebo, but no severe events reported[3][4]Demonstrated sustained glycemic control in Phase 3 trials.[1][2][4]
TTP399 -0.9 (placebo-subtracted)--Did not cause hypoglycemia.[5]Hepatoselective action leads to a favorable safety profile with a low risk of hypoglycemia.[5]
AZD1656 Effective in reducing HbA1c, but efficacy diminished over time[6]--Increased risk of hypoglycemia[6]Early generation GKA with concerns about long-term efficacy and hypoglycemia.[6]
MK-0941 ---Increased incidence of hypoglycemia[3][7]An early GKA that was discontinued (B1498344) due to a high risk of hypoglycemia and other adverse effects.[3][7]
Table 2: Lipid Profile
Glucokinase ActivatorChange in Triglycerides (TG)Change in Total Cholesterol (TC)Change in LDL-CChange in HDL-CKey Findings & Citations
Dorzagliatin Increased (MD 0.43 mmol/L vs. placebo)[2][6]Increased (MD 0.13 mmol/L vs. placebo)[6]No significant change[6]No significant change[6]Associated with a mild, non-clinically significant increase in triglycerides and total cholesterol.[5][6][8]
TTP399 No detrimental effect on plasma lipids[5]No detrimental effect on plasma lipids[5]-Increased[5]Favorable lipid profile with no adverse effects on triglycerides and an increase in HDL-C.[5]
AZD1656 Increased triglycerides by 4-22%[6]---Associated with an increase in triglycerides.[6]
MK-0941 Increased incidence of hypertriglyceridemia[7]---Linked to adverse lipid changes.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanisms and evaluation of GKAs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 GK_p Glucokinase (GK) GLUT2_p->GK_p enters GKA_p Dual-acting GKA (e.g., Dorzagliatin) GKA_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_l Glucose GLUT2_l GLUT2 GK_l Glucokinase (GK) GLUT2_l->GK_l enters GKA_l Dual-acting or Hepatoselective GKA (e.g., Dorzagliatin, TTP399) GKA_l->GK_l activates GKRP GKRP (inactive complex) GK_l->GKRP dissociation G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l

Caption: Glucokinase activator signaling pathway in pancreas and liver.

GKA_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Models) cluster_clinical Clinical Trials (Human) Assay_dev Glucokinase Activation Assay GSIS_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay (Islets/Cell lines) Assay_dev->GSIS_assay HGU_assay Hepatocyte Glucose Uptake Assay GSIS_assay->HGU_assay OGTT Oral Glucose Tolerance Test (OGTT) Hyperglycemic_clamp Hyperglycemic Clamp Studies OGTT->Hyperglycemic_clamp Lipid_profiling Lipid Profiling Hyperglycemic_clamp->Lipid_profiling Safety_tox Safety & Toxicology Studies Lipid_profiling->Safety_tox Phase1 Phase I (Safety, PK/PD) Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Post_market Phase IV (Post-marketing Surveillance) Phase3->Post_market cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_clinical cluster_clinical cluster_invivo->cluster_clinical

Caption: General experimental workflow for GKA development.

Detailed Experimental Protocols

In Vitro Glucokinase (GK) Activation Assay

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

  • Principle: The assay is a coupled enzymatic reaction. GK phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.[9]

  • Materials:

    • Recombinant human glucokinase

    • Glucose

    • ATP

    • MgCl2

    • NADP+

    • G6PDH

    • Assay buffer (e.g., Tris-HCl or HEPES)

    • Test compounds (dissolved in DMSO)

    • 96- or 384-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, MgCl2, NADP+, G6PDH, and a fixed concentration of glucose.

    • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

    • Add the recombinant GK enzyme to all wells.

    • Initiate the reaction by adding ATP.

    • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).[9][10]

    • The rate of NADPH production (increase in A340/min) is proportional to GK activity.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal activation).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of a GKA on insulin secretion from pancreatic β-cells or isolated islets in response to glucose.

  • Principle: Pancreatic β-cells or isolated islets are incubated with varying concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the medium is then quantified using an ELISA.

  • Materials:

    • Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated rodent/human islets

    • Culture medium (e.g., RPMI-1640)

    • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with BSA

    • Glucose solutions of varying concentrations

    • Test compounds

    • Insulin ELISA kit

  • Procedure:

    • Cell/Islet Culture: Culture cells to confluency in multi-well plates or maintain isolated islets in culture.

    • Pre-incubation: Wash the cells/islets with a low-glucose KRBH buffer (e.g., 2.8 mM) and pre-incubate for 1-2 hours to allow them to equilibrate.

    • Incubation: Replace the pre-incubation buffer with KRBH containing different glucose concentrations (e.g., 2.8, 5.6, 8.4, 11.2, 16.7 mM) with or without the test compound at a fixed concentration. Include a vehicle control.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Sample Collection: Collect the supernatant (containing secreted insulin).

    • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • Data Normalization: Normalize insulin secretion to the total protein or DNA content of the cells/islets.

Hepatocyte Glucose Uptake Assay

This assay measures the effect of a GKA on the uptake of glucose into liver cells.

  • Principle: Hepatocytes (primary or cell lines like HepG2) are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in the presence or absence of the test compound. The amount of 2-NBDG taken up by the cells is quantified by measuring fluorescence.[11][12]

  • Materials:

    • Primary hepatocytes or a hepatocyte cell line (e.g., HepG2)

    • Culture medium

    • Glucose-free incubation buffer (e.g., Krebs-Ringer buffer)

    • 2-NBDG

    • Test compounds

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Cell Culture: Plate hepatocytes in multi-well plates and allow them to adhere.

    • Pre-incubation: Wash the cells with glucose-free buffer and pre-incubate to deplete intracellular glucose.

    • Incubation: Add incubation buffer containing 2-NBDG and the test compound at various concentrations. Include a vehicle control.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

    • Wash: Wash the cells with ice-cold buffer to remove extracellular 2-NBDG.

    • Lysis and Measurement: Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer. Alternatively, visualize and quantify uptake using fluorescence microscopy.

    • Data Analysis: Compare the fluorescence intensity in compound-treated cells to that of control cells to determine the effect on glucose uptake.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (R)-PF-04991532 is paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, alongside relevant technical data and experimental context to inform operational planning.

Disposal and Decontamination Protocol

Adherence to the following step-by-step disposal procedures is critical. These guidelines are synthesized from safety data sheets and are intended to complement, not replace, institutional and local environmental regulations.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear safety goggles with side-shields to prevent accidental splashes.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1]

  • Body Protection: An impervious lab coat or clothing should be worn.[1]

  • Respiratory Protection: If creating aerosols or dust, use a suitable respirator.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

2. Disposal of Unused this compound (Solid):

  • Waste Classification: This compound should be treated as chemical waste.

  • Containerization: Place the solid waste in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Route: Dispose of the material through a licensed chemical waste disposal service. Do not mix with general laboratory trash.

3. Disposal of Contaminated Materials (e.g., weighing boats, pipette tips, gloves):

  • Collection: All disposable materials that have come into contact with this compound should be collected in a designated, sealed waste bag or container.

  • Labeling: Clearly label the container as "Chemical Waste" and specify the contents.

  • Disposal: Dispose of as hazardous waste in accordance with institutional and local regulations.

4. Disposal of Solutions Containing this compound:

  • Aqueous Solutions: Do not pour solutions down the drain.[1][2] Collect all aqueous waste containing the compound in a labeled, sealed container.

  • Organic Solvents: If dissolved in an organic solvent (e.g., DMSO), collect in a designated solvent waste container. Ensure compatibility with other contents of the waste container.

  • Treatment: The collected liquid waste must be disposed of through a certified hazardous waste management company.

5. Spill Management:

  • Immediate Action: Evacuate personnel from the immediate spill area.[1][2]

  • Containment: Prevent further spread of the spill. For liquid spills, use an absorbent, inert material such as diatomite or universal binders.[1]

  • Cleanup: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a sealed, labeled container for hazardous waste.[2]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol, followed by soap and water.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, a potent and hepatoselective glucokinase activator.[3][4]

ParameterValueSpecies/SystemReference
EC₅₀ (Glucokinase Activation) 80 nMHuman[3]
100 nMRat[3]
90 nMNot Specified
EC₅₀ (Glucose Uptake) 1.261 µMPrimary Rat Hepatocytes[5]
EC₅₀ (Glucose Oxidation) 5.769 µMPrimary Rat Hepatocytes[5]
EC₅₀ (Inhibition of Glucose Production) 0.626 µMPrimary Rat Hepatocytes[5]
Molecular Weight 396.36 g/mol N/A
Formula C₁₈H₁₉F₃N₄O₃N/A

Experimental Protocols Overview

This compound has been evaluated in various preclinical models. Understanding these protocols provides context for the types of waste generated.

  • In Vitro Studies: Mechanistic experiments were conducted in freshly isolated primary rat hepatocytes.[3][5] Cells were treated with this compound to measure effects on glucose uptake, oxidation, and production.[3][5]

  • In Vivo Studies: Studies in Goto-Kakizaki rats involved oral gavage administration.[5] The compound was formulated as a fine suspension in 0.5% Methyl cellulose.[5] Doses up to 100 mg/kg were used to assess effects on plasma glucose and triglycerides.[5]

The workflow for a typical in vivo experiment would involve preparation of the dosing suspension, administration to the animal, collection of biological samples, and subsequent disposal of unused formulation, dosing equipment, and animal-related waste, all of which must be handled as chemical waste.

Mandatory Visualizations

Mechanism of Action: Glucokinase Activation in Hepatocytes

The following diagram illustrates the signaling pathway activated by this compound in liver cells. As a glucokinase activator, it enhances the rate-limiting step of glycolysis, leading to increased glucose uptake and metabolism.

PF04991532_Mechanism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_effects Metabolic Outcomes Glucose_blood Glucose Glucose_cell Glucose Glucose_blood->Glucose_cell GLUT2 Transporter PF04991532 This compound GK Glucokinase (GK) PF04991532->GK Activates G6P Glucose-6-Phosphate (G6P) GK->G6P Glucose_cell->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Dec_Production Decreased Glucose Production G6P->Dec_Production Inhibits Gluconeogenesis Inc_Oxidation Increased Glucose Oxidation Glycolysis->Inc_Oxidation Inc_Uptake Increased Glucose Uptake Glycogen->Inc_Uptake Indirectly promotes gradient for

Caption: this compound activates glucokinase, enhancing glucose phosphorylation and downstream metabolic pathways.

Experimental Workflow for In Vivo Studies

This diagram outlines the typical workflow for administering this compound in a preclinical rodent study, highlighting key steps where waste is generated.

InVivo_Workflow cluster_prep Preparation cluster_dosing Administration cluster_sampling Data Collection cluster_disposal Waste Management A Weigh this compound C Create Suspension (Sonicate) A->C W1 Solid Chemical Waste A->W1 Unused solid B Prepare Vehicle (e.g., 0.5% Methyl cellulose) B->C D Oral Gavage to Goto-Kakizaki Rat C->D W2 Liquid Chemical Waste C->W2 Unused suspension E Perform Hyperglycemic Clamp D->E W3 Contaminated Sharps & Consumables D->W3 Dosing syringes F Collect Blood Samples E->F F->W3 Needles, tubes

Caption: Workflow for in vivo studies, from compound preparation to waste generation and disposal.

References

Essential Safety and Operational Protocols for Handling (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of (R)-PF-04991532, a potent, hepatoselective glucokinase activator.[1][2][3] Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound from a regulatory body was not found, a product information sheet from a commercial supplier provides key safety recommendations.[4] Due to its potent nature, handling this compound requires stringent safety measures to minimize exposure.[5][6] The following personal protective equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves[7][8]
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)[7]
Operational and Disposal Plans

A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[7]

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.[7]

  • Ventilation: Ensure proper ventilation to minimize the inhalation of any airborne particles.[4][7]

  • Equipment: Assemble all necessary equipment and PPE before beginning any procedure.[7]

  • Quantity: Minimize the quantity of the compound handled to reduce risk.[7]

  • SDS Review: Always review the available Safety Data Sheet (SDS) or equivalent safety information before use.[7]

Handling:

  • PPE: Wear the appropriate PPE at all times as outlined in Table 1.

  • Avoid Contact: Prevent skin and eye contact with the compound.[7]

  • Aerosol Prevention: Take measures to prevent the generation of aerosols.[7]

  • Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[7]

  • Decontamination: Decontaminate all equipment after use.[7]

Disposal:

  • Waste: Dispose of all waste materials, including contaminated PPE, in designated hazardous waste containers according to institutional and local regulations.

  • Empty Containers: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.

Experimental Protocols

The following provides a general, step-by-step guide for the safe handling of this compound during common laboratory procedures.

Weighing of Solid Compound:

  • Perform this task within a certified chemical fume hood.[7]

  • Use a disposable weigh boat to avoid contamination of balances.[7]

  • Carefully transfer the weighed compound to the reaction vessel.

Solution Preparation:

  • Slowly add the solvent to the compound to avoid splashing.[7]

  • If sonication is required to dissolve the compound, ensure the vessel is securely capped. A published protocol for animal studies involved resuspending PF-04991532 in 0.5% Methyl cellulose (B213188) and sonicating to create a fine suspension.[9]

Administration (in vivo studies):

  • For oral gavage in animal studies, this compound has been administered at various concentrations.[9] Ensure all dosing equipment is properly calibrated and handled within a containment device.

Decontamination and PPE Removal:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[7]

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[7]

  • PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[7]

Workflow for Safe Handling of this compound

PPE_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (Refer to Table 1) risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handling_procedure Perform Handling Procedure (Weighing, Solution Prep, etc.) don_ppe->handling_procedure decontamination Decontaminate Work Area and Equipment handling_procedure->decontamination doff_ppe Doff PPE Safely decontamination->doff_ppe disposal Dispose of Waste and Contaminated PPE doff_ppe->disposal end End disposal->end

Caption: Workflow for the safe handling of potent compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-PF-04991532
Reactant of Route 2
(R)-PF-04991532

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.